1-Oxa-7-azaspiro[4.4]nonane hydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-oxa-7-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYSLGBZYBGVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride, a significant heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and the underlying scientific principles that make it a valuable component in the pursuit of novel therapeutics.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a unique spirocyclic framework. This structure, where two rings share a single carbon atom, imparts a rigid, three-dimensional geometry that is highly desirable in medicinal chemistry for enhancing target binding and optimizing pharmacokinetic properties.[1][2]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
Table 1: Physicochemical Properties of 1-Oxa-7-azaspiro[4.4]nonane and its Hydrochloride Salt
| Property | 1-Oxa-7-azaspiro[4.4]nonane (Free Base) | This compound | Source(s) |
| CAS Number | 176-12-5 | 1419590-81-0 | [3][4] |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | [3][5] |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol | [3][6] |
| Appearance | White to off-white crystalline powder | Pale-yellow to brown or red sticky oil to semi-solid | [3] |
| IUPAC Name | 1-oxa-7-azaspiro[4.4]nonane | 1-oxa-7-azaspiro[4.4]nonane;hydrochloride | [7] |
The Strategic Importance of the Spirocyclic Scaffold
The spiro[4.4]nonane core is a "privileged scaffold" in drug discovery. Its inherent rigidity and three-dimensionality allow for precise orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The introduction of heteroatoms, such as oxygen and nitrogen in the 1-Oxa-7-azaspiro[4.4]nonane structure, provides key points for molecular interactions (e.g., hydrogen bonding) and further chemical modification.[8]
Synthesis Strategies and Methodologies
While specific, detailed synthesis protocols for this compound are often proprietary, the general synthesis of related spirocyclic systems provides a strong foundation for understanding its formation.[3] A common approach involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions.[8]
Below is a representative, generalized protocol for the synthesis of a related spiro heterocycle, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, which illustrates the key chemical transformations.[9]
Representative Experimental Protocol: Synthesis of a Related Spiro Heterocycle
Objective: To synthesize 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione from 3-ketotetrahydrofuran.
Materials:
-
3-ketotetrahydrofuran
-
Ammonium carbonate
-
Ethanol
-
Water
-
Potassium cyanide
-
2 N Hydrochloric acid
Procedure:
-
A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.[9]
-
The resulting mixture is heated to 55°C.[9]
-
A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.[9]
-
The reaction mixture is stirred at 55°C for 18 hours.[9]
-
The mixture is then evaporated in vacuo to dryness to obtain a residue.[9]
-
The residue is dissolved in a minimum amount of water, and the solution is made acidic with 2 N hydrochloric acid.[9]
-
The initial crop of the product precipitates upon cooling and is collected by filtration.[9]
-
A subsequent crop can be obtained by concentrating the filtrate and cooling.[9]
-
The combined products are recrystallized from ethanol to yield the purified 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[9]
Diagram 1: Generalized Synthetic Approach to Spiro-Heterocycles
Caption: A simplified workflow for the synthesis of spiro-heterocycles.
Applications in Drug Discovery and Medicinal Chemistry
The 1-Oxa-7-azaspiro[4.4]nonane scaffold is a key intermediate in the synthesis of more complex, biologically active molecules.[3][10] Its derivatives have been investigated for a range of therapeutic applications, with a notable focus on central nervous system (CNS) disorders.
Mu-Opioid Receptor (MOR) Agonists for Pain Management
A significant area of application for oxa-spiro derivatives is in the development of agonists for the mu-opioid receptor (MOR).[11] MOR agonists are a cornerstone of pain management. The rigid spirocyclic structure can help in achieving the precise conformational requirements for potent and selective binding to the MOR, potentially leading to novel analgesics with improved side-effect profiles.[11][12] Patent literature discloses oxa-spiro derivatives, structurally related to 1-Oxa-7-azaspiro[4.4]nonane, as MOR agonists for the treatment of pain and pain-related diseases.[9][11]
Broader Potential in CNS and Beyond
The versatility of the 1-Oxa-7-azaspiro[4.4]nonane core allows for its incorporation into a wide array of molecular frameworks. Research on related spiro heterocycles has shown activities including anticancer, antimicrobial, and antiviral properties, suggesting a broad potential for this class of compounds.[1][2]
Diagram 2: Drug Discovery Pathway Utilizing 1-Oxa-7-azaspiro[4.4]nonane
Caption: The role of the spiro scaffold in the drug discovery pipeline.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are crucial for laboratory safety.
Table 2: Hazard and Precautionary Information
| Category | Codes | Description |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on related compounds and should be confirmed with the specific Safety Data Sheet (SDS) from the supplier.
Storage: The compound should be stored at room temperature in a cool, dry place.[3] Some suppliers may recommend cold-chain transportation.[4]
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its unique spirocyclic structure offers a rigid framework for the design of novel therapeutic agents with potentially enhanced potency and selectivity. The demonstrated utility of related scaffolds in developing MOR agonists for pain management highlights a promising avenue for its application. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
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- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1419590-81-0|this compound|BLD Pharm [bldpharm.com]
- 5. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Oxa-7-azaspiro[4.4]nonane hydrochloride | 1419590-58-1 | UGC59058 [biosynth.com]
- 7. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
- 9. EP3354649B1 - Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxa spiro derivative, preparation method therefor, and applications thereof in medicines - Patent US-10442793-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.4]nonane: Structure, Properties, and Applications in Modern Drug Discovery
Introduction: The Rise of Three-Dimensional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. The limitations of planar, two-dimensional molecules have become increasingly apparent, leading to a paradigm shift towards more complex, three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to present substituents in precise spatial orientations, thereby improving target engagement and optimizing physicochemical properties. This guide provides a comprehensive technical overview of 1-Oxa-7-azaspiro[4.4]nonane, a valuable heterocyclic building block that embodies the principles of three-dimensional molecular design. Its unique structural framework, combining a tetrahydrofuran ring and a pyrrolidine ring, offers a versatile platform for the synthesis of innovative drug candidates. This document will delve into the structure, properties, synthesis, and applications of this important scaffold, providing researchers, scientists, and drug development professionals with a thorough understanding of its potential.
Molecular Structure and Physicochemical Properties
1-Oxa-7-azaspiro[4.4]nonane (CAS Number: 176-12-5) is a bicyclic heterocyclic compound with a spirocyclic junction, where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom.[1][2] This arrangement imparts a rigid, three-dimensional conformation that is highly desirable in medicinal chemistry.
Caption: 2D representation of the 1-Oxa-7-azaspiro[4.4]nonane core structure.
The presence of both an oxygen and a nitrogen atom in the spirocyclic framework provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. The secondary amine of the pyrrolidine ring serves as a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space.
Physicochemical Data Summary
While specific experimental data for the parent compound is not extensively documented in peer-reviewed literature, a combination of data from commercial suppliers and computational predictions provides a useful profile. The compound is typically available as a white to off-white crystalline powder.[1]
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| CAS Number | 176-12-5 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| XLogP3 (Computed) | 0.2 | [2] |
| Topological Polar Surface Area (Computed) | 21.3 Ų | [2] |
| Hydrogen Bond Donor Count (Computed) | 1 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [2] |
| Rotatable Bond Count (Computed) | 0 | [2] |
Synthesis of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
Detailed synthetic protocols for 1-Oxa-7-azaspiro[4.4]nonane are often proprietary.[1] However, the synthesis of structurally related oxa-azaspirocycles has been reported in the literature, providing a basis for a plausible synthetic strategy. One common approach involves the construction of the spirocyclic core through cyclization reactions. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved via a one-pot manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes.[3]
A generalized, representative workflow for the synthesis of the 1-Oxa-7-azaspiro[4.4]nonane core is depicted below. This hypothetical pathway is based on established synthetic methodologies for related spirocyclic systems.
Caption: Generalized workflow for the synthesis of the 1-Oxa-7-azaspiro[4.4]nonane scaffold.
Exemplary Protocol for a Related Derivative: Synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid
While a specific protocol for the parent compound is elusive, the synthesis of its derivatives often starts from readily available precursors. For example, 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid derivatives can be synthesized through a multi-step route where a key step involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions.[4] This highlights a convergent approach where the two ring systems are coupled and then modified to achieve the final product.
Chemical Reactivity and Derivatization
The chemical reactivity of 1-Oxa-7-azaspiro[4.4]nonane is primarily dictated by the secondary amine of the pyrrolidine ring. This nitrogen atom is nucleophilic and can readily undergo a variety of chemical transformations, making it an excellent point for diversification in the synthesis of compound libraries.
Based on the reactivity of a closely related derivative, 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, the core structure is expected to be amenable to several classes of reactions:[4]
-
N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated using various electrophiles to introduce a wide range of substituents.
-
N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides.
-
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to form more complex tertiary amines.
-
Oxidation: The nitrogen atom can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide.[4]
-
Reduction: While the core is generally stable, harsh reducing conditions with reagents like lithium aluminum hydride could potentially lead to ring opening, although this is less likely under standard synthetic transformations.[4]
The versatility of the secondary amine allows for the facile incorporation of the 1-Oxa-7-azaspiro[4.4]nonane scaffold into a multitude of molecular frameworks, a key attribute for its use as a building block in drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the 1-Oxa-7-azaspiro[4.4]nonane scaffold makes it a "privileged" structure in medicinal chemistry. Such scaffolds are known to interact with a variety of biological targets, and their derivatives have shown a broad spectrum of biological activities. The azaspiro[4.4]nonane core, in particular, is found in several biologically active compounds, including natural products and synthetic molecules with therapeutic potential.[5]
Derivatives of the broader class of azaspirocycles have been investigated for a range of applications, including:
-
Anticancer Agents: The 1-azaspiro[4.4]nonane ring system is a key structural motif in Cephalotaxus alkaloids, such as homoharringtonine, which is an approved drug for the treatment of chronic myeloid leukemia.[5]
-
Antiviral Activity: Certain 1-azaspiro[4.4]nonane derivatives have shown inhibitory activity against the hepatitis C virus.[5]
-
Central Nervous System (CNS) Targets: Related azaspirocycles have been explored as agonists of nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders.[5]
The role of 1-Oxa-7-azaspiro[4.4]nonane is primarily as a versatile building block for the creation of compound libraries for high-throughput screening.[1] By systematically modifying the secondary amine, medicinal chemists can generate a diverse set of molecules for biological evaluation.
Caption: The role of 1-Oxa-7-azaspiro[4.4]nonane as a scaffold in a typical drug discovery workflow.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets in the aliphatic region corresponding to the methylene protons of the tetrahydrofuran and pyrrolidine rings. A broad singlet corresponding to the N-H proton of the secondary amine would also be anticipated, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methylene carbons and the spirocyclic carbon atom. The chemical shifts would be influenced by the neighboring heteroatoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the region of 2850-3000 cm⁻¹. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ region. C-O stretching of the ether linkage would be expected in the 1050-1150 cm⁻¹ range.
-
Mass Spectrometry: The electron ionization mass spectrum would be expected to show a molecular ion peak at m/z = 127. Fragmentation would likely involve cleavage of the bonds adjacent to the heteroatoms, leading to characteristic fragment ions.
Safety and Handling
Specific safety data for 1-Oxa-7-azaspiro[4.4]nonane is limited. However, based on the safety information for related azaspirocyclic compounds, general laboratory safety precautions should be followed.[6][7] It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
1-Oxa-7-azaspiro[4.4]nonane represents a valuable and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure and the presence of modifiable functional groups make it an attractive scaffold for the synthesis of novel compounds with the potential for enhanced biological activity and improved physicochemical properties. While detailed experimental data on the parent compound is not widely published, the established chemistry of related oxa-azaspirocycles provides a strong foundation for its application in medicinal chemistry programs. As the demand for novel, three-dimensional molecules continues to grow, the importance of scaffolds like 1-Oxa-7-azaspiro[4.4]nonane in the development of the next generation of therapeutics is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, synthesis, and experimental applications of Lorlatinib, a potent, third-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). Lorlatinib was developed to address the challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the blood-brain barrier, a common site of metastasis in non-small cell lung cancer (NSCLC).[1][2]
It is important to note a discrepancy in the publicly available information regarding the CAS number for Lorlatinib. While some sources incorrectly associate it with CAS number 1419590-81-0, the correct and officially assigned CAS number for Lorlatinib is 1454846-35-5 . This guide will exclusively refer to the properties and data associated with the correct chemical entity, Lorlatinib (also known as PF-06463922).
Chemical and Physical Properties
Lorlatinib is a macrocyclic compound with a unique structure that contributes to its high potency and favorable pharmacokinetic profile.[2] Its design was a result of structure-based drug design and property-based optimization aimed at improving efficacy against resistant ALK mutations and enhancing central nervous system (CNS) penetration.[1]
Chemical Structure
References
An In-depth Technical Guide to Spirocyclic Compounds in Medicinal Chemistry
Preamble: Escaping Flatland in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by "flat," aromatic ring systems.[1][2] While these structures are undeniably important, an over-reliance on them has led to challenges in modern drug discovery.[3] Issues such as poor aqueous solubility, metabolic liabilities, and off-target effects are often associated with planar molecules.[3][4] In the quest for more effective and safer therapeutics, there is a growing consensus on the need to "escape flatland" and embrace three-dimensional (3D) molecular architectures.[5][6][7] Molecules with greater 3D character often exhibit improved drug-like properties.[5] Spirocyclic compounds, with their unique structural features, have emerged as a powerful tool for navigating this 3D chemical space.[8][9]
Spirocycles are compounds containing two or more rings linked by a single common atom.[10] This structural feature imparts a high degree of conformational rigidity and a well-defined 3D shape.[8] The introduction of a spirocyclic moiety into a drug candidate can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[11][12] This guide provides an in-depth exploration of the role of spirocyclic compounds in medicinal chemistry, from their fundamental properties to their application in approved drugs.
Part 1: The Spirocyclic Advantage: Physicochemical and Pharmacokinetic Properties
The decision to incorporate a spirocyclic scaffold is a strategic one, aimed at optimizing the multifaceted properties of a drug candidate. The inherent three-dimensionality of spirocycles offers a distinct advantage over their planar counterparts.[13][14]
Defining the Spirocyclic Scaffold
A spirocycle is a bicyclic or polycyclic organic compound in which two rings are connected through a single, shared carbon atom, known as the spiro atom.[14] This arrangement results in a twisted, non-planar geometry, which is fundamental to the unique properties of these molecules. The fraction of sp³ hybridized carbons (Fsp³) is a key descriptor of a molecule's three-dimensionality, and a higher Fsp³ is often correlated with greater success in clinical development.[13] Spiro-containing systems inherently increase the Fsp³ value of a molecule.[13]
Caption: General structure of a spirocyclic compound.
Impact on Physicochemical Properties
The introduction of a spirocyclic moiety can profoundly influence a molecule's physicochemical profile, often leading to more favorable drug-like properties.[12][15]
-
Solubility: Poor aqueous solubility is a major hurdle in drug development. The planar nature of many aromatic compounds can lead to strong crystal lattice packing through π-π stacking interactions, resulting in low solubility.[3][4] The 3D structure of spirocycles can disrupt this packing, leading to improved solubility.[16]
-
Lipophilicity (logP/logD): Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18] While adding carbon atoms to a molecule typically increases lipophilicity, the introduction of certain spirocycles, such as azaspiro[3.3]heptanes, has been shown to decrease the distribution coefficient (logD) at physiological pH (7.4).[19][20] This counterintuitive effect is often attributed to an increase in the basicity of nitrogen atoms within the spirocyclic framework.[19]
-
Metabolic Stability: The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. Spirocyclic scaffolds can be strategically employed to block metabolically labile sites within a molecule, thereby enhancing its resistance to enzymatic degradation.[10][13]
-
Basicity (pKa): The pKa of ionizable groups in a drug molecule influences its solubility, permeability, and target binding. The rigid geometry of spirocycles can alter the electronic environment of nearby functional groups, including basic nitrogen atoms, thereby modulating their pKa.[19]
Pharmacokinetic and Pharmacodynamic Benefits
The well-defined 3D structure of spirocycles provides significant advantages in terms of a drug's interaction with its biological target.
-
Conformational Rigidity: The rigidity of spirocyclic systems can lock a molecule into its bioactive conformation, the specific 3D orientation required for optimal binding to its target.[8][10][21] This pre-organization can lead to a significant increase in binding affinity and potency.[21] The hypothesis that conformational restraint can lead to high-affinity ligands has been supported by studies on various receptor systems.[22]
-
Reduced Off-Target Effects: By restricting the conformational freedom of a molecule, spirocycles can minimize its ability to bind to unintended biological targets, thereby reducing the risk of off-target effects and improving the drug's safety profile.[10]
-
Exploring Novel Chemical Space: The unique 3D shapes of spirocyclic compounds allow medicinal chemists to explore novel chemical space that is inaccessible with traditional planar scaffolds.[9][14][23] This not only opens up new possibilities for drug design but also provides opportunities for securing intellectual property.[14]
Caption: The impact of spirocycles on drug properties.
Part 2: Synthetic Strategies for Spirocyclic Scaffolds
The construction of spirocyclic systems presents unique synthetic challenges, primarily centered around the formation of the sterically demanding quaternary spirocenter. However, a variety of robust synthetic methodologies have been developed to access these valuable scaffolds.
Key Synthetic Challenges
-
Construction of the Quaternary Spirocenter: The creation of a carbon atom bonded to four other carbon atoms is often synthetically challenging.
-
Stereochemical Control: Many spirocyclic compounds possess multiple stereocenters, and controlling their relative and absolute stereochemistry is crucial for biological activity.
Common Synthetic Routes
A diverse array of synthetic strategies has been employed to construct spirocyclic frameworks.
-
Intramolecular Cyclization Reactions: These are among the most common methods for spirocycle synthesis and involve the formation of the second ring by an intramolecular reaction. Examples include intramolecular alkylations, acylations, and Michael additions.
-
Cycloaddition Reactions: Reactions such as the Diels-Alder and [3+2] cycloadditions can be powerful tools for the stereoselective synthesis of complex spirocycles. For instance, a [3+2] cycloaddition of nitrile imines with unsaturated isoxazolones has been used to create trifluoromethylated spiroisoxazolones.[8]
-
Rearrangement Reactions: Certain molecular rearrangements, like the pinacol and semi-pinacol rearrangements, can be utilized to construct spirocyclic systems.
-
Metal-Catalyzed Spirocyclization: Transition metal catalysis has emerged as a versatile tool for spirocycle synthesis, enabling the formation of these complex structures with high efficiency and selectivity.
-
Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate libraries of structurally diverse compounds, and spirocycles are often key building blocks in these efforts due to their ability to create significant molecular complexity.
Protocol Example: Synthesis of a Diazaspirocycle (Conceptual)
This conceptual protocol illustrates a general approach to the synthesis of a diazaspirocyclic core via intramolecular cyclization.
-
Starting Material: Begin with a suitable cyclic ketone, for example, 1-benzylpiperidin-4-one.
-
Strecker Reaction: Perform a Strecker amino acid synthesis by reacting the ketone with an amine (e.g., aniline) and a cyanide source (e.g., trimethylsilyl cyanide) to form an α-aminonitrile.[24]
-
Hydrolysis and Cyclization: Hydrolyze the nitrile to a carboxylic acid, followed by intramolecular amide bond formation to yield the spirocyclic lactam.
-
Reduction: Reduce the lactam and any other reducible functional groups to afford the final diazaspirocyclic scaffold.
Caption: A conceptual workflow for diazaspirocycle synthesis.
Commercially Available Building Blocks
The increasing interest in spirocyclic compounds has led to a growing number of commercially available spirocyclic building blocks. This accessibility has significantly accelerated the incorporation of these motifs into drug discovery programs.
Part 3: Case Studies: Spirocyclic Compounds in Approved Drugs
The successful application of spirocyclic scaffolds is evident in the number of approved drugs that feature these unique structural motifs.[12][25] In fact, 50% of the clinically used medicines containing a spirocycle have been approved in the 21st century.[24]
Detailed Analysis of Selected Spirocyclic Drugs
-
Spironolactone: An early example of a spirocyclic drug, spironolactone is a potassium-sparing diuretic that contains a steroidal backbone with a spiro-fused lactone ring.
-
Fluspirilene: This antipsychotic drug features a spiro-piperidine moiety.[24] Its synthesis has been the subject of considerable research, with various routes developed to access the key spirocyclic intermediate.[24]
-
Irbesartan: An angiotensin II receptor antagonist used to treat high blood pressure, irbesartan incorporates a spiro-cyclopentane ring.[24]
-
Olaparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, olaparib contains a diazaspiro[3.3]heptane core. The replacement of a piperazine ring in an earlier lead compound with this spirocyclic scaffold was a key step in its development, leading to improved selectivity.[10]
Tabular Summary of Spirocyclic Drugs and their Properties
| Drug Name | Therapeutic Area | Spirocyclic Core | Key Advantage of Spirocycle |
| Spironolactone | Diuretic | Spiro-lactone | Conformational rigidity |
| Fluspirilene | Antipsychotic | Spiro-piperidine | Improved CNS penetration |
| Irbesartan | Antihypertensive | Spiro-cyclopentane | Optimal receptor binding |
| Olaparib | Anticancer | Diazaspiro[3.3]heptane | Enhanced selectivity |
Part 4: Future Perspectives and Conclusion
The field of spirocyclic chemistry is continually evolving, with new synthetic methods and novel scaffolds being reported at a rapid pace.
Emerging Trends
-
Novel Spirocyclic Scaffolds: The exploration of less common spirocyclic systems, such as those containing four-membered rings like oxetanes and azetidines, is a growing area of interest.
-
Computational Methods: In silico techniques are playing an increasingly important role in the design of spirocyclic compound libraries and the prediction of their properties.
-
Biocatalysis: The use of enzymes to catalyze the synthesis of spirocycles offers a green and highly stereoselective alternative to traditional chemical methods.
Conclusion
Spirocyclic compounds represent a significant and expanding area of medicinal chemistry.[9] Their inherent three-dimensionality provides a powerful strategy to overcome many of the limitations associated with traditional planar molecules. By offering improvements in physicochemical properties, pharmacokinetics, and pharmacodynamics, spirocyclic scaffolds will undoubtedly continue to play a crucial role in the development of the next generation of therapeutics.[11][26]
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The Emergence of Azaspiro Nonanes: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: Beyond "Flatland" in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore chemical space beyond the traditional "flat," two-dimensional aromatic structures. This "escape from flatland" has led to a burgeoning interest in three-dimensional molecular architectures that can offer improved pharmacological properties.[1] Among these, azaspiro nonane scaffolds have emerged as a particularly compelling class of compounds. Their inherent rigidity, unique three-dimensional arrangement of substituents, and favorable physicochemical properties make them attractive starting points for the development of potent and selective modulators of challenging biological targets.[2][3]
This technical guide provides an in-depth exploration of the diverse biological activities of azaspiro nonane compounds. It is intended for researchers, scientists, and drug development professionals, offering not just a review of their therapeutic potential but also detailed, field-proven experimental protocols to empower further investigation. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reproducible research.
The Structural Advantage of Azaspiro Nonanes
Azaspirocycles are characterized by two rings sharing a single nitrogen atom (the spiro atom). The azaspiro nonane core, a bicyclic system, offers a constrained geometry that can enhance binding affinity to target proteins and improve metabolic stability.[4] This rigid framework allows for the precise positioning of pharmacophoric elements in three-dimensional space, a crucial factor in designing highly selective ligands. Furthermore, the incorporation of spirocyclic systems often leads to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor frequently associated with higher clinical success rates due to improved solubility and reduced off-target effects.[4]
Anticancer Activity: Targeting Key Signaling Pathways
Several derivatives of azaspiro nonane scaffolds have demonstrated significant potential as anticancer agents, primarily through the modulation of critical signaling pathways implicated in cell proliferation, survival, and apoptosis.[4]
Mechanism of Action: Inhibition of Pro-Survival Pathways
A notable example is the azaspirane Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), which has shown anti-inflammatory and anticancer properties, particularly in multiple myeloma.[4][5] Its mechanism of action involves the inhibition of key signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4][5] By blocking these pathways, Atiprimod can induce caspase-mediated apoptosis in cancer cells and inhibit the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[5]
Another area of interest is the development of covalent inhibitors targeting the oncogenic KRAS G12C mutant, where the 7-azaspiro[3.5]nonane scaffold has shown promise.[2]
The JAK/STAT and PI3K/Akt pathways are central to many cellular processes, and their dysregulation is a hallmark of many cancers. The following diagram illustrates the points of intervention for azaspiro nonane compounds.
Caption: Inhibition of JAK/STAT and PI3K/Akt pathways by azaspiro nonanes.
Experimental Protocols for Evaluating Anticancer Activity
This colorimetric assay is a fundamental first step to assess the effect of a compound on cell viability.[4][6][7][8]
-
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][6][7]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the azaspiro nonane compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[3][5][9][10]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.[9]
-
Protocol:
-
Cell Treatment: Treat cells with the azaspiro nonane compound at concentrations around the determined IC50 value.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[5]
-
This assay determines the effect of the compound on the progression of the cell cycle.[1][11][12][13]
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, can be used to quantify the DNA content per cell.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[11]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle can be quantified.
-
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways like JAK/STAT and PI3K/Akt.[14][15][16]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total and phosphorylated forms of JAK, STAT, and Akt).[17][15]
-
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[15]
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
-
Anticonvulsant Activity: Modulating Neuronal Excitability
N-substituted 2-azaspiro[4.4]nonane-1,3-diones have shown promising anticonvulsant effects in preclinical models, suggesting their potential in the treatment of epilepsy.[10]
Mechanism of Action: Unraveling the Molecular Targets
The precise mechanisms of action for the anticonvulsant effects of many azaspiro nonanes are still under investigation. However, related azaspirocyclic compounds have shown activity at sigma and muscarinic acetylcholine receptors, which are implicated in modulating neuronal excitability.[10]
Experimental Protocols for Evaluating Anticonvulsant Activity
This is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[18][19][20][21][22]
-
Principle: A supramaximal electrical stimulus is delivered to the corneas of rodents, inducing a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[18][19]
-
Protocol:
-
Animal Preparation: Use mice or rats, and administer the test compound at various doses via an appropriate route (e.g., intraperitoneal or oral).
-
Stimulation: At the time of predicted peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through corneal electrodes.[20]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.
-
This model is used to identify compounds that may be effective against absence and myoclonic seizures.[18][22]
-
Principle: The chemical convulsant pentylenetetrazole (PTZ) is administered subcutaneously, inducing clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.[18]
-
Protocol:
-
Animal Preparation and Dosing: As in the MES test.
-
PTZ Administration: Administer a convulsive dose of PTZ subcutaneously.
-
Observation: Observe the animals for the onset and severity of clonic seizures for a defined period (e.g., 30 minutes).
-
Data Analysis: Determine the ED50 for protection against seizures.
-
Anti-inflammatory and Other Biological Activities
Azaspiro nonane derivatives have also been investigated for a range of other therapeutic applications, including anti-inflammatory, GPR119 agonism for metabolic diseases, and FAAH inhibition for pain and inflammation.[2][23]
Experimental Protocols for Diverse Biological Activities
The following table summarizes key in vitro assays for evaluating these additional activities.
| Biological Activity | Assay Type | Principle |
| Anti-inflammatory | Inhibition of Protein Denaturation | Measures the ability of a compound to prevent the heat-induced denaturation of proteins like bovine serum albumin or egg albumin, a process associated with inflammation.[24][25][26][27] |
| Membrane Stabilization Assay | Assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis, preventing the release of inflammatory mediators.[24] | |
| GPR119 Agonism | cAMP Accumulation Assay | GPR119 is a Gs-coupled receptor; its activation leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using techniques like HTRF.[28][29][30][31] |
| GLP-1 Secretion Assay | Activation of GPR119 in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which can be quantified by ELISA.[28] | |
| FAAH Inhibition | Fluorescence-Based Assay | Measures the enzymatic activity of Fatty Acid Amide Hydrolase (FAAH) by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product. Inhibition of FAAH reduces the fluorescent signal.[32][33][34][35][36] |
| Sigma Receptor Binding | Radioligand Binding Assay | A competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand with known affinity for sigma-1 or sigma-2 receptors.[37][38][39][40][41] |
To assess the anti-angiogenic potential, which is often linked to both anticancer and anti-inflammatory activities, the following workflow can be employed.
Caption: Workflow for HUVEC tube formation assay.
Conclusion: A Scaffold with Expanding Therapeutic Horizons
Azaspiro nonane compounds represent a versatile and promising scaffold in modern drug discovery. Their unique three-dimensional architecture provides a foundation for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The diverse biological activities, ranging from anticancer and anticonvulsant to anti-inflammatory and metabolic modulation, underscore the broad potential of this chemical class. The experimental protocols detailed in this guide are intended to provide a robust framework for researchers to further explore and unlock the full therapeutic potential of azaspiro nonane derivatives. As our understanding of the structure-activity relationships and mechanisms of action of these compounds continues to grow, we can anticipate the emergence of new and innovative drug candidates based on this privileged scaffold.
References
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- 2. bio-protocol.org [bio-protocol.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchhub.com [researchhub.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. kumc.edu [kumc.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Cell Cycle Protocols [bdbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
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- 22. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay | Semantic Scholar [semanticscholar.org]
- 24. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. mdpi.com [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 35. sigmaaldrich.cn [sigmaaldrich.cn]
- 36. cdn.caymanchem.com [cdn.caymanchem.com]
- 37. benchchem.com [benchchem.com]
- 38. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 40. researchgate.net [researchgate.net]
- 41. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride
This guide provides a detailed exploration of the potential mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. As a novel chemical entity, direct research into its biological activity is emerging. Therefore, this document synthesizes information from structurally related compounds to build a scientifically grounded hypothesis, offering a roadmap for researchers and drug development professionals.
Introduction to this compound
This compound is a heterocyclic organic compound with a unique spirocyclic framework where two rings share a single atom. Its chemical formula is C7H14ClNO, and it is typically available as a white or off-white crystalline powder.[1] This structure serves as a versatile building block in organic synthesis, particularly in the development of new drug candidates. Its structural complexity allows for various chemical modifications, making it a compound of interest in medicinal chemistry for imparting specific biological activities.[2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1419590-81-0 |
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.65 g/mol |
| Physical Form | Solid-Liquid Mixture |
A Hypothesized Mechanism of Action: Muscarinic Receptor Agonism
While direct pharmacological studies on this compound are not extensively documented in publicly available literature, a strong inference can be drawn from the well-researched pharmacology of structurally analogous compounds, specifically the 1-oxa-8-azaspiro[4.5]decane derivatives.[3][4] These closely related molecules have been identified as potent muscarinic agonists, with some exhibiting selectivity for the M1 muscarinic acetylcholine receptor.[3][4]
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are implicated in a wide range of physiological functions, including learning, memory, and smooth muscle contraction.
The proposed mechanism of action for this compound is, therefore, agonism at muscarinic acetylcholine receptors. The spirocyclic core is likely crucial for the correct conformational orientation to bind to the orthosteric site of the muscarinic receptors, mimicking the action of acetylcholine.
Caption: Hypothesized M1 muscarinic receptor activation pathway for this compound.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's activity.
In Vitro Radioligand Binding Assay
This experiment aims to determine the binding affinity of this compound to various muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Binding Reaction: Incubate the membranes with a known radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding curves.
In Vitro Functional Assay: Phosphoinositide Hydrolysis
This assay will determine if the compound acts as an agonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring the accumulation of a downstream second messenger, inositol phosphates.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the muscarinic receptor of interest and label them with [3H]myo-inositol.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Inositol Phosphate Extraction: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curve.
Caption: Experimental workflow for in vitro validation of muscarinic agonist activity.
Structure-Activity Relationship Insights
The pharmacological activity of the 1-oxa-8-azaspiro[4.5]decane series provides valuable insights into the potential structure-activity relationship of this compound.[4] Modifications to the spirocyclic scaffold, such as the introduction of methyl or ethyl groups, have been shown to influence both binding affinity and functional activity at muscarinic receptors.[4] Furthermore, the stereochemistry of these compounds is critical, with agonist activity often residing preferentially in one enantiomer.[4]
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for investigation as a muscarinic receptor agonist. Its unique spirocyclic structure makes it a valuable lead compound for the development of novel therapeutics targeting cholinergic pathways.
Future research should focus on:
-
Empirical Validation: Conducting the proposed in vitro and in vivo experiments to definitively determine its mechanism of action and subtype selectivity.
-
Stereoselective Synthesis and Testing: Asymmetric synthesis to resolve the enantiomers and evaluate their individual pharmacological profiles.
-
Lead Optimization: Systematic chemical modification of the 1-Oxa-7-azaspiro[4.4]nonane scaffold to improve potency, selectivity, and pharmacokinetic properties.
This in-depth guide provides a comprehensive framework for understanding and investigating the putative mechanism of action of this compound. By leveraging the knowledge from analogous compounds and employing rigorous experimental validation, the full therapeutic potential of this novel chemical entity can be elucidated.
References
- 1. This compound | 1419590-81-0 [sigmaaldrich.com]
- 2. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
- 3. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-oxa-7-azaspiro[4.4]nonane Hydrochloride: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-oxa-7-azaspiro[4.4]nonane hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique spirocyclic architecture offers a rigid three-dimensional scaffold, making it an increasingly valuable component in the design of novel therapeutics, particularly those targeting the central nervous system. We will delve into its chemical properties, a representative synthetic route, analytical characterization, and its application in the development of biologically active compounds, supported by established scientific principles and methodologies.
Core Molecular Attributes and Physicochemical Properties
This compound is a heterocyclic compound featuring a spirocyclic system where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom.[1][2] The hydrochloride salt form enhances its stability and handling properties, making it suitable for a variety of synthetic applications.[3][4]
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1419590-81-0 | [5] |
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.65 g/mol | |
| Appearance | Pale-yellow to Brown to Red Sticky Oil to Semi-Solid or Solid | |
| Purity | Typically ≥97% | |
| Storage | Room Temperature |
Chemical Structure:
The structure of this compound is characterized by its unique spirocyclic core.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Representative Pathway
While specific industrial synthesis protocols for this compound are often proprietary, a plausible and illustrative synthetic route can be constructed based on established methodologies for creating spirocyclic ethers and amines.[2][6][7][8][9] The following multi-step synthesis is provided as a representative example for academic and research purposes.
Workflow for the Representative Synthesis:
Caption: Overall workflow for the representative synthesis.
Step-by-Step Experimental Protocol (Representative)
Step 1: Synthesis of the Spirocyclic Precursor
This step involves the creation of the core spirocyclic framework. A common strategy is the alkylation of a suitable cyclic ketone with a bifunctional electrophile, followed by subsequent transformations.
-
Reaction Setup: To a solution of a protected 3-aminocyclopentanone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation: Slowly add a dielectrophile, such as 1-bromo-2-(2-bromoethoxy)ethane, to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Formation of the Pyrrolidine Ring
This step focuses on the formation of the second ring of the spirocycle.
-
Deprotection and Cyclization: Remove the protecting group from the amine under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group). The resulting amino ketone will undergo spontaneous intramolecular cyclization to form the spirocyclic imine.
-
Purification: The crude product can be purified by distillation or column chromatography.
Step 3: Reduction of the Imine
The imine is reduced to the corresponding secondary amine.
-
Reduction: Dissolve the spirocyclic imine in a suitable solvent like methanol and add a reducing agent such as sodium borohydride in portions at 0 °C. Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Work-up: Carefully add water to quench the excess reducing agent. Remove the solvent under reduced pressure and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the 1-oxa-7-azaspiro[4.4]nonane free base.
Step 4: Hydrochloride Salt Formation
The final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.[4][10][11][12]
-
Salt Formation: Dissolve the purified 1-oxa-7-azaspiro[4.4]nonane free base in a dry, aprotic solvent such as diethyl ether or ethyl acetate.[12]
-
Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[10][11] The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold, dry solvent, and dry under vacuum to yield this compound as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific, publicly available spectra for this compound are limited, the following table outlines the expected spectroscopic features based on its structure and general principles of spectroscopic analysis.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydrofuran and pyrrolidine rings. The protons adjacent to the nitrogen and oxygen atoms would appear as downfield multiplets. The N-H proton of the hydrochloride salt would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the seven carbon atoms of the spirocyclic core. The spiro carbon would be a quaternary signal, and the carbons bonded to the heteroatoms (N and O) would be shifted downfield. |
| FT-IR | A broad absorption band in the region of 2400-3200 cm⁻¹ characteristic of the N-H stretch of an amine salt. C-H stretching vibrations around 2850-3000 cm⁻¹. A C-O stretching band for the ether linkage, typically in the 1050-1150 cm⁻¹ region. |
| Mass Spec. | The mass spectrum would show the molecular ion peak for the free base (C₇H₁₃NO) at m/z 127.18. Fragmentation patterns would correspond to the loss of fragments from the two rings. |
Applications in Drug Discovery: A Focus on Mu-Opioid Receptor Agonists
The rigid, three-dimensional structure of the 1-oxa-7-azaspiro[4.4]nonane scaffold makes it a compelling building block in medicinal chemistry.[13] One of its most significant applications is in the synthesis of novel ligands for G-protein coupled receptors (GPCRs), with a particular emphasis on mu-opioid receptor (MOR) agonists.[14][15][16]
MOR is a key target for potent analgesics, but its activation can also lead to undesirable side effects such as respiratory depression and dependence.[17][18][19] The development of biased agonists, which selectively activate the desired G-protein signaling pathway over the β-arrestin pathway, is a major goal in modern opioid research.[14][17] The defined spatial orientation of substituents on the 1-oxa-7-azaspiro[4.4]nonane core can be exploited to fine-tune the interaction with the receptor, potentially leading to the discovery of such biased ligands with improved therapeutic profiles.
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o).[17] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[1][17] This signaling cascade ultimately results in the modulation of ion channel activity and a decrease in neuronal excitability, producing analgesia.[1]
Caption: Simplified signaling pathway of the mu-opioid receptor.
Representative Experimental Protocol: Synthesis of a Novel MOR Agonist
The following is a representative protocol illustrating how this compound can be used as a starting material in the synthesis of a potential MOR agonist.
-
Free Base Liberation: Dissolve this compound in water and basify with a suitable base (e.g., sodium hydroxide) to a pH > 10. Extract the free base into an organic solvent like dichloromethane, dry the organic layer, and concentrate to yield the free amine.
-
N-Alkylation or Acylation: The secondary amine of the spirocycle can be functionalized through various reactions. For example, in a reductive amination reaction, the free base is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[15]
-
Coupling Reaction: Alternatively, the free base can be coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) to form an amide linkage.
-
Purification and Characterization: The final compound is purified using techniques such as flash chromatography or preparative HPLC. Its structure and purity are then confirmed by NMR, mass spectrometry, and HPLC analysis.
-
Biological Evaluation: The synthesized compound would then be evaluated for its binding affinity and functional activity at the mu-opioid receptor using in vitro assays, such as radioligand binding assays and cAMP accumulation assays.[14]
Safety and Handling
This compound is a chemical intermediate intended for research and development purposes only.[20] It should be handled by qualified personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][22][23]
Hazard Statements:
-
H302: Harmful if swallowed.[21]
-
H315: Causes skin irritation.[21]
-
H319: Causes serious eye irritation.[21]
-
H335: May cause respiratory irritation.[21]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[21][22][23]
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of complex molecules with potential therapeutic applications. The insights provided in this guide regarding its properties, synthesis, and applications, particularly in the context of MOR agonist development, are intended to empower researchers and drug development professionals in their quest for novel and improved therapeutics. As the demand for structurally diverse and potent drug candidates continues to grow, the importance of key intermediates like this compound is set to increase.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chapter - Synthesis of Natural Morphinans and Development of Related Alkaloids | Bentham Science [benthamscience.com]
- 17. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
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- 20. 176-12-5 1-Oxa-7-azaspiro[4.4]nonane AKSci 9229AA [aksci.com]
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- 23. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride (CAS No: 1419590-81-0), a pivotal heterocyclic intermediate in the landscape of pharmaceutical research and development. The unique spirocyclic architecture of this molecule, which features two rings sharing a single carbon atom, offers a rigid and three-dimensional scaffold that is highly sought after for the design of novel therapeutics. This document will delve into the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it will explore its significant role as a versatile building block in the synthesis of complex biologically active molecules, with a focus on its applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique chemical entity.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel and effective therapeutic agents, medicinal chemists are increasingly turning their attention to molecules that possess three-dimensional complexity. Spirocyclic compounds, such as 1-Oxa-7-azaspiro[4.4]nonane, have emerged as a particularly attractive class of molecules in this regard. Their rigid conformational nature can lead to enhanced binding affinity and selectivity for biological targets. The spirocyclic framework of 1-Oxa-7-azaspiro[4.4]nonane, containing both an oxygen and a nitrogen atom, provides a versatile platform for chemical modification, enabling the exploration of a vast chemical space in the quest for new drug candidates.[1] Derivatives of this and related azaspiro scaffolds have been investigated for a range of biological activities, including potential antimicrobial, antiviral, and antitumor properties.[1][2] This guide will focus on the hydrochloride salt of this important building block, providing key technical information for its effective utilization in research and synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its successful application in synthesis and drug development. The hydrochloride salt of 1-Oxa-7-azaspiro[4.4]nonane is typically supplied as a pale-yellow to brown or red sticky oil to semi-solid or solid. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem |
| Molecular Weight | 163.65 g/mol | ChemBK |
| CAS Number | 1419590-81-0 | Sigma-Aldrich |
| Appearance | Pale-yellow to Brown to Red Sticky Oil to Semi-Solid or Solid | Sigma-Aldrich |
| Purity | ≥97% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| InChI Key | RCYSLGBZYBGVFC-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Purification: A Conceptual Framework
While specific, detailed synthesis protocols for this compound are often proprietary, a general understanding of the synthetic strategies for related azaspirocyclic systems can provide valuable insights. The construction of the 1-azaspiro[4.4]nonane skeleton can be achieved through various organic synthesis methodologies, including domino radical bicyclization.[3]
A plausible synthetic workflow for obtaining this compound would involve the initial synthesis of the free base, 1-Oxa-7-azaspiro[4.4]nonane, followed by salt formation. The synthesis of the spirocyclic core may involve multi-step reactions starting from readily available precursors.[1]
Conceptual Synthesis and Purification Workflow
Caption: A conceptual workflow for the synthesis, purification, and salt formation of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets corresponding to the diastereotopic protons of the two rings. The presence of the hydrochloride salt may lead to a broadening of the N-H proton signal.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the spirocyclic framework.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion for the free base would be at an m/z corresponding to its molecular weight (127.18 g/mol ).[4]
General Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reverse-phase HPLC method would be a suitable starting point.
General Protocol for HPLC Analysis:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS).
-
-
Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram.
Applications in Drug Development
The true value of this compound lies in its application as a versatile building block in the synthesis of more complex and biologically active molecules. Its rigid, three-dimensional structure can impart favorable pharmacological properties to the final drug candidate, such as improved target affinity and metabolic stability.
The nitrogen atom in the pyrrolidine ring serves as a convenient point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). This makes the 1-Oxa-7-azaspiro[4.4]nonane scaffold a valuable starting point for the development of novel therapeutics targeting a wide range of diseases. Research into derivatives of similar azaspiro compounds has shown promise in areas such as oncology and infectious diseases.[1][2]
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique spirocyclic structure provides a rigid and modifiable scaffold for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its physicochemical properties, conceptual synthesis, and analytical characterization. As the demand for structurally diverse and three-dimensional molecules in drug development continues to grow, the importance of building blocks like this compound is set to increase, paving the way for the discovery of the next generation of innovative medicines.
References
- 1. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
- 2. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Form of 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Introduction
1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a spirocyclic heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery.[1][2][3] Its unique three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents.[4][5] However, for researchers and drug development professionals, the physical form of a starting material is of paramount importance as it directly impacts handling, stability, formulation, and ultimately, the success of a research campaign. This guide provides an in-depth analysis of the physical form of this compound, offering insights into its reported characteristics and providing a comprehensive framework for its characterization.
Core Properties of this compound
A foundational understanding of the compound's basic properties is essential before delving into the complexities of its physical form.
| Property | Value | Source |
| CAS Number | 1419590-81-0 | [1] |
| Molecular Formula | C₇H₁₄ClNO | [6] |
| Molecular Weight | 163.65 g/mol | [7][8] |
| Reported Physical Form | Pale-yellow to Brown to Red Sticky Oil to Semi-Solid or Solid | [1] |
| Purity | ≥97% | [1][8] |
| Storage Conditions | Room Temperature | [1] |
The reported physical form is notably variable, ranging from a sticky oil to a semi-solid or solid. This is atypical for a simple hydrochloride salt, which is generally expected to be a crystalline solid.[9][10] This variability suggests that the physical form is influenced by several factors that require careful investigation. In contrast, the free base, 1-Oxa-7-azaspiro[4.4]nonane, is reported to be a white or off-white crystalline powder, highlighting the significant impact of the salt formation on the compound's physical properties.[3]
Deconstructing the Physical Form: A Scientific Rationale
The observed inconsistency in the physical state of this compound can be attributed to several key physicochemical phenomena. Understanding these is crucial for any scientist working with this compound.
-
Hygroscopicity : Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[11][12] This absorbed water can act as a plasticizer, leading to the formation of a sticky, semi-solid, or oily material.
-
Amorphous vs. Crystalline State : The compound may exist in an amorphous state, which lacks a long-range ordered crystal lattice.[10][13] Amorphous solids are typically less stable and may present as oils or semi-solids.[14] In contrast, a crystalline solid would have a defined melting point and a more stable physical form.[14]
-
Polymorphism : It is possible that this compound can exist in multiple crystalline forms, or polymorphs.[15][16] Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and stability.
-
Impurities and Residual Solvents : The presence of impurities or residual solvents from the synthesis and purification process can significantly depress the melting point and lead to an oily or semi-solid appearance.
The following diagram illustrates the logical flow for investigating the physical form of this compound.
Caption: Workflow for the comprehensive characterization of the physical form of this compound.
Experimental Protocols for Comprehensive Characterization
To ensure the reliability and reproducibility of research, a thorough characterization of the starting material is imperative. The following protocols are designed to provide a definitive understanding of the physical form of this compound.
Structural Confirmation and Purity Analysis
Rationale: Before any physical form analysis, it is crucial to confirm the chemical identity and purity of the compound. Spectroscopic and chromatographic methods are the gold standard for this purpose.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the expected proton and carbon environments of the 1-Oxa-7-azaspiro[4.4]nonane structure.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).
-
Analyze the sample to determine its purity, expressed as a percentage of the main peak area.
-
Investigation of Water Content and Crystallinity
Rationale: Given the high likelihood of hygroscopicity and the ambiguity between an amorphous and crystalline state, these experiments are critical.
Protocol:
-
Karl Fischer Titration:
-
Accurately weigh a sample of the compound.
-
Perform coulometric or volumetric Karl Fischer titration to quantify the water content.
-
Interpretation: A high water content (>1%) is a strong indicator of hygroscopicity and can explain a semi-solid or oily appearance.
-
-
Powder X-ray Diffraction (PXRD):
-
Gently grind the sample to a fine powder, if solid.
-
Acquire a PXRD pattern over a suitable 2θ range (e.g., 2-40°).
-
Interpretation:
-
Crystalline: The diffractogram will show sharp, well-defined peaks.
-
Amorphous: The diffractogram will show a broad, diffuse halo with no distinct peaks.
-
Semi-crystalline: A combination of sharp peaks on a broad halo will be observed.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Interpretation:
-
A sharp endotherm indicates a melting point, characteristic of a crystalline solid.
-
A broad endotherm may indicate the loss of solvent or water.
-
A glass transition (a step change in the baseline) is a hallmark of an amorphous solid.
-
-
Synthesis and Handling Considerations
Handling Recommendations:
-
Due to its potential hygroscopicity, always handle this compound in a controlled environment, such as a glove box or under an inert atmosphere.
-
Store the compound in a tightly sealed container with a desiccant.
-
Refer to the Safety Data Sheet (SDS) for specific handling precautions, noting the hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion for the Research Professional
The physical form of this compound is a critical parameter that requires careful and thorough investigation. The commonly reported variable physical state, from a sticky oil to a semi-solid, is likely a consequence of hygroscopicity and the presence of amorphous content. For any application in drug discovery or development, it is imperative to move beyond the supplier's initial description and perform the comprehensive characterization outlined in this guide. By establishing the water content, crystallinity, and thermal properties of a specific batch, researchers can ensure the quality and consistency of their starting material, leading to more reliable and reproducible scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H14ClNO | CID 86690185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Spiro compound - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. quora.com [quora.com]
- 11. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Histamine - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
Storage and stability of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride
An In-Depth Technical Guide to the Storage and Stability of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a spirocyclic heterocyclic compound of increasing interest in pharmaceutical research and organic synthesis, valued for its unique three-dimensional structure.[1] As with any advanced intermediate, ensuring its chemical and physical integrity from procurement to application is paramount for reproducible and reliable results. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this compound. Drawing from publicly available data and fundamental chemical principles, this document outlines potential degradation pathways and furnishes protocols for establishing a robust stability-indicating analytical method.
Physicochemical Properties and Intrinsic Characteristics
Understanding the fundamental properties of this compound is the first step in developing an effective storage and handling strategy. The compound's structure, featuring a tetrahydrofuran ring fused to a pyrrolidine ring via a spirocenter, with the pyrrolidine nitrogen protonated as a hydrochloride salt, dictates its behavior.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₁₄ClNO | [2][3] |
| Molecular Weight | 163.65 g/mol | [2][4] |
| CAS Number | 1419590-81-0 | [5] |
| Physical Form | Pale-yellow to Brown to Red Sticky Oil to Semi-Solid or Solid | [5] |
| Storage Temperature | Room Temperature | [2][4][5] |
| Solubility | Miscible in water (inferred from cyclic ether structure and salt form) | [1] |
The variability in its described physical form suggests that visual inspection alone is insufficient for stability assessment. Furthermore, as a hydrochloride salt of a secondary amine, the compound is likely hygroscopic, a critical factor for storage. Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to physical changes like clumping and, more importantly, can act as a medium for chemical degradation.[2][6][7]
Recommended Storage and Handling Protocols
Based on supplier recommendations and the compound's chemical nature, the following protocols are advised to maintain the integrity of this compound.
2.1. Long-Term Storage:
-
Temperature: Store at controlled room temperature (15°C to 25°C).[4][5] While refrigeration is not explicitly required, avoiding temperature extremes is crucial.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to atmospheric oxygen and moisture.
-
Humidity Control: Due to its likely hygroscopic nature, storage in a desiccator or a controlled low-humidity environment (below 30-40% relative humidity) is strongly recommended.[4][6] This is the most critical parameter to control to prevent both physical changes and hydrolysis.
-
Light: Protect from light. Store in an amber vial or in a dark cabinet to prevent potential photolytic degradation.[4]
2.2. Handling:
-
Handle the compound in a well-ventilated area or a chemical fume hood.[8]
-
When handling, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
For preparing solutions, use anhydrous solvents where applicable and work swiftly to minimize exposure to the atmosphere.
Potential Degradation Pathways
No specific degradation studies for this compound are publicly available. However, based on its functional groups—a cyclic ether (tetrahydrofuran moiety) and a secondary amine hydrochloride—we can postulate the primary degradation pathways. These pathways are crucial for designing stability-indicating methods and for interpreting stability data.
-
Hydrolytic Degradation: While cyclic ethers are generally stable, the presence of the acidic proton on the nearby nitrogen could potentially catalyze acid-mediated ring-opening of the tetrahydrofuran ring under aqueous conditions, especially at elevated temperatures. This would result in the formation of a hydroxyl and an amino alcohol derivative.[9][10]
-
Oxidative Degradation: The secondary amine is susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, could lead to the formation of nitroxide radicals or other oxidized species. Furthermore, cyclic ethers can form explosive peroxides upon prolonged exposure to air and light.[9]
-
N-Nitrosation: Secondary amines can react with nitrosating agents (e.g., nitrous acid, NOx) to form N-nitrosamines, which are often potent carcinogens. While not a typical degradation pathway under standard storage, this can be an artifact of certain stability testing conditions, for instance, when using saturated sodium nitrite solutions for humidity control.[11][12]
Caption: Postulated degradation pathways for 1-Oxa-7-azaspiro[4.4]nonane HCl.
Framework for Stability Assessment: Forced Degradation Studies
To proactively understand the stability profile of this compound, a forced degradation (or stress testing) study is indispensable.[13] This involves subjecting the compound to harsh conditions to accelerate degradation, thereby identifying likely degradation products and establishing the specificity of analytical methods.[14][15]
4.1. Experimental Protocol for Forced Degradation
The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that primary degradation products are formed without extensive secondary degradation.[16]
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours) and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at similar time points and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at specified time points.
-
Thermal Degradation: Store the solid compound in an oven at a temperature above accelerated stability conditions (e.g., 70°C). Also, subject the stock solution to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.
-
Control Samples: Maintain control samples of the stock solution at room temperature and refrigerated, protected from light.
Caption: Experimental workflow for a forced degradation study.
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is a validated analytical procedure that can accurately quantify the decrease of the active ingredient and the increase of degradation products without interference from each other.[15][17] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for this purpose.[18]
5.1. Method Development Strategy
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column, as the compound is polar. Screen different mobile phase pH values (e.g., acidic pH with 0.1% formic acid and a more neutral pH with an ammonium acetate buffer) and organic modifiers (acetonitrile vs. methanol).
-
Gradient Optimization: Develop a gradient elution method to separate the polar parent compound from potentially more non-polar or polar degradation products. A broad gradient (e.g., 5% to 95% organic solvent) is a good starting point.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Mass Spectrometry Detection: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This provides critical information for identifying their structures and confirming degradation pathways.[13]
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
While this compound is listed as stable at room temperature, its long-term integrity, especially for high-purity applications in drug development, requires stringent control over environmental conditions. The primary risks to its stability are moisture and, to a lesser extent, oxygen and light. Researchers and scientists must prioritize storage in a dry, inert atmosphere and protect the compound from light. For development programs, conducting a comprehensive forced degradation study is not merely a regulatory formality but a scientific necessity to understand the molecule's intrinsic stability and to develop a robust analytical method capable of ensuring its quality over time.
References
- 1. researchgate.net [researchgate.net]
- 2. smtdryboxes.com [smtdryboxes.com]
- 3. benchchem.com [benchchem.com]
- 4. viallabeller.com [viallabeller.com]
- 5. fiveable.me [fiveable.me]
- 6. humiscope.com.au [humiscope.com.au]
- 7. Pharmaceutical humidity control | Munters [munters.com]
- 8. Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ijsdr.org [ijsdr.org]
- 16. ageps.aphp.fr [ageps.aphp.fr]
- 17. ijcrt.org [ijcrt.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Synthesis of 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides a detailed exploration of the synthesis of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride, a valuable spirocyclic scaffold for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
This compound is a heterocyclic compound featuring a unique spirocyclic framework where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom.[1][2] This rigid, three-dimensional structure is of significant interest in medicinal chemistry as it allows for the exploration of novel chemical space, often leading to compounds with improved pharmacological properties compared to their linear or simpler cyclic counterparts. The incorporation of this scaffold can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility.[3] Consequently, 1-Oxa-7-azaspiro[4.4]nonane serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system.[1]
While specific, detailed industrial synthesis protocols for this compound are often proprietary, this guide outlines a scientifically robust and plausible synthetic strategy based on established chemical principles for the construction of related spiro-N,O-heterocycles.[2]
Proposed Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound can be envisioned through a multi-step sequence, commencing with readily available starting materials. A logical approach involves the construction of a substituted pyrrolidine ring bearing a side chain that can undergo intramolecular cyclization to form the spirocyclic core. The final step involves the formation of the hydrochloride salt.
A plausible retrosynthetic analysis is depicted below:
References
Application Notes & Protocols: 1-Oxa-7-azaspiro[4.4]nonane as a Versatile Building Block in Organic Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-oxa-7-azaspiro[4.4]nonane, a spirocyclic heterocyclic scaffold of increasing importance in medicinal chemistry and organic synthesis. The unique three-dimensional architecture of this building block offers a compelling platform for the development of novel chemical entities with favorable physicochemical properties. This document elucidates the significance of the 1-oxa-7-azaspiro[4.4]nonane core, details its physicochemical characteristics, and provides generalized protocols for its synthesis and subsequent functionalization. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, empowering researchers to confidently incorporate this valuable scaffold into their synthetic workflows.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous drive towards molecules with greater three-dimensionality. Spirocycles, which are bicyclic systems joined by a single common atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The 1-oxa-7-azaspiro[4.4]nonane scaffold, with its embedded pyrrolidine and tetrahydrofuran rings, presents a unique combination of a basic nitrogen center for facile derivatization and an oxygen atom that can influence aqueous solubility and hydrogen bonding interactions.
The incorporation of spirocyclic motifs like 1-oxa-7-azaspiro[4.4]nonane is a strategic choice in medicinal chemistry to:
-
Enhance sp³ character: Increasing the fraction of sp³-hybridized carbons in a molecule is often correlated with improved clinical success rates.
-
Improve physicochemical properties: The rigid nature of the spirocyclic core can lead to improved metabolic stability and aqueous solubility.
-
Explore novel chemical space: The defined exit vectors from the spirocyclic core allow for a systematic exploration of the surrounding chemical space, aiding in the optimization of ligand-target interactions.
Physicochemical Properties of 1-Oxa-7-azaspiro[4.4]nonane
The parent compound, 1-oxa-7-azaspiro[4.4]nonane, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 176-12-5 | [1][2] |
| Molecular Formula | C₇H₁₃NO | [1][2] |
| Molecular Weight | 127.18 g/mol | [1][2] |
| IUPAC Name | 1-oxa-7-azaspiro[4.4]nonane | [2] |
| SMILES | C1CC2(CCNC2)OC1 | [2] |
| Topological Polar Surface Area | 21.3 Ų | [2] |
| XLogP3-AA | 0.2 | [2] |
Synthesis of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
While specific, detailed protocols for the synthesis of the parent 1-oxa-7-azaspiro[4.4]nonane are not extensively documented in publicly available literature, general synthetic strategies for analogous azaspirocyclic systems can be adapted.[1] One of the most powerful methods for constructing such frameworks is through intramolecular cycloaddition reactions. The following is a generalized, illustrative protocol based on the synthesis of similar azaspirocycles.
Conceptual Workflow for Synthesis
Caption: Conceptual workflow for the synthesis of 1-oxa-7-azaspiro[4.4]nonane.
Generalized Protocol for Synthesis
Principle: This protocol outlines a plausible multi-step synthesis involving the construction of a suitable precursor followed by an intramolecular cyclization to form the spirocyclic core. The choice of protecting groups and specific reagents would need to be optimized based on the specific synthetic route chosen.
Materials:
-
Starting pyrrolidine derivative (e.g., a protected 3-pyrrolidinone)
-
Alkylating agent with a masked hydroxyl group
-
Reducing agent (e.g., NaBH₄)
-
Acid or base catalyst for cyclization
-
Deprotecting agent
-
Anhydrous solvents (e.g., THF, DCM)
-
Reagents for workup and purification (e.g., saturated aqueous solutions, silica gel)
Procedure:
-
Precursor Synthesis: a. To a solution of a suitable N-protected 3-pyrrolidinone in an anhydrous solvent, add a strong base (e.g., LDA) at low temperature (-78 °C) to generate the enolate. b. Add an appropriate electrophile containing a protected hydroxyl group (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran). c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. e. Purify the crude product by column chromatography. f. Reduce the ketone functionality to a hydroxyl group using a suitable reducing agent (e.g., NaBH₄).
-
Spirocyclization: a. Deprotect the hydroxyl group under acidic conditions (e.g., p-toluenesulfonic acid in methanol). b. Induce intramolecular cyclization, potentially under acidic or basic conditions, to form the tetrahydrofuran ring. This step is critical and would require optimization of reaction conditions.
-
Deprotection: a. Remove the nitrogen protecting group to yield the final 1-oxa-7-azaspiro[4.4]nonane. The choice of deprotection conditions will depend on the protecting group used.
Causality and Experimental Choices:
-
Protecting Groups: The use of an N-protecting group on the pyrrolidine ring is crucial to prevent side reactions at the nitrogen atom during the initial alkylation and reduction steps. The choice of protecting group (e.g., Boc, Cbz) will dictate the final deprotection conditions.
-
Anhydrous Conditions: The use of anhydrous solvents and inert atmospheres is essential during steps involving strong bases like LDA to prevent quenching of the reagents.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a vital tool for monitoring the progress of each reaction step, ensuring complete conversion of the starting material before proceeding to the next step.
Applications in Organic Synthesis: Derivatization Protocols
The secondary amine of the 1-oxa-7-azaspiro[4.4]nonane scaffold is a key functional handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Protocol 1: N-Acylation
Principle: N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a key structural element or a precursor for further modifications.
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane
-
Acyl chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DCM, DMF)
Procedure:
-
Dissolve 1-oxa-7-azaspiro[4.4]nonane (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality and Experimental Choices:
-
Base: A base is required to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion.
-
Coupling Agents: When using a carboxylic acid, a coupling agent is necessary to activate the carboxyl group for nucleophilic attack by the amine.
Protocol 2: Reductive Amination
Principle: Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents on the nitrogen atom.
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Solvent (e.g., DCE, methanol)
-
Acetic acid (catalyst)
Procedure:
-
To a solution of 1-oxa-7-azaspiro[4.4]nonane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is then reduced.
Illustrative Derivatization Workflow
Caption: Common derivatization pathways for 1-oxa-7-azaspiro[4.4]nonane.
Conclusion
1-Oxa-7-azaspiro[4.4]nonane is a valuable building block for the synthesis of complex, three-dimensional molecules. Its unique spirocyclic framework and the presence of a readily functionalizable secondary amine make it an attractive scaffold for applications in medicinal chemistry and materials science. While detailed synthetic protocols for the parent compound are not widely available, the principles of modern organic synthesis, particularly those involving intramolecular cyclizations, provide a clear path to its construction. The derivatization protocols provided herein offer a solid foundation for researchers to incorporate this promising scaffold into their synthetic endeavors, paving the way for the discovery of novel chemical entities with unique properties and biological activities.
References
Application Notes and Protocols for 1-Oxa-7-azaspiro[4.4]nonane in Pharmaceutical Research
Introduction: The Strategic Value of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The 1-Oxa-7-azaspiro[4.4]nonane scaffold has emerged as a heterocyclic building block of significant interest.[1] This compound, a white to off-white crystalline powder with the chemical formula C₇H₁₃NO, is characterized by a unique spirocyclic framework where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom.[1] This rigid, three-dimensional structure provides a distinct advantage in drug design by offering conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.
The presence of both an oxygen and a nitrogen atom within the spirocyclic system imparts favorable physicochemical properties. Notably, the incorporation of an oxygen atom can improve aqueous solubility and modulate lipophilicity, key parameters in optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. The secondary amine of the pyrrolidine ring serves as a versatile synthetic handle for the introduction of a wide array of functional groups, allowing for the exploration of vast chemical space in the quest for novel therapeutics.
This document provides detailed application notes and experimental protocols for the utilization of the 1-Oxa-7-azaspiro[4.4]nonane scaffold in the context of antiviral drug discovery, with a particular focus on coronaviruses.
Physicochemical Properties of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [1] |
| Molecular Weight | 127.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 176-12-5 | [1] |
Application Note: Leveraging the 1-Oxa-7-azaspiro[4.4]nonane Scaffold for the Discovery of Novel Antiviral Agents
Therapeutic Rationale:
The ongoing threat of viral pandemics necessitates the development of novel antiviral therapeutics. Coronaviruses, a family of RNA viruses that includes the causative agent of COVID-19, represent a significant global health concern. Research into structurally related spirocyclic compounds has revealed promising antiviral activity. Specifically, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have demonstrated the ability to inhibit the replication of human coronavirus 229E (HCoV-229E) in cell-based assays.[2] This finding provides a strong rationale for the exploration of 1-Oxa-7-azaspiro[4.4]nonane derivatives as potential coronavirus inhibitors. The bioisosteric replacement of sulfur with oxygen is a common strategy in medicinal chemistry that can modulate a compound's pharmacokinetic and pharmacodynamic properties. Therefore, the 1-Oxa-7-azaspiro[4.4]nonane scaffold represents a promising starting point for the design of novel anti-coronavirus agents.
Proposed Mechanism of Action:
While the precise mechanism of action for this class of compounds against coronaviruses is yet to be fully elucidated, the structural rigidity and potential for diverse functionalization of the 1-Oxa-7-azaspiro[4.4]nonane core suggest several plausible biological targets. These include viral proteases, the viral replication-transcription complex, or host factors essential for viral entry and replication. The spirocyclic framework can orient appended chemical moieties in specific three-dimensional arrangements to facilitate high-affinity interactions with the target protein.
Experimental Workflow:
The discovery and development of novel antiviral agents based on the 1-Oxa-7-azaspiro[4.4]nonane scaffold can be approached through a systematic workflow. This involves the synthesis of a library of derivatives, followed by in vitro screening for antiviral activity and cytotoxicity, and subsequent lead optimization.
Caption: A generalized workflow for the discovery of antiviral agents using the 1-Oxa-7-azaspiro[4.4]nonane scaffold.
Protocols
Protocol 1: Synthesis of a Representative N-Acyl-1-Oxa-7-azaspiro[4.4]nonane Derivative
This protocol describes the synthesis of a representative amide derivative of 1-Oxa-7-azaspiro[4.4]nonane. The secondary amine of the scaffold is readily acylated using a standard coupling agent.
Materials:
-
1-Oxa-7-azaspiro[4.4]nonane
-
Carboxylic acid of interest (e.g., 4-chlorobenzoic acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen supply
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Oxa-7-azaspiro[4.4]nonane (1.0 eq). Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the carboxylic acid (1.1 eq), followed by DIPEA (3.0 eq).
-
Coupling Agent Addition: Add PyBOP (1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the desired N-acyl-1-Oxa-7-azaspiro[4.4]nonane derivative.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Caption: Synthetic workflow for the N-acylation of 1-Oxa-7-azaspiro[4.4]nonane.
Protocol 2: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol details a method to evaluate the antiviral activity of the synthesized 1-Oxa-7-azaspiro[4.4]nonane derivatives against a susceptible virus, such as human coronavirus 229E (HCoV-229E), by measuring the reduction in virus-induced cytopathic effect.
Materials:
-
Synthesized 1-Oxa-7-azaspiro[4.4]nonane derivatives
-
Human lung fibroblast (MRC-5) cells (or other susceptible cell line)
-
Human coronavirus 229E (HCoV-229E)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell culture incubator (37 °C, 5% CO₂)
-
Inverted microscope
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed MRC-5 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37 °C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMEM supplemented with 2% FBS and antibiotics.
-
-
Infection and Treatment:
-
On the day of the assay, remove the growth medium from the cell monolayers.
-
Add the prepared compound dilutions to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).
-
Infect the cells (except for the cell control wells) with HCoV-229E at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
-
Incubation: Incubate the plates at 33-35 °C (optimal for HCoV-229E replication) in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assessment of CPE and Cytotoxicity:
-
Visually inspect the cell monolayers under an inverted microscope to assess the reduction in CPE in the presence of the test compounds.
-
Quantify cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This will provide data for both antiviral activity (protection from CPE) and compound cytotoxicity.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that reduces CPE by 50%.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.
-
Determine the selectivity index (SI) by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Caption: Workflow for the in vitro antiviral CPE reduction assay.
Conclusion
The 1-Oxa-7-azaspiro[4.4]nonane scaffold presents a compelling starting point for the design and synthesis of novel therapeutic agents. Its unique three-dimensional structure and amenable functionalization offer significant potential for the development of potent and selective drug candidates. The protocols outlined in this document provide a framework for the synthesis and evaluation of 1-Oxa-7-azaspiro[4.4]nonane derivatives as potential antiviral agents. By leveraging this versatile scaffold, researchers can expand the chemical space for drug discovery and contribute to the development of next-generation therapeutics.
References
Application Notes and Protocols for the Derivatization of Azaspiro[4.4]nonane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that provides a unique topographical presentation of functional groups. This conformational constraint can significantly enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1][2][3] This guide provides a detailed exploration of established protocols for the derivatization of the 2-azaspiro[4.4]nonane core, a versatile building block for the construction of diverse compound libraries.[1][4] We will delve into key functionalization strategies targeting the scaffold's secondary amine, offering step-by-step protocols, explanations of experimental choices, and data presentation to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of the Azaspiro[4.4]nonane Core
In the landscape of modern drug discovery, moving beyond flat, aromatic structures is paramount for exploring new chemical space and developing novel therapeutics. Azaspirocycles, such as 2-azaspiro[4.4]nonane, have emerged as highly attractive scaffolds due to their inherent three-dimensionality.[3] By incorporating this spirocyclic moiety, medicinal chemists can increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success rates. This is attributed to enhanced solubility, greater target selectivity, and reduced off-target effects.[3]
The 2-azaspiro[4.4]nonane framework, consisting of a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom, is a key structural feature in a variety of biologically active compounds.[2] Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, and nicotinic acetylcholine receptor (nAChR) agonist activities.[5][6][7] The secondary amine within the pyrrolidine ring serves as a crucial and accessible handle for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).[1][3][4]
This document will provide detailed protocols for the most common and effective derivatization strategies centered on the nitrogen atom of the 2-azaspiro[4.4]nonane scaffold.
Diagram 1: General Derivatization Strategy
Caption: Workflow for scaffold-based drug discovery utilizing the 2-azaspiro[4.4]nonane core.
N-Functionalization: The Primary Handle for Diversification
The secondary amine of the 2-azaspiro[4.4]nonane scaffold is the most common site for derivatization due to its nucleophilicity and the vast array of well-established nitrogen-carbon and nitrogen-heteroatom bond-forming reactions.
Protocol: N-Acylation for Amide Library Synthesis
The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. This protocol describes the parallel synthesis of an amide library from 2-azaspiro[4.4]nonane and a diverse set of carboxylic acids, a common strategy in high-throughput screening (HTS) campaigns.[1][4]
Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) efficiently activates the carboxylic acid for nucleophilic attack by the secondary amine of the scaffold, minimizing side reactions and leading to high yields of the desired amides. This method is highly amenable to parallel synthesis formats.[1][4]
Diagram 2: N-Acylation Workflow
Caption: Step-by-step workflow for the parallel synthesis of an amide library.
Experimental Protocol:
-
Materials:
-
2-Azaspiro[4.4]nonane hemioxalate
-
A diverse library of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
HPLC-MS for purification and analysis
-
-
Procedure:
-
Scaffold Preparation: In each well of the 96-well reaction block, add a solution of 2-azaspiro[4.4]nonane hemioxalate (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to each well to neutralize the hemioxalate salt and liberate the free amine.[4]
-
Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid (1.0 equivalent) from the library, also dissolved in anhydrous DMF.[4]
-
Coupling Agent Addition: Initiate the coupling reaction by adding a solution of HATU (1.2 equivalents) in anhydrous DMF to each well.[4]
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours. Monitor the progress of a representative reaction by LC-MS if desired.[4]
-
Quenching and Work-up: Quench the reactions by adding water to each well. Extract the products using an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Purification: Purify the resulting amide derivatives using preparative HPLC-MS.
-
Characterization: Confirm the identity and purity of each library member by analytical LC-MS and ¹H NMR.[1]
-
| Parameter | Condition | Rationale |
| Stoichiometry | 1.2 eq. Amine, 1.0 eq. Acid, 1.2 eq. HATU | A slight excess of the amine and coupling agent ensures full conversion of the limiting carboxylic acid. |
| Base | DIPEA (2.5 eq.) | A non-nucleophilic base to neutralize the hemioxalate salt and the hexafluorophosphate byproduct of HATU activation without competing in the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves all reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid. |
| Temperature | Room Temperature | Amide coupling with modern reagents like HATU is typically efficient at ambient temperature, avoiding thermal degradation of sensitive substrates. |
Table 1: Summary of optimized conditions for N-acylation.
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and aryl-alkyl groups onto the scaffold. This process involves the in-situ formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a suitable hydride agent.
Rationale: This two-step, one-pot procedure is highly efficient. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent that tolerates a wide variety of functional groups and can be used in protic solvents, which facilitate iminium ion formation. For more robust substrates, catalytic hydrogenation over a supported metal catalyst is an excellent, high-yielding alternative.[8]
Experimental Protocol:
-
Materials:
-
2-Azaspiro[4.4]nonane (free base or generated in situ from the hemioxalate salt)
-
Aldehyde or Ketone (R¹R²C=O) (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
-
Procedure:
-
Reaction Setup: To a solution of 2-azaspiro[4.4]nonane (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM, add a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The portion-wise addition helps to control any initial exotherm.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions over carbonyls, allowing for a one-pot procedure. Less basic than NaBH₄ or NaCNBH₃. |
| Acid Catalyst | Acetic Acid (catalytic) | Facilitates the dehydration step to form the iminium ion, accelerating the reaction rate. |
| Solvent | DCM or DCE | Aprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants. |
| Temperature | Room Temperature | The reaction is generally efficient at ambient temperatures, making it operationally simple. |
Table 2: Summary of typical conditions for reductive amination.
Advanced Derivatization Strategies
While N-acylation and N-alkylation are the workhorses of library synthesis, other methods can provide access to unique chemical matter.
Synthesis of N-Substituted 2-Azaspiro[4.4]nonane-1,3-diones
Derivatives of 2-azaspiro[4.4]nonane-1,3-diones have shown significant potential as anticonvulsant agents.[5] These compounds can be synthesized from the corresponding spiro-diacid through a condensation reaction with a primary amine.
Rationale: This protocol involves the formation of a cyclic imide. The initial step is the formation of the spiro-diacid from cyclopentanone, followed by a cyclization with ammonia or a primary amine, often at elevated temperatures to drive off water and promote ring closure.
Experimental Protocol (Conceptual Outline):
-
Synthesis of 2,2-Cyclopentanediacetic acid: This intermediate can be prepared from cyclopentanone through a multi-step sequence involving condensation with cyanoacetamide followed by hydrolysis and decarboxylation.[9]
-
Imide Formation:
-
Reaction Setup: In a round-bottom flask, combine 2,2-cyclopentanediacetic acid (1.0 equivalent) and a primary amine (R-NH₂) (1.0-1.1 equivalents).
-
Reaction: Heat the mixture, either neat or in a high-boiling solvent like xylenes, to a temperature sufficient to effect condensation and removal of water (typically >140 °C), often with a Dean-Stark apparatus.
-
Purification: After cooling, the product can often be purified by recrystallization or column chromatography.
-
C-H Functionalization: The Next Frontier
Directly modifying the carbon-hydrogen bonds of the cyclopentane ring represents a powerful and atom-economical strategy for derivatization. Transition-metal-catalyzed C-H activation has emerged as a transformative tool in synthesis, allowing for the installation of new functional groups at positions that are otherwise difficult to access.[10] While detailed protocols specific to the azaspiro[4.4]nonane scaffold are still emerging in the literature, the principles of C-H functionalization via iron-catalyzed carbene transfer or palladium-catalyzed spirocyclization offer promising avenues for future exploration.[11][12] This approach could unlock novel derivatives with unique substitution patterns, further expanding the chemical space accessible from this valuable scaffold.
Conclusion
The 2-azaspiro[4.4]nonane scaffold is a cornerstone for the development of three-dimensional molecular architectures in drug discovery. The protocols detailed in this guide for N-acylation and N-alkylation provide robust and versatile methods for generating diverse libraries of compounds. These well-established derivatization strategies, coupled with emerging techniques like C-H functionalization, ensure that the azaspiro[4.4]nonane core will continue to be a highly valuable and frequently utilized building block for the creation of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Multi-technique Spectroscopic Approach for the Structural Elucidation of 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Introduction and Scientific Context
1-Oxa-7-azaspiro[4.4]nonane is a heterocyclic compound featuring a spirocyclic framework where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom (the spirocenter).[1] Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a versatile intermediate in medicinal chemistry and organic synthesis.[2] Spirocycles are of high interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved target binding and pharmacological properties.
Accurate structural verification of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. A multi-spectroscopic approach is therefore not just recommended but essential. This guide explains the "why" behind the protocols, linking instrumental parameters and spectral data interpretation directly to the molecular structure of the analyte.
Molecular Structure and Spectroscopic Correlation
The hydrochloride salt of 1-Oxa-7-azaspiro[4.4]nonane has the chemical formula C₇H₁₄ClNO.[3] The key structural features to be verified are:
-
The spirocyclic carbon atom (C5).
-
The tetrahydrofuran ring (oxygen heteroatom and four carbons).
-
The protonated pyrrolidine ring (ammonium group and four carbons).
-
The number and environment of all 13 hydrogen atoms.
Below is the numbered structure used for spectral assignments throughout this note.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, a polar deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is required. D₂O is often preferred for its simplicity, though protons attached to the nitrogen will exchange with deuterium and become invisible in the ¹H NMR spectrum.
¹H NMR Spectroscopy Protocol
Causality: The goal is to resolve the signals for all 13 non-exchangeable protons. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial to minimize signal overlap, which can be significant in saturated cyclic systems.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of D₂O in a clean NMR tube.
-
Instrument Setup: Use a standard ¹H acquisition pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds.
-
Data Acquisition: Acquire 16-32 scans for a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual HDO signal to 4.79 ppm.
Expected Data Interpretation: Due to the molecule's asymmetry, all methylene protons are diastereotopic and should, in principle, give distinct signals. However, accidental signal overlap is common. We expect to see complex multiplets for the protons on the two rings.
-
Protons adjacent to Oxygen (C2-H, C4-H): These will be the most downfield of the aliphatic protons, likely in the range of 3.5 - 4.0 ppm , due to the deshielding effect of the electronegative oxygen atom.
-
Protons adjacent to Nitrogen (C6-H, C8-H): In the hydrochloride form, the positively charged nitrogen strongly deshields adjacent protons. Expect these signals to appear in the 3.0 - 3.5 ppm range.
-
Other Aliphatic Protons (C3-H, C9-H): These protons are further from the heteroatoms and should appear more upfield, likely in the 1.8 - 2.5 ppm range.
¹³C NMR Spectroscopy Protocol
Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule, which is a direct confirmation of the carbon skeleton. A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.
Methodology:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Use a standard proton-decoupled ¹³C acquisition pulse program (e.g., zgpg30).
-
Data Acquisition: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz.
Expected Data Interpretation: The molecule has 7 carbon atoms. Due to asymmetry, we expect to see 7 distinct signals .
-
Spiro Carbon (C5): This quaternary carbon is unique and will likely appear in the 70 - 85 ppm range. Its signal will be of lower intensity compared to the protonated carbons.
-
Carbons adjacent to Oxygen (C2, C4): These are deshielded by the oxygen and will appear downfield, typically in the 65 - 75 ppm range.
-
Carbons adjacent to Nitrogen (C6, C8): Deshielded by the ammonium group, these carbons are expected in the 45 - 60 ppm range.
-
Remaining Carbon (C3, C9): The most shielded carbons, expected to appear in the 25 - 40 ppm range.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Causality: ESI is a soft ionization technique ideal for polar and ionic compounds like hydrochloride salts. It allows for the gentle ionization of the molecule, primarily yielding the protonated molecular ion of the free base, [M+H]⁺, which directly confirms the molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Instrument Setup: Operate the mass spectrometer in positive ion mode. Infuse the sample directly or via an LC system. Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
-
Data Acquisition: Scan a mass range that comfortably includes the expected molecular ion, for instance, from m/z 50 to 300.
Expected Data Interpretation: The free base of the compound is C₇H₁₃NO, with a monoisotopic mass of approximately 127.10 Da.[1]
-
Molecular Ion Peak: The primary signal of interest will be the protonated molecule [C₇H₁₃NO + H]⁺. The expected high-resolution mass for this ion is m/z 128.1070 . Observing this peak provides strong evidence for the compound's elemental composition.
-
Isotope Pattern: A small A+1 peak (from the natural abundance of ¹³C) should be visible at m/z ~129.11, with an intensity of approximately 7.8% relative to the main peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent, rapid technique to confirm the presence of key bonds, particularly the N-H bonds of the ammonium salt and the C-O ether linkage.
Methodology:
-
Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a small amount of the hydrochloride salt directly on the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background scan.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Expected Data Interpretation:
-
N-H Stretch: A very broad and strong absorption band is expected in the 2700-3200 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibrations in an ammonium salt.
-
C-H Stretch: Sharp peaks for aliphatic C-H stretching will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
N-H Bend: A medium to strong band around 1570-1610 cm⁻¹ is expected for the ammonium N-H bending vibration.
-
C-O Stretch: A strong, characteristic absorption for the ether C-O-C stretch should be visible in the 1050-1150 cm⁻¹ region.
Integrated Analytical Workflow and Summary
A robust characterization relies on the convergence of data from all techniques. The workflow below illustrates the logical progression from initial functional group identification to complete structural confirmation.
Summary of Expected Spectral Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shifts (ppm, D₂O) | ~3.5-4.0 (m, 4H, C2/C4-H), ~3.0-3.5 (m, 4H, C6/C8-H), ~1.8-2.5 (m, 4H, C3/C9-H) |
| ¹³C NMR | Chemical Shifts (ppm, D₂O) | ~70-85 (C5), ~65-75 (C2, C4), ~45-60 (C6, C8), ~25-40 (C3, C9) |
| ESI-MS | m/z (Positive Mode) | 128.1070 ([M+H]⁺ for C₇H₁₃NO) |
| FT-IR | Wavenumber (cm⁻¹) | ~2700-3200 (N⁺-H str), ~2850-2960 (C-H str), ~1050-1150 (C-O str) |
By following these detailed protocols and understanding the correlation between chemical structure and spectral output, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring the quality of their research and development efforts.
References
- 1. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
- 3. This compound | C7H14ClNO | CID 86690185 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of the Third Dimension: A Guide to Spirocyclic Scaffolds in Modern Drug Discovery
Introduction: Escaping Flatland in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" has yielded numerous successful therapeutics, the relentless pursuit of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles has driven a paradigm shift towards greater three-dimensionality.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as powerful tools in this endeavor, offering a unique and rigid three-dimensional architecture that can unlock previously inaccessible chemical space.[3][4] This guide provides an in-depth exploration of the application of spirocyclic scaffolds in drug design, from the fundamental principles that underpin their advantages to detailed protocols for their synthesis and computational evaluation.
The inherent rigidity and conformational constraint of spirocyclic systems often lead to enhanced binding affinity for biological targets and improved metabolic stability compared to more flexible acyclic or monocyclic analogs.[5] By pre-organizing functional groups in a defined spatial orientation, spirocycles can reduce the entropic penalty of binding, leading to increased potency and selectivity.[6][7] Furthermore, the introduction of sp³-rich spirocyclic cores can significantly improve physicochemical properties, such as solubility and lipophilicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical basis for the use of spirocyclic scaffolds but also practical, field-proven insights and methodologies to empower their application in drug discovery programs.
I. The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
The strategic incorporation of spirocyclic motifs into drug candidates is driven by a confluence of benefits that address key challenges in medicinal chemistry. The fundamental advantage lies in their inherent three-dimensionality, which allows for a more sophisticated and precise interaction with the complex, three-dimensional binding sites of biological targets.
Conformational Rigidity and Pre-organization
One of the most significant advantages of spirocyclic scaffolds is the conformational rigidity they impart to a molecule. Unlike flexible aliphatic chains or even some monocyclic systems, the fused nature of spirocycles restricts the number of accessible conformations. This pre-organization of substituents into a well-defined spatial arrangement can have a profound impact on binding affinity. By minimizing the entropic penalty associated with the "freezing" of rotatable bonds upon binding to a target, spirocyclic compounds can exhibit significantly higher potency.
Figure 1: Entropic advantage of spirocyclic ligands.
Improved Physicochemical and ADME Properties
The shift from planar, aromatic systems to sp³-rich spirocyclic scaffolds often leads to a marked improvement in "drug-like" properties. The increased fraction of sp³-hybridized carbon atoms (Fsp³) is correlated with enhanced aqueous solubility and reduced lipophilicity, mitigating issues often associated with flat, greasy molecules.[1] This modulation of physicochemical properties can lead to improved ADME profiles, including better oral bioavailability and reduced metabolic clearance.[5]
Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs
| Compound Pair | Structure | Property Measured | Non-Spirocyclic Value | Spirocyclic Value | Reference |
| HPK1 Inhibitors | Structures of compounds 8 and 9 | Mouse CL (mL/min/kg) | 59.8 | 32.5 | [8] |
| Mouse Oral Bioavailability (%) | 18 | 39 | [8] | ||
| SARS-CoV-2 3CLpro Inhibitors | Structures of compounds 1b and 7b | IC50 (µM) | 0.98 | 0.10 | [2][9] |
Novel Chemical Space and Intellectual Property
Spirocyclic scaffolds provide access to novel chemical space, enabling the design of compounds with unique structures and properties. This is particularly valuable in crowded therapeutic areas where existing intellectual property (IP) is dense. The introduction of a spirocyclic core can be a powerful strategy for generating new chemical entities with distinct patent positions.
II. Synthetic Strategies for Spirocyclic Scaffolds
The growing appreciation for the benefits of spirocyclic scaffolds has spurred the development of innovative and efficient synthetic methodologies. While historically considered challenging to synthesize due to the formation of a quaternary spirocenter, a range of robust methods are now available to the medicinal chemist.
Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Mizoroki-Heck reaction is a powerful tool for the construction of spirocyclic systems.[10] This palladium-catalyzed reaction involves the cyclization of an aryl or vinyl halide onto a tethered alkene, forming a new carbon-carbon bond and the spirocyclic core in a single step.
Figure 2: Generalized workflow for the intramolecular Heck reaction.
Protocol 1: Palladium-Catalyzed Intramolecular Heck Reaction for Spiro-oxindole Synthesis
This protocol is adapted from methodologies described for the synthesis of spiro-indane-oxindoles.[11]
Materials:
-
N-allyl-2-bromo-N-phenylacetamide (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
To a dry, nitrogen-flushed flask, add N-allyl-2-bromo-N-phenylacetamide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired spiro-oxindole.
Synthesis of Strained Spirocycles: Spiro[3.3]heptanes
Strained spirocycles, such as spiro[3.3]heptanes, are of increasing interest due to their rigid, well-defined geometries.[12][13] These scaffolds can serve as bioisosteres for larger, more flexible rings or even aromatic systems.
Protocol 2: Synthesis of a Spiro[3.3]heptanone Intermediate
This protocol is based on the [2+2] cycloaddition of a keteniminium salt with an alkene.[14]
Materials:
-
N,N-dimethylacetamide (1.2 equivalents)
-
Triflic anhydride (1.2 equivalents)
-
2,6-Lutidine (1.2 equivalents)
-
Methylenecyclobutane (1.0 equivalent)
-
1,2-Dichloroethane (DCE)
-
Aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve N,N-dimethylacetamide in DCE.
-
Cool the solution to 0 °C and add 2,6-lutidine, followed by the dropwise addition of triflic anhydride.
-
Stir the mixture at 0 °C for 30 minutes to form the keteniminium salt.
-
Add methylenecyclobutane to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
Cool the reaction to room temperature and quench by the addition of aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the crude product by vacuum distillation or column chromatography to yield the spiro[3.3]heptanone.
III. Computational Approaches in Spirocyclic Drug Design
Computational chemistry plays a pivotal role in modern drug discovery, and its application to the design of spirocyclic compounds is no exception.[15][16] In silico methods can be used to predict the properties of spirocyclic molecules, guide their design, and prioritize candidates for synthesis.
Virtual Screening of Spirocyclic Libraries
Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target.[3][17] For spirocyclic compounds, specialized libraries can be created or sourced, and docking algorithms can be employed to predict their binding modes and affinities.
Figure 3: Virtual screening workflow for spirocyclic compounds.
Protocol 3: Conceptual Workflow for Virtual Screening using Schrödinger Maestro
This is a generalized workflow and specific parameters will vary depending on the target and library.[18][19][20]
-
Protein Preparation: Import the target protein structure into Maestro and use the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the hydrogen-bonding network. Define the receptor grid for docking.
-
Ligand Preparation: Prepare the spirocyclic compound library using LigPrep to generate low-energy conformers and correct ionization states.
-
Docking: Use Glide to dock the prepared ligands into the receptor grid. Employ different docking precisions (e.g., HTVS, SP, XP) for initial screening and refinement.
-
Analysis and Selection: Analyze the docking poses and scores. Prioritize compounds based on favorable interactions with key residues in the binding site, good docking scores, and desirable physicochemical properties.
Pharmacophore Modeling
Pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[7][21][22] This is particularly useful for designing novel spirocyclic scaffolds that can present the required pharmacophoric elements in the correct orientation.
Protocol 4: Ligand-Based Pharmacophore Model Generation
This protocol outlines the general steps for creating a pharmacophore model from a set of known active ligands.[16]
-
Collect and Align Active Ligands: Gather a set of structurally diverse molecules with known activity against the target of interest. Align them based on a common scaffold or presumed binding mode.
-
Identify Pharmacophoric Features: Identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups among the aligned active compounds.
-
Generate and Validate the Model: Use software like Phase in the Schrödinger suite or other tools to generate a pharmacophore model that encapsulates these common features. Validate the model by its ability to distinguish known active compounds from inactive ones.
-
Database Screening: Use the validated pharmacophore model to screen 3D databases of compounds, including spirocyclic libraries, to identify novel hits that match the pharmacophoric query.
IV. Case Studies: Spirocyclic Scaffolds in Action
The successful application of spirocyclic scaffolds in drug discovery is best illustrated through real-world examples. The following case studies highlight how the introduction of a spirocyclic moiety has led to significant improvements in potency, selectivity, and pharmacokinetic properties.
HPK1 Inhibitors for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. In the development of HPK1 inhibitors, the introduction of a spirocyclic scaffold led to compounds with improved potency, selectivity, and in vivo pharmacokinetics.[8][23]
Table 2: Structure-Activity Relationship of Spirocyclic HPK1 Inhibitors
| Compound | Spirocyclic Core | HPK1 IC₅₀ (nM) | Selectivity vs. MAP4K Family | Reference |
| 8 | Azaspiro[3.3]heptane | 3.34 | >100-fold | [8] |
| 9 | Oxaspiro[3.3]heptane | 1.89 | >100-fold | [8] |
| 16 | Substituted Azaspiro[3.3]heptane | 2.67 | >100-fold | [8] |
PARP-1 Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for the treatment of certain cancers. The design of novel PARP-1 inhibitors has benefited from the incorporation of spirocyclic scaffolds to lock the conformation of the critical carboxamide group into its bioactive anti-conformation, leading to enhanced binding affinity.[24]
V. Conclusion and Future Perspectives
Spirocyclic scaffolds have firmly established themselves as a valuable asset in the medicinal chemist's toolbox. Their ability to confer three-dimensionality, conformational rigidity, and improved physicochemical properties has led to their increasing prevalence in clinical candidates and approved drugs.[25] The continued development of novel synthetic methodologies and the growing sophistication of computational tools will undoubtedly further accelerate the exploration of spirocyclic chemical space.[6][7] As we continue to move beyond the confines of "flatland," spirocyclic scaffolds will play an increasingly critical role in the design of the next generation of innovative medicines.
VI. References
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Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
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Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
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Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. (2022). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. (2009). DiVA portal. Retrieved from --INVALID-LINK--
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. (2022). ChemRxiv. Retrieved from --INVALID-LINK--
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. Retrieved from --INVALID-LINK--
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles. (2008). PubMed. Retrieved from --INVALID-LINK--
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Protocol for an automated virtual screening pipeline including library generation and docking evaluation. (2024). PubMed Central. Retrieved from --INVALID-LINK--
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Retrieved from --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2024). PubMed Central. Retrieved from --INVALID-LINK--
-
Maestro. (n.d.). Schrödinger. Retrieved from --INVALID-LINK--
-
Virtual Screening Workflows: Your Drug Discovery Accelerators. (n.d.). BioSolveIT. Retrieved from --INVALID-LINK--
-
How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024). YouTube. Retrieved from --INVALID-LINK--
-
Dramatically improving hit rates with a modern virtual screening workflow. (n.d.). Schrödinger. Retrieved from --INVALID-LINK--
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2024). LinkedIn. Retrieved from --INVALID-LINK--
-
Virtual screening/Docking workflow. (2023). Macs in Chemistry. Retrieved from --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease. (2022). PubMed. Retrieved from --INVALID-LINK--
-
Next Generation of Virtual Screening: Chemical Space Docking®. (2024). YouTube. Retrieved from --INVALID-LINK--
-
lecture 32 Pharmacophore modelling. (2018). YouTube. Retrieved from --INVALID-LINK--
-
Introduction to pharmacophore model a use in drug discover. (n.d.). CUTM Courseware. Retrieved from --INVALID-LINK--
-
Macrocycles. (n.d.). Schrödinger. Retrieved from --INVALID-LINK--
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). PubMed. Retrieved from --INVALID-LINK--
-
A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis. (2020). PubMed Central. Retrieved from --INVALID-LINK--
-
Modern Computational Workflows for Molecular Design Using the Schrödinger Platform. (2021). YouTube. Retrieved from --INVALID-LINK--
-
Introducing a new in silico workflow for efficient and automated macrocycle design. (n.d.). Schrödinger. Retrieved from --INVALID-LINK--
-
Quantitative Structure-Activity Relationship and ADME prediction studies on series of Spirooxindoles Derivatives for Anti-cancer activity against Colon Cancer Cell Line HCT-116. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. Retrieved from --INVALID-LINK--
-
A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
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- 3. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 4. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. Palladium-catalyzed tandem Heck reaction/C-H functionalization--preparation of spiro-indane-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. biosolveit.de [biosolveit.de]
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- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Multi-component reactions for spiro heterocycle synthesis
An Application Guide to the Synthesis of Spiro Heterocycles via Multi-Component Reactions
Abstract
Spiro heterocycles, organic compounds distinguished by their unique three-dimensional frameworks, are highly sought-after scaffolds in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] Multi-component reactions (MCRs), which construct complex molecules from three or more starting materials in a single synthetic operation, have emerged as a paramount strategy for the efficient and atom-economical synthesis of these intricate structures.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, mechanisms, and practical protocols for employing MCRs in the synthesis of spiro heterocycles. We will delve into key named reactions, explore advanced catalytic strategies, and provide field-proven experimental procedures to empower the design and execution of novel synthetic pathways.
Introduction: The Convergence of Complexity and Efficiency
The synthesis of molecules with high degrees of structural complexity is a central goal of modern organic chemistry. Spiro heterocycles, which feature two rings connected by a single common atom, represent a privileged class of compounds whose rigid, well-defined three-dimensional orientation can facilitate potent and selective interactions with biological targets.[1] However, their construction via traditional linear synthetic routes is often challenging, requiring multiple steps, tedious purifications, and resulting in low overall yields.
Multi-component reactions (MCRs) offer a powerful solution to this challenge. By combining at least three reactants in a one-pot process, MCRs enable the rapid assembly of complex products with high bond-forming efficiency and atom economy.[2][5] This strategy is exceptionally well-suited for generating spirocyclic systems, particularly the spirooxindole core, which is a recurring motif in numerous natural products and synthetic pharmaceuticals.[6][7] The convergence of MCRs and spiro heterocycle synthesis provides a robust platform for the diversity-oriented synthesis of novel chemical entities for drug discovery pipelines.
Foundational Strategy: The Isatin-Based MCR for Spirooxindole Synthesis
A cornerstone of spiro heterocycle synthesis is the use of isatin and its derivatives as a versatile building block. The electrophilic C3-carbonyl of isatin provides a reactive handle that, upon activation, serves as the anchor point for the spirocyclic junction. A common and powerful MCR involves the condensation of an isatin, an active methylene compound (like a 1,3-dicarbonyl), and a third nucleophilic component.
Mechanism and Rationale
The reaction is typically catalyzed by a Lewis acid (e.g., SnCl₄, InCl₃) or a Brønsted acid. The catalyst's primary role is to activate the isatin carbonyl, rendering it more susceptible to nucleophilic attack. The reaction proceeds through a cascade of events:
-
Knoevenagel Condensation: The isatin C3-carbonyl condenses with the active methylene compound to form an electron-deficient alkene intermediate (an isatylidene).
-
Michael Addition: The second nucleophile then undergoes a conjugate addition to this intermediate.
-
Cyclization/Annulation: An intramolecular cyclization, often followed by dehydration or tautomerization, forges the new heterocyclic ring, completing the spirocyclic framework.
This sequence showcases the power of MCRs to orchestrate multiple bond-forming events in a controlled manner. The choice of catalyst can influence reaction rates and, in asymmetric variants, control the stereochemical outcome.[8][9]
General Mechanistic Workflow
Caption: General workflow for an Isatin-based three-component reaction.
Key MCR Protocols for Spiro Heterocycle Synthesis
This section details several named MCRs that have proven invaluable for constructing diverse spiro heterocyclic scaffolds. For each reaction, a mechanistic overview and a detailed experimental protocol are provided.
Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
This reaction exemplifies a Hantzsch-type MCR adapted for spirocycle synthesis. It combines an arylamine, isatin, and a cyclic 1,3-dione to rapidly assemble a complex spiro-fused dihydropyridine system.[7]
Caption: Proposed mechanism for spiro[dihydropyridine-oxindole] synthesis.
-
Objective: To synthesize novel spiro[dihydropyridine-oxindole] derivatives via a three-component reaction.
-
Materials:
-
Arylamine (2.0 mmol)
-
Isatin (2.0 mmol)
-
Cyclopentane-1,3-dione (2.0 mmol, 0.196 g)
-
Glacial Acetic Acid (10.0 mL)
-
Cold Ethanol
-
DMF (for recrystallization)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol).
-
Add glacial acetic acid (10.0 mL) to the flask.
-
Stir the mixture vigorously at room temperature for 9–12 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Purify the crude product by recrystallization from DMF to yield the pure spiro[dihydropyridine-oxindole].
-
-
Self-Validation: The formation of a precipitate and its subsequent isolation provides a direct measure of reaction success. Characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm the structure and purity. The protocol's trustworthiness is established by its simplicity and the ease of product isolation without chromatography.[7]
| Entry | Arylamine | Yield (%) |
| 1 | Aniline | 85 |
| 2 | 4-Methylaniline | 88 |
| 3 | 4-Methoxyaniline | 92 |
| 4 | 4-Chloroaniline | 82 |
| 5 | 4-Bromoaniline | 83 |
| 6 | 2-Naphthylamine | 78 |
| (Data adapted from reference[7]) |
Ugi Four-Component Reaction (U-4CR) for Spirooxindole-Isoindolinones
The Ugi reaction is the quintessential MCR, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. This protocol demonstrates a powerful tandem strategy: an initial U-4CR followed by an intramolecular copper-catalyzed cyclization to build a complex spirooxindole-isoindolinone skeleton.[10]
Caption: The core Ugi reaction followed by a post-MCR cyclization step.
-
Objective: To synthesize spirooxindole-isoindolinone skeletons via a two-step, one-pot sequence.
-
Materials:
-
Step 1 (Ugi Reaction):
-
Isatin-derived ketimine (0.2 mmol)
-
2-Iodobenzoic acid (0.2 mmol)
-
Amine (0.24 mmol, 1.2 equiv.)
-
Isocyanide (0.2 mmol)
-
Methanol (5 mL)
-
-
Step 2 (Cyclization):
-
Copper(I) iodide (CuI) (0.02 mmol, 10 mol%)
-
1,10-Phenanthroline (0.04 mmol, 20 mol%)
-
Lithium tert-butoxide (tBuOLi) (0.6 mmol, 3.0 equiv.)
-
DMSO (2 mL)
-
-
-
Procedure:
-
Ugi Reaction: In a reaction vessel, dissolve the isatin-derived ketimine (0.2 mmol), 2-iodobenzoic acid (0.2 mmol), amine (0.24 mmol), and isocyanide (0.2 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 12 hours.
-
After 12 hours, remove the methanol under reduced pressure.
-
Cyclization: To the crude Ugi product, add DMSO (2 mL), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and tBuOLi (3.0 equiv.).
-
Heat the reaction mixture at a specified temperature (e.g., 70 °C) for 4 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired spirooxindole-isoindolinone.
-
-
Causality and Trustworthiness: The Ugi reaction efficiently assembles a linear precursor containing all the necessary atoms. The 2-iodobenzoyl group is strategically incorporated to serve as a handle for the subsequent copper-catalyzed C-N and C-C bond formations, a reliable and well-established transformation. The protocol's validity rests on the modularity of the Ugi reaction and the efficiency of the intramolecular cyclization.
Advanced Concepts: Enhancing Control and Efficiency
Asymmetric Organocatalysis
Achieving enantioselectivity is a critical goal, particularly in drug development. Organocatalytic asymmetric MCRs have become indispensable for the enantioselective construction of spirooxindoles.[11][12] Chiral catalysts, such as phosphoric acids, primary/secondary amines, and bifunctional thioureas or squaramides, can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. These catalysts operate through non-covalent interactions (e.g., hydrogen bonding) or by forming transient covalent intermediates (e.g., enamines, iminiums), effectively controlling the stereochemistry of the newly formed spiro center.[11]
Microwave-Assisted MCRs
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions.[1][13] In the context of MCRs for spiro heterocycle synthesis, microwave irradiation offers several advantages over conventional heating:
-
Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.
-
Reduced Reaction Times: Reactions that may take hours under conventional conditions can often be completed in minutes.[9][14]
-
Improved Yields and Purity: The rapid heating can minimize the formation of side products.
-
Green Chemistry: Shorter reaction times and often solvent-free conditions align with the principles of green chemistry.[2][15]
A notable example is the Lewis acid-catalyzed three-component coupling of isatins and two 1,3-dicarbonyls, where using microwave irradiation at 80 °C reduced the reaction time from days to just 80 minutes while achieving an 80% yield.[8][9]
Conclusion and Future Outlook
Multi-component reactions represent a paradigm shift in the synthesis of complex molecular architectures like spiro heterocycles. Their inherent efficiency, atom economy, and ability to generate structural diversity from simple starting materials make them an invaluable tool for medicinal chemistry and materials science. The integration of advanced techniques such as asymmetric organocatalysis and microwave assistance continues to push the boundaries of what is possible, enabling the synthesis of highly complex and stereochemically defined spirocycles with unprecedented control.[12][16] Future developments will likely focus on the discovery of novel MCRs, the design of more robust and selective catalysts, and the adaptation of these powerful reactions for automated high-throughput synthesis platforms, further accelerating the discovery of new bioactive compounds.
References
- 1. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 4. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 8. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Purchasing and Utilizing Research-Grade 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride: A Detailed Guide for Scientists
This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in procuring and utilizing 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. This spirocyclic scaffold is a valuable building block in modern synthetic and medicinal chemistry, offering a unique three-dimensional architecture for the development of novel chemical entities. This document provides in-depth application notes, detailed experimental protocols, and essential safety and handling information to facilitate its effective use in the laboratory.
Introduction: The Significance of the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery and development. The inherent three-dimensionality of these scaffolds provides access to novel chemical space, often leading to improved physicochemical properties and target-binding interactions compared to their linear or planar counterparts. The 1-Oxa-7-azaspiro[4.4]nonane core, a heterocyclic system containing both an oxygen and a nitrogen atom, is a particularly interesting motif. Its unique structure allows for diverse chemical modifications, enabling the exploration of a wide range of biological activities.[1][2]
Derivatives of this and related azaspiro scaffolds have been investigated for a variety of therapeutic applications, including their potential as antimicrobial and antiviral agents, and as intermediates in the synthesis of complex bioactive molecules.[2] The hydrochloride salt form of 1-Oxa-7-azaspiro[4.4]nonane is often preferred for its improved stability and handling characteristics in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is crucial for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | PubChem CID: 86690185 |
| Molecular Weight | 163.65 g/mol | PubChem CID: 86690185 |
| CAS Number | 1419590-81-0 | PubChem CID: 86690185 |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory safety guidelines |
Purchasing Research-Grade Material
When procuring this compound for research purposes, it is imperative to select a reputable supplier that can provide a high-purity product with comprehensive analytical data.
Key Considerations for Supplier Selection:
-
Purity: Request a Certificate of Analysis (CoA) to verify the purity of the compound, typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Analytical Data: The supplier should provide spectroscopic data (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and identity of the compound.
-
Safety Data Sheet (SDS): A comprehensive SDS is essential for understanding the potential hazards and for implementing appropriate safety protocols.
-
Packaging and Shipping: Ensure the compound is packaged appropriately to prevent degradation during transit and is shipped in compliance with all relevant regulations.
Application Notes: Synthetic Utility
The 1-Oxa-7-azaspiro[4.4]nonane scaffold serves as a versatile building block in organic synthesis. The secondary amine within the pyrrolidine ring is a key functional group that can be readily derivatized through various chemical transformations.
N-Functionalization Reactions
The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in a wide range of bond-forming reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce alkyl substituents.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to introduce aromatic moieties.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
These functionalization strategies allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
The following section provides a detailed, representative protocol for the N-arylation of this compound. This protocol is a composite based on established methods for similar transformations and should be adapted and optimized for specific substrates and research objectives.
Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-1-Oxa-7-azaspiro[4.4]nonane
This protocol describes a palladium-catalyzed cross-coupling reaction between 1-Oxa-7-azaspiro[4.4]nonane and an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Azaspiro[4.4]nonanes
Welcome to the technical support center for the synthesis of azaspiro[4.4]nonanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable scaffolds. The azaspiro[4.4]nonane core is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that can enhance pharmacological properties.[1][2] However, its synthesis can present unique challenges. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching challenges in the synthesis of azaspiro[4.4]nonanes.
Q1: My overall yield for the multi-step synthesis of a 2-azaspiro[4.4]nonane derivative is consistently low. What are the most critical steps to optimize?
A1: Low overall yields in multi-step syntheses of 2-azaspiro[4.4]nonanes often stem from inefficiencies in a few key transformations. Based on established routes, such as the sequence starting from cyclopentanone, the hydrolysis and decarboxylation step, as well as the final reductive cyclization, are critical.[3]
-
Hydrolysis and Decarboxylation: This step can be sluggish and require prolonged heating. Ensure that the hydrolysis is complete by monitoring the cessation of gas evolution.[3] Incomplete reaction will result in a mixture of partially hydrolyzed products that are difficult to separate and will not cyclize in the subsequent step.
-
Reductive Cyclization: The use of powerful reducing agents like lithium aluminum hydride (LAH) is common.[3] The purity of the diacid precursor is paramount, as impurities can quench the LAH. Ensure your diacid is thoroughly dried and free of acidic protons from residual water or solvents. The slow addition of the diacid solution to the LAH suspension is also crucial to control the reaction exotherm and prevent side reactions.[3]
Q2: I'm struggling with the purification of my azaspiro[4.4]nonane product. It seems to be co-eluting with byproducts on silica gel chromatography.
A2: Purification challenges with azaspiro[4.4]nonanes can arise from their basicity and polarity. Here are a few strategies to consider:
-
Acid/Base Extraction: Before chromatography, perform an acid/base workup. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic azaspiro[4.4]nonane will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) which can be more suitable for basic compounds. Alternatively, reverse-phase chromatography (C18) can be an effective option.
-
Salt Formation: For final purification and improved handling, consider converting the free base to a salt, such as the hemioxalate.[3][4] This often results in a crystalline solid that is easier to purify by recrystallization.
Q3: My reaction to form the spirocyclic core is not proceeding to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reaction temperature, or an unfavorable equilibrium.
-
Catalyst Activity: For metal-catalyzed reactions, such as palladium-catalyzed cyclizations, ensure your catalyst is active.[5] Use fresh catalyst and anhydrous, degassed solvents to prevent catalyst poisoning.
-
Reaction Temperature: Some cyclization reactions, like intramolecular 1,3-dipolar cycloadditions, can be reversible.[6] Increasing the temperature might shift the equilibrium towards the product, but in some cases, it can favor the starting material.[6] Careful temperature screening is recommended.
-
Radical Initiator: In radical cyclizations, the choice and amount of initiator are critical.[5] For thermally initiated reactions with AIBN, ensure the temperature is high enough for efficient radical generation (typically >80 °C).[5] For reactions at lower temperatures, consider a chemical initiator like triethylborane (Et₃B).[7]
Troubleshooting Guide: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis
The domino radical bicyclization of O-benzyl oxime ethers is a powerful method for the one-pot construction of the 1-azaspiro[4.4]nonane skeleton.[5][7][8] However, the success of this reaction is sensitive to several parameters.
Q4: I am observing significant amounts of monocyclized product instead of the desired spirocycle in my domino radical bicyclization. How can I favor the second cyclization?
A4: The formation of monocyclized product suggests that the intramolecular capture of the alkoxyaminyl radical is slow compared to intermolecular quenching.[8] Here's how to troubleshoot this:
-
Concentration: Ensure the reaction is run at high dilution (e.g., 0.02 M) to favor the intramolecular cyclization over intermolecular side reactions.[7]
-
Radical Initiator and Rate of Addition: The choice of radical initiator can influence the outcome. Triethylborane (Et₃B) often allows for milder reaction conditions (room temperature) and can improve diastereoselectivity.[7] Slow addition of the tin hydride and initiator can help maintain a low concentration of radicals, further favoring the desired pathway.
-
Substrate Design: The nature of the alkenyl moiety is crucial. Electron-withdrawing groups or aryl substituents on the double bond can facilitate the capture of the alkoxyaminyl radical.[8] Conversely, sterically hindered or electron-rich olefins may be less reactive, leading to the formation of monocyclized byproducts.[8]
Q5: My domino radical bicyclization is resulting in a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
A5: Achieving high diastereoselectivity in these reactions can be challenging. The final ratio of diastereomers is often influenced by the transition state of the second ring-closing step.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Using an initiator like Et₃B that allows for room temperature reactions can significantly improve the diastereomeric ratio in favor of the trans isomer.[7]
-
Steric Hindrance: The steric bulk of the substituents on your starting material can influence the facial selectivity of the cyclization. While often dictated by the target molecule, minor modifications to non-essential bulky groups could be explored.
Experimental Protocol: Domino Radical Bicyclization
This protocol describes a general procedure for the domino radical bicyclization of an O-benzyl oxime ether to a 1-azaspiro[4.4]nonane derivative.[7]
-
Reactant Preparation: In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in cyclohexane to achieve a 0.02 M solution.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Initiator and Reagent Addition: Add the radical initiator (AIBN, 0.25 equiv for high-temperature reaction, or Et₃B for room temperature reaction) and tributyltin hydride (1.2 equiv).
-
Reaction Execution:
-
Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitored by TLC).
-
Method B (Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers.
Troubleshooting Workflow: Domino Radical Bicyclization
Caption: Troubleshooting workflow for domino radical bicyclization.
Troubleshooting Guide: Intramolecular 1,3-Dipolar Cycloaddition
The intramolecular 1,3-dipolar cycloaddition of an alkenyl-substituted cyclic nitrone is an elegant method for synthesizing the 1-azaspiro[4.4]nonane core.[9] The key is the formation of a tricyclic isoxazolidine intermediate, which is then reductively cleaved.[9]
Q6: My intramolecular 1,3-dipolar cycloaddition is not reaching completion and appears to be in an equilibrium mixture. What can I do?
A6: This is a known issue, particularly with certain substrates.[6] The reversibility of the cycloaddition can prevent full conversion.
-
Temperature Effects: While heating is necessary to drive the reaction, excessive temperatures can favor the retro-cycloaddition. You may need to identify an optimal temperature that balances the rate of the forward reaction without significantly promoting the reverse reaction. For some substrates, a complete conversion may not be achievable, and the reaction will yield an equilibrium mixture.[6]
-
Solvent Choice: The polarity of the solvent can influence the transition state of the cycloaddition. Screening different solvents (e.g., toluene, xylene, DMF) may help to improve the conversion.
-
Driving the Reaction: If the subsequent step is a reduction, consider a one-pot procedure where the reducing agent is added to the equilibrium mixture. The irreversible reduction of the cycloadduct will drive the equilibrium towards the final product.
Q7: I am having difficulty with the initial formation of the alkenylnitrone precursor. The reaction is messy and the product is unstable.
A7: Alkenylnitrones can be unstable and prone to decomposition or polymerization.[6]
-
Oxidation Conditions: The oxidation of the hydroxylamine to the nitrone is a delicate step. Over-oxidation or harsh conditions can lead to side products. Activated manganese dioxide (MnO₂) is a common and relatively mild oxidant for this transformation.[9] Ensure the MnO₂ is fresh and activated.
-
Purification and Storage: Purify the nitrone using column chromatography and use it immediately in the next step. If storage is necessary, keep it under an inert atmosphere at low temperatures and protected from light. The presence of radical inhibitors, like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), during the reaction can sometimes prevent decomposition.[6]
Data Summary: Yields in 1,3-Dipolar Cycloaddition Route
| Entry | Starting Material | Product | Yield (%) | Reference |
| 1 | Alkenylnitrone 7a | Isoxazolidine 8a | ~100 | --INVALID-LINK-- |
| 2 | Alkenylnitrone 7b | Isoxazolidine 8b | ~100 | --INVALID-LINK-- |
| 3 | Alkenylnitrone 7c | Isoxazolidine 8c | Equilibrium | --INVALID-LINK-- |
Reaction Workflow: 1,3-Dipolar Cycloaddition
Caption: Synthetic workflow for 1-azaspiro[4.4]nonane via 1,3-dipolar cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride
Welcome to the dedicated technical support guide for the purification of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride (CAS No. 1419590-81-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic intermediate.[1][2] The unique structure and properties of this compound, particularly its polar hydrochloride salt form, can present specific challenges during purification. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical physical properties?
This compound is a heterocyclic organic compound featuring a spirocyclic system where a tetrahydrofuran ring and a pyrrolidine ring share a single carbon atom.[3] The pyrrolidine nitrogen is protonated and forms a salt with hydrochloric acid.[4] This salt form enhances its stability and water solubility.
Commercially available or crude synthetic batches often present as a pale-yellow to brown sticky oil or semi-solid, which can complicate handling and purification. Achieving a pure, crystalline solid is a common goal for ensuring accurate dosing, consistent reaction performance, and long-term stability.
| Property | Typical Value/Description | Source |
| CAS Number | 1419590-81-0 | |
| Molecular Formula | C₇H₁₄ClNO | [5][6] |
| Molecular Weight | 163.65 g/mol | [6] |
| Physical Form | Pale-yellow to Brown to Red Sticky Oil to Semi-Solid or Solid | |
| Storage Temp. | Room Temperature | [6] |
Q2: Why is rigorous purification of this intermediate necessary?
In drug development and fine chemical synthesis, the purity of an intermediate is paramount. Impurities, even in small amounts, can:
-
Interfere with subsequent reactions: Unreacted starting materials or byproducts can lead to undesired side reactions, lowering the yield and purity of the final active pharmaceutical ingredient (API).
-
Introduce toxicity: Some synthesis-related impurities may be toxic or mutagenic.
-
Affect final product stability: Impurities can catalyze the degradation of the final compound.
-
Complicate characterization: The presence of impurities makes interpreting analytical data (NMR, MS, HPLC) difficult and unreliable.
Troubleshooting Guide: From Sticky Oils to Crystalline Solids
This section addresses the most common issues encountered during the purification of this compound.
Q3: My crude product is a sticky, non-crystalline oil. How can I solidify it for easier handling?
This is the most frequently reported challenge. The oily nature can stem from residual solvents, hygroscopicity, or the presence of impurities that inhibit crystallization.
Answer:
Your primary strategy should be trituration . This involves stirring or sonicating the oil in a solvent where the desired product has very low solubility, but the impurities are soluble.
Recommended Protocol: Trituration/Washing
-
Place the crude oil in a flask with a stir bar.
-
Add a small volume of a non-polar solvent. Good starting choices are diethyl ether , ethyl acetate , or hexane .[7]
-
Stir the mixture vigorously at room temperature. You may observe the oil slowly converting into a solid precipitate or powder. This process can take anywhere from 30 minutes to several hours.
-
If solidification does not occur, try gently scratching the inside of the flask with a glass rod to create nucleation sites.
-
Once a solid has formed, continue stirring for another 30 minutes to ensure thorough washing.
-
Isolate the solid by vacuum filtration, wash the filter cake with a small amount of the cold trituration solvent, and dry under high vacuum.
Causality Explanation: Trituration works by providing a medium in which the product molecules can organize into a crystal lattice while the impurities are washed away. Non-polar solvents are chosen because the ionic hydrochloride salt is poorly soluble in them, minimizing yield loss.
Q4: I performed a recrystallization, but my yield is very low. What went wrong?
Low yield during recrystallization is typically caused by one of two issues: using too much solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.
Answer:
The key to successful recrystallization is to use the absolute minimum amount of hot solvent required to fully dissolve the compound.[8][9] For amine hydrochlorides, a single solvent is often insufficient. A dual-solvent system is generally more effective.
Recommended Protocol: Recrystallization from a Solvent/Anti-Solvent System
-
Dissolve your crude solid in a minimal amount of a hot polar solvent in which it is soluble. Isopropanol or ethanol are excellent starting points.[7]
-
Heat the solution gently until all the solid dissolves.
-
Once dissolved, slowly add a non-polar "anti-solvent" (in which the product is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Common anti-solvents for this purpose include diethyl ether or acetone .[7][10]
-
Add a few drops of the hot polar solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[9][11]
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry.
Causality Explanation: This method carefully pushes the compound out of solution. The polar solvent dissolves the ionic salt, while the anti-solvent systematically reduces its solubility as the mixture cools, forcing the product to crystallize while impurities remain in the solvent mixture.
Q5: My NMR/LCMS analysis still shows impurities after recrystallization. What is the next step?
If recrystallization fails to remove impurities, it's likely because they have similar solubility profiles to your product. In this case, a technique based on a different separation principle, such as chromatography, is required.
Answer:
For a polar, ionic compound like this compound, standard silica gel chromatography can be problematic, often resulting in severe peak tailing or complete retention of the product on the column. The best approach is Hydrophilic Interaction Liquid Chromatography (HILIC) .[12][13]
Why HILIC?
-
Mechanism: HILIC uses a polar stationary phase (like silica or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[12][14] Polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.
-
Advantage: It is specifically designed for retaining and separating very polar compounds that show little to no retention in traditional reversed-phase chromatography.[13]
Recommended HILIC Conditions:
-
Stationary Phase: Amino-propyl bonded silica (Si-NH₂) or bare silica.[12][15]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10-20 mM ammonium acetate or ammonium formate). Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous portion.
-
pH Control: Maintaining a consistent pH with a buffer is crucial for reproducible results.[12]
If you must use standard silica gel chromatography, you may be able to mitigate tailing by adding a modifier to your mobile phase, such as a small percentage (0.5-1%) of triethylamine. However, be aware that this will neutralize your hydrochloride salt, and you will elute the free base. You would then need to re-form the salt after purification.[16]
Workflow & Decision Making
The following diagram outlines a logical workflow for purifying your crude product, from initial assessment to achieving high purity.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Oxa-7-azaspiro[4.4]nonanehydrochloride [myskinrecipes.com]
- 3. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound | C7H14ClNO | CID 86690185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. silicycle.com [silicycle.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Spirocycle Synthesis
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on optimizing reaction conditions for spirocycle synthesis. Spirocycles, with their rigid three-dimensional structures, are privileged scaffolds in medicinal chemistry, but their synthesis can be a formidable challenge.[1][2] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and rationalize your experimental choices.
Part 1: General Troubleshooting Guide
Encountering issues in a complex synthesis is common. This section provides a logical framework for diagnosing and resolving the most frequent challenges in spirocyclization reactions.
Diagram: Troubleshooting Workflow for Low Yield
This workflow outlines a systematic approach to diagnosing the root cause of low or no product formation.
Caption: A step-by-step decision tree for troubleshooting low-yield spirocyclization reactions.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific, common questions in a detailed Q&A format, providing both solutions and the scientific rationale behind them.
Q1: My reaction yield is consistently low. What are the most common culprits and how do I fix them?
A1: Low yield is a multifaceted problem, but it often traces back to a few key areas.[3]
-
Intermolecular vs. Intramolecular Reactions: Spirocyclization is an intramolecular process. If the concentration of your starting material is too high, intermolecular side reactions can dominate.
-
Solution: Employ high-dilution conditions. This is achieved by adding the substrate slowly over a long period to a large volume of solvent, keeping the instantaneous concentration of the reactant low and favoring the desired intramolecular cyclization.[4]
-
-
Catalyst Deactivation: Many spirocyclization reactions rely on sensitive transition-metal catalysts (e.g., Pd, Au, Rh) or Lewis acids.[5][6] These can be "poisoned" by impurities like water, oxygen, or functional groups on your substrate (e.g., unprotected amines or thiols).
-
Solution: Ensure all reagents and solvents are rigorously purified and dried. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). If you suspect a functional group is interfering, consider a protecting group strategy.[7]
-
-
Unfavorable Thermodynamics/Kinetics: The desired spirocycle may be thermodynamically unstable or the activation energy for its formation may be too high under your current conditions.
Q2: I'm getting a mixture of diastereomers. How can I improve the diastereoselectivity of my spirocyclization?
A2: Controlling stereochemistry is a central challenge in spirocycle synthesis.[8] Poor diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small.
-
Catalyst/Ligand Control: In metal-catalyzed reactions, the choice of ligand is paramount. Bulky or chiral ligands can create a highly asymmetric environment around the metal center, sterically blocking one approach of the cyclizing group and favoring the formation of a single diastereomer.
-
Solution: Screen a panel of ligands with varying steric and electronic properties. For example, in palladium-catalyzed reactions, moving from a simple phosphine ligand like PPh₃ to a bulky biarylphosphine or a chiral ligand like a PHOX or Trost ligand can dramatically improve selectivity.[5]
-
-
Solvent Effects: Solvents can influence the geometry of the transition state through specific interactions like hydrogen bonding or dipole-dipole interactions.[9][10] A change in solvent can alter the conformational preferences of the substrate or transition state, leading to a change in diastereoselectivity.
-
Solution: Screen a range of solvents with different polarities and coordinating abilities (see table below). For example, a reaction might show poor selectivity in a non-coordinating solvent like toluene but high selectivity in a more polar, coordinating solvent like THF or acetonitrile.[11]
-
-
Temperature: Lowering the reaction temperature generally increases selectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. It's common to perform reactions at 0 °C, -20 °C, or even -78 °C to maximize stereoselectivity.[5]
-
Table 1: Solvent Selection Guide for Spirocyclization
| Solvent | Dielectric Constant (ε) at 20°C | Polarity | Potential Role in Spirocyclization |
| Toluene | 2.4 | Nonpolar | Good for reactions where non-coordination is desired; often used in Heck reactions.[5] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | General-purpose solvent; can favor intramolecular cyclizations in some acid-catalyzed systems.[4] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Coordinating solvent; can stabilize cationic intermediates or metal catalysts. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Highly polar; can promote reactions involving charged intermediates.[11] |
| 1,2-Dichloroethane (DCE) | 10.4 | Polar Aprotic | Its low polarity can be optimal for stabilizing dipoles in certain cycloaddition reactions.[12] |
Q3: What are the best methods for purifying spirocycles, especially when separating stereoisomers?
A3: The purification of spirocycles can be challenging due to their often-rigid structures and the similar physical properties of their stereoisomers.[13][14]
-
High-Performance Flash Chromatography: This is the workhorse technique. Success often depends on finding the right solvent system.
-
Solution: Meticulously screen solvent systems using analytical Thin Layer Chromatography (TLC). A solvent system that gives a ΔRf of >0.1 is a good starting point. Using high-purity silica gel with a small particle size can significantly improve resolution.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, alternative to HPLC for chiral separations.[13] It uses supercritical CO₂ as the main mobile phase, which allows for faster, more efficient separations with less organic solvent waste.
-
Diastereomeric Salt Recrystallization: If your spirocycle has a basic (e.g., amine) or acidic (e.g., carboxylic acid) handle, you can react the racemic or diastereomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by careful recrystallization. Afterwards, the resolving agent is cleaved to recover the pure enantiomer/diastereomer.
Q4: My NMR spectra are complex and difficult to interpret. What are the key spectroscopic features I should look for to confirm the structure and stereochemistry of my spirocycle?
A4: The rigid, three-dimensional nature of spirocycles often leads to complex NMR spectra with overlapping signals.[15] However, specific NMR techniques are exceptionally powerful for their characterization.
-
¹³C NMR for the Spirocenter: The spiro carbon is a quaternary carbon (Cq) and often has a characteristic chemical shift. Its observation is a key piece of evidence for successful spirocyclization. For example, in many spiro-oxindoles, this carbon appears around 73 ppm.[15]
-
2D NMR is Essential:
-
HSQC/HMQC: These experiments correlate protons to their directly attached carbons, which is invaluable for assigning signals in a crowded ¹H spectrum by spreading them into the ¹³C dimension.[15]
-
HMBC: This experiment shows correlations between protons and carbons over 2-3 bonds, allowing you to piece together the carbon skeleton and confirm connectivity across the spiro junction.
-
NOESY/ROESY: These are the most critical experiments for determining relative stereochemistry. They detect correlations between protons that are close in space, regardless of their bonding connectivity. An observed Nuclear Overhauser Effect (NOE) between a proton on one ring and a proton on the other provides definitive proof of their relative orientation (i.e., cis or trans).[15][16]
-
Diagram: Using NOESY to Determine Stereochemistry
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Report: New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Improving yield and purity in 1-Oxa-7-azaspiro[4.4]nonane synthesis
Welcome to the technical support center for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.
Introduction to the Synthesis of 1-Oxa-7-azaspiro[4.4]nonane
1-Oxa-7-azaspiro[4.4]nonane is a significant building block in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable pharmacological properties to drug candidates.[1] The synthesis of this spiro-N,O-heterocycle, while achievable, presents several challenges that can impact both yield and purity. This guide will walk you through a plausible synthetic approach and address common issues that may arise.
A common strategy for constructing the 1-Oxa-7-azaspiro[4.4]nonane core involves an intramolecular cyclization of a suitably functionalized precursor. This typically requires the synthesis of a molecule containing a tetrahydrofuran ring and a tethered amine or a precursor to an amine.
General Synthetic Workflow
The following diagram outlines a general, plausible workflow for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane.
Caption: A generalized workflow for the synthesis of 1-Oxa-7-azaspiro[4.4]nonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Oxa-7-azaspiro[4.4]nonane?
While specific, detailed protocols for 1-Oxa-7-azaspiro[4.4]nonane are not abundant in publicly available literature, the synthesis of analogous spiro-N,O-heterocycles generally relies on a few key strategies.[2][3] A highly plausible approach is the intramolecular cyclization of a precursor derived from a cyclic ketone, such as tetrahydrofuran-3-one.[2] Another potential route involves a multi-component reaction where the spirocyclic core is assembled in a single step, although this can be more challenging to optimize.[4]
Q2: I am observing very low yields in my intramolecular cyclization step. What are the likely causes?
Low yields in intramolecular cyclization are a common issue and can stem from several factors:
-
Steric Hindrance: The formation of the spirocyclic center can be sterically demanding. Ensure your precursor design minimizes steric clash around the reacting centers.
-
Incorrect Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. An insufficient temperature may not overcome the activation energy, while excessive heat can lead to decomposition.
-
Poor Leaving Group (if applicable): If your cyclization involves nucleophilic substitution, the efficiency of the leaving group is paramount.
-
Side Reactions: Competing intermolecular reactions or elimination reactions can significantly reduce the yield of the desired product.
Q3: My final product is contaminated with byproducts. What are the likely impurities and how can I remove them?
Common impurities can include unreacted starting material, polymeric materials from side reactions, and diastereomers if a chiral center is present. Purification can often be achieved through:
-
Column Chromatography: This is the most common method for purifying spirocyclic amines. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking on the silica gel) is often effective.[5]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Q4: How can I confirm the structure of my final product?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the connectivity of atoms and the overall structure. The presence of a quaternary carbon in the ¹³C NMR spectrum is a key indicator of the spirocenter.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H bond in the final product.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.
Problem 1: Low Yield in the Intramolecular Cyclization Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Suboptimal Reaction Temperature | Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). | The activation energy for intramolecular cyclization can be high. A systematic temperature screen will help identify the optimal balance between reaction rate and product decomposition. |
| Inefficient Catalyst or Reagent | If using a catalyst (e.g., a Lewis acid or a base), screen different catalysts and catalyst loadings. | The choice of catalyst can significantly influence the reaction pathway and rate. For example, a stronger base might be needed to deprotonate a precursor for cyclization. |
| Incorrect Solvent | Test a variety of solvents with different polarities and boiling points (e.g., THF, Dioxane, Toluene, DMF). | The solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states, thereby influencing the reaction rate and outcome. |
| Competing Intermolecular Reactions | Run the reaction at high dilution. This can be achieved by slowly adding the precursor to the reaction mixture over an extended period. | High dilution favors intramolecular reactions over intermolecular reactions by reducing the probability of two precursor molecules encountering each other. |
Problem 2: Formation of Significant Side Products
Caption: A decision tree for troubleshooting the formation of side products.
Problem 3: Difficulty in Purifying the Final Product
| Issue | Recommended Action | Explanation |
| Product Streaking on TLC/Column | Add a small amount of a volatile base (e.g., 1% triethylamine) to the eluent. | Amines can interact strongly with the acidic silica gel, leading to poor separation. The added base neutralizes the acidic sites on the silica, resulting in better peak shape.[5] |
| Co-elution of Product and Impurities | Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. | If silica gel does not provide adequate separation, changing the stationary phase or the eluent can alter the selectivity and improve the resolution between your product and impurities. |
| Product is an Oil and Difficult to Handle | Consider converting the free amine to its hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent (e.g., ether or dioxane). | The hydrochloride salt is often a crystalline solid that is easier to handle, purify by recrystallization, and store.[6] |
Experimental Protocols
Step 1: Synthesis of a Precursor (Illustrative Example)
This step would involve creating a molecule with the necessary components for cyclization. For instance, reacting tetrahydrofuran-3-one with a suitable nitrogen-containing nucleophile, followed by functional group manipulation to install a leaving group on a side chain.
Step 2: Intramolecular Cyclization
Materials:
-
Precursor from Step 1
-
A suitable base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve the precursor in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Prepare a silica gel column using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to obtain the purified 1-Oxa-7-azaspiro[4.4]nonane.
References
- 1. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused-Linked and Spiro-Linked N-Containing Heterocycles [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Multi-step Synthesis of Spiro Compounds
Welcome to the Technical Support Center for the multi-step synthesis of spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of these unique three-dimensional structures. Spirocycles are prevalent in natural products and pharmaceuticals, but their synthesis can be a formidable challenge, often plagued by issues with yield, stereoselectivity, and stability.[1] This resource is structured to help you navigate these complexities, offering field-proven insights and evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for assembling spirocyclic frameworks?
The construction of spirocycles can be approached through various powerful synthetic strategies, with the choice depending on the target structure and desired complexity. Key methods include:
-
Domino Reactions: These highly efficient reactions, also known as cascade or tandem reactions, form multiple bonds in a single operation without isolating intermediates.[2] Common domino sequences for spirocycle synthesis include Michael-Michael-aldol and Knoevenagel/Michael/cyclization pathways, which are particularly effective for constructing highly functionalized spirooxindoles.[3][4]
-
Ring-Closing Metathesis (RCM): RCM is a versatile tool for forming cyclic alkenes and has been successfully applied to the synthesis of a wide range of spirocyclic systems.[5] It is particularly useful for creating both carbocyclic and heterocyclic spiro rings.
-
Intramolecular Aldol Reactions: This classical carbon-carbon bond-forming reaction is a straightforward method for cyclization, especially when forming stable 5- or 6-membered rings, which is a common feature of many spiro compounds.
-
Catalytic Asymmetric Methods: A variety of transition-metal and organocatalytic methods have been developed to control the stereochemistry of the spirocenter, which is a significant challenge in spirocycle synthesis. These methods often involve enantioselective alkylations, cycloadditions, or rearrangements.
Q2: Why is controlling stereochemistry so challenging in spiro compound synthesis?
Controlling stereochemistry is a central challenge due to the three-dimensional nature of the spirocyclic core. The formation of the spirocenter, which is often a quaternary carbon, can lead to the generation of multiple stereoisomers (enantiomers and diastereomers).[6] The stereochemical outcome is influenced by a subtle interplay of factors including:
-
Thermodynamic vs. Kinetic Control: The final ratio of stereoisomers can be determined by either the relative stability of the products (thermodynamic control) or the relative energies of the transition states leading to them (kinetic control).[7][8]
-
Protecting Groups: The nature and steric bulk of protecting groups on the substrate can significantly influence the facial selectivity of an incoming reagent, thereby directing the stereochemical outcome of the cyclization.[9][10][11]
-
Reaction Conditions: Solvent polarity, temperature, and the choice of catalyst or reagent can all impact the transition state energies and, consequently, the diastereoselectivity of the reaction.
Q3: What are the primary challenges in purifying spiro compounds?
The purification of spiro compounds often presents unique difficulties:
-
Separation of Stereoisomers: Diastereomers of spiro compounds can have very similar physical properties, making their separation by standard chromatographic techniques challenging. Enantiomers, by definition, have identical physical properties in a non-chiral environment and require chiral separation methods.[12][13]
-
Product Instability: Some spirocyclic systems can be sensitive to acidic or basic conditions, heat, or even light, leading to decomposition during purification or storage.[14]
-
Low Crystallinity: The rigid and often complex structures of spiro compounds can make them difficult to crystallize, which is a common method for final purification.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental problems encountered during the multi-step synthesis of spiro compounds.
Problem 1: Low Reaction Yield
A low yield of the desired spirocyclic product is one of the most frequent issues. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to catalyst deactivation or product decomposition.
Potential Causes and Solutions
-
Suboptimal Reaction Conditions: The reaction may not be running to completion due to unfavorable temperature, concentration, or reaction time.
-
Poor Quality of Starting Materials: Impurities in the starting materials can act as catalyst poisons or participate in side reactions.
-
Catalyst Deactivation: In catalytic reactions, particularly metathesis, the catalyst can decompose or be inhibited by impurities or byproducts.
-
Solution: For Ring-Closing Metathesis (RCM), ensure the substrate is free of impurities that can poison the ruthenium catalyst, such as phosphines or certain amines.[16][17][18][19] If catalyst deactivation is suspected, consider a higher catalyst loading or the use of a more robust catalyst generation.
-
-
Product Decomposition: The desired spiro compound may be forming but is unstable under the reaction or workup conditions.
-
Solution: Monitor the reaction progress by TLC or LC-MS at various time points to check for product formation followed by decomposition. If decomposition is observed, consider a shorter reaction time, a lower temperature, or a milder workup procedure.[14][15] A forced degradation study can help identify conditions under which the product is unstable.[20][21][22][23][24]
-
Decision-Making Workflow for Troubleshooting Low Yield
Problem 2: Poor Diastereoselectivity
Achieving high diastereoselectivity is often the most significant hurdle in spirocycle synthesis. The formation of multiple diastereomers complicates purification and reduces the overall yield of the desired product.
Potential Causes and Solutions
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry, thereby influencing the diastereomeric ratio.
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control.
-
Solution: Lowering the reaction temperature often favors the kinetic product, which may be the desired diastereomer. Conversely, higher temperatures can facilitate equilibration to the more stable thermodynamic product.
-
-
Choice of Reagents and Catalysts: The steric bulk of reagents or the chirality of a catalyst can exert strong stereocontrol.
-
Solution: In nickel-catalyzed enantioselective lactone α-spirocyclization, for instance, different Mandyphos ligands can significantly alter both yield and enantioselectivity.[14][27] For substrate-controlled diastereoselectivity, modifying protecting groups can alter the steric environment and favor the formation of a single diastereomer.[10][11]
-
Data Presentation: Solvent Effects on Diastereoselectivity
The following table illustrates the potential impact of solvent choice on the diastereomeric ratio (d.r.) for a hypothetical spiroketalization reaction.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
| Toluene | 2.4 | 10:1 |
| Dichloromethane | 9.1 | 5:1 |
| Tetrahydrofuran | 7.5 | 2:1 |
| Acetonitrile | 37.5 | 1:8 |
| Methanol | 32.7 | 1:15 |
Note: This data is illustrative. The actual effect of the solvent is highly substrate-dependent and should be determined empirically.
Problem 3: Product Instability and Decomposition
The intricate three-dimensional structure of some spiro compounds can render them susceptible to degradation under various conditions.
Potential Causes and Solutions
-
Acid or Base Sensitivity: The presence of certain functional groups, such as ketals or esters, can make the spirocyclic framework labile to acidic or basic conditions, especially during aqueous workup or chromatography.
-
Solution: Use a buffered aqueous solution for workup to maintain a neutral pH. If silica gel chromatography is causing decomposition, consider using deactivated silica gel (treated with a base like triethylamine) or switching to a different stationary phase like alumina.
-
-
Thermal Instability: Some spiro compounds may not be stable at elevated temperatures, leading to decomposition during the reaction or upon solvent removal.
-
Solution: If thermal decomposition is suspected, run the reaction at a lower temperature for a longer duration. Remove the solvent under reduced pressure at low temperatures (e.g., using a cold water bath for the rotovap).
-
-
Oxidative or Photochemical Degradation: Exposure to air or light can degrade sensitive compounds.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If the compound is light-sensitive, protect the reaction vessel and storage containers from light by wrapping them in aluminum foil. A forced degradation study under oxidative (e.g., H₂O₂) and photolytic conditions can confirm these sensitivities.[20][21][22][23][24]
-
Experimental Protocol: General Procedure for a Solvent Screen to Optimize Diastereoselectivity
-
Setup: In parallel, set up several small-scale reactions (e.g., on a 0.1 mmol scale) in identical vials equipped with stir bars.
-
Solvent Addition: To each vial, add the same amount of a different anhydrous solvent from your screening list (e.g., toluene, THF, dichloromethane, acetonitrile, DMF).
-
Reaction Initiation: Add the starting materials and reagents in the same order and at the same concentration to each vial.
-
Monitoring: Stir all reactions at the same temperature and monitor their progress by TLC or LC-MS at regular intervals.
-
Workup: Once the reactions are complete, quench and work up each reaction under identical conditions.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or HPLC to determine the diastereomeric ratio.
-
Optimization: Based on the results, select the solvent that provides the best diastereoselectivity and proceed with a larger-scale reaction.
Visualization of Competing Stereochemical Pathways
The following diagram illustrates how a reaction can proceed through two different transition states to form two distinct diastereomers. The relative energy of these transition states determines the kinetic product distribution.
References
- 1. Spiro Compounds: Synthesis and Applications - Google ブックス [books.google.co.jp]
- 2. Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. mskcc.org [mskcc.org]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. ijisrt.com [ijisrt.com]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acdlabs.com [acdlabs.com]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 25. researchgate.net [researchgate.net]
- 26. Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Spirocyclic Hydrochloride Salts
Welcome to the technical support center for the purification of spirocyclic hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this unique and valuable class of molecules. Spirocyclic scaffolds are increasingly vital in medicinal chemistry for their ability to improve drug-like properties by introducing three-dimensional complexity.[1][2] However, their unique structures also present distinct purification challenges. This resource synthesizes technical knowledge with practical, field-proven insights to help you navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of spirocyclic hydrochloride salts?
Impurity profiling is a critical aspect of drug development to ensure safety and efficacy.[3][4][5] Impurities in spirocyclic hydrochloride salt preparations can be broadly categorized as organic and inorganic.
-
Organic Impurities: These are the most common and diverse. They can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted molecules from multi-step syntheses.[3]
-
By-products: Resulting from side reactions or alternative reaction pathways. Given the complexity of forming spirocyclic systems, these are often structurally similar to the target molecule, making them difficult to remove.[6][7]
-
Degradation Products: Formed if the molecule is unstable under the reaction, workup, or storage conditions.[4]
-
-
Inorganic Impurities: These typically originate from reagents or equipment and can include:
-
Catalysts: Residual metals from cross-coupling or hydrogenation reactions.
-
Reagents: Inorganic salts or acids/bases used during the synthesis and workup.
-
-
Residual Solvents: Solvents used in the reaction or purification steps that are not fully removed. The International Council for Harmonisation (ICH) provides strict guidelines for their control.[8]
A summary of common impurities is provided in the table below.
| Impurity Class | Specific Examples | Common Source |
| Organic | Unreacted cyclic ketones or amines | Synthesis Starting Materials[9] |
| Ring-opened by-products | Side reactions during spirocyclization | |
| Diastereomers/Enantiomers | Formation of multiple chiral centers[6] | |
| N-Oxides, De-alkylated species | Degradation, reaction with oxidants | |
| Inorganic | Palladium (Pd), Platinum (Pt), Nickel (Ni) | Catalytic hydrogenation or coupling reactions |
| Sodium chloride (NaCl), Ammonium chloride (NH₄Cl) | Aqueous workup, pH adjustment | |
| Residual Solvents | Ethanol, Isopropanol, Dichloromethane, Ethyl Acetate | Recrystallization, chromatography, salt formation[8] |
Table 1: Common Impurities and Their Sources in Spirocyclic Amine Synthesis.
Q2: Why is the purification of spirocyclic hydrochloride salts so challenging?
The challenges stem from the inherent physicochemical properties of both the spirocyclic core and the hydrochloride salt form.
-
Structural Rigidity and Complexity: The three-dimensional, rigid nature of spirocycles can lead to the formation of multiple stereoisomers (diastereomers and enantiomers) with very similar physical properties, making their separation by standard techniques like chromatography or recrystallization exceptionally difficult.[6]
-
Polarity and Solubility: As hydrochloride salts, these compounds are often highly polar and water-soluble, but may exhibit poor solubility in common organic solvents.[10] This complicates purification by normal-phase chromatography and makes solvent selection for recrystallization a critical, and often difficult, step.
-
Low Crystallinity: The rigidity of the spirocyclic framework can sometimes hinder the formation of a well-ordered crystal lattice, leading to oils or amorphous solids instead of sharp-melting crystals.[6]
-
Salt Disproportionation: A salt is in equilibrium with its corresponding free base.[11] In solution or even in the solid state under certain conditions (e.g., presence of basic excipients), the hydrochloride salt can revert to the less soluble free base, complicating formulation and purification.
Q3: What are the primary methods for purifying spirocyclic hydrochloride salts?
There are three primary strategies, which can be used alone or in combination:
-
Recrystallization: This is the most common and effective method for purifying crystalline solids. It relies on the solubility difference of the salt in a given solvent at high and low temperatures.[12] A successful recrystallization can significantly remove impurities in a single, efficient step.[13]
-
Chromatography of the Free Base: Since hydrochloride salts are highly polar, they often streak or are immobile on standard silica gel. A common strategy is to purify the spirocyclic amine as the free base (which is less polar) using normal-phase or reversed-phase flash chromatography, and then form the high-purity hydrochloride salt in the final step.[10][14]
-
Acid-Base Extraction / Salt Formation: The process of salt formation itself can be a purification step. By dissolving the crude free base in a suitable solvent and adding hydrochloric acid, the desired amine will precipitate as the hydrochloride salt, often leaving less basic impurities behind in the solution.[15][16]
Q4: How do I choose the right purification strategy?
The optimal strategy depends on the nature of the impurities and the properties of your compound. The following workflow provides a general decision-making guide.
Caption: Decision workflow for purification strategy.
Q5: How can I assess the purity of my final product?
A combination of analytical techniques is essential for confirming purity and structure.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, typically using UV detection. A gradient reversed-phase method (e.g., C18 column with water/acetonitrile mobile phase) is standard. Purity is reported as a percentage of the total peak area.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak, helping to identify it as your target compound.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and can help identify impurities if they are present at levels >1-2%. For a hydrochloride salt, the proton on the nitrogen (N-H) will often be visible and may show coupling to adjacent protons.[18]
-
Chloride Titration (Volhard Method): A quantitative method to determine the chloride content, confirming the correct salt stoichiometry.[19]
-
Elemental Analysis: Provides the percentage of C, H, and N, which can be compared to the theoretical values for the hydrochloride salt formula to confirm purity and composition.
Troubleshooting Guide
Recrystallization Issues
Q: My hydrochloride salt won't crystallize from solution. What should I do?
Failure to crystallize is a common issue, often due to supersaturation not being achieved or the presence of impurities inhibiting crystal lattice formation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[20]
-
Seeding: Add a single, tiny crystal of a previously obtained pure sample to the solution. This provides a template for crystallization.
-
-
Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and allow it to cool again.[13][20]
-
Change the Solvent System: The chosen solvent may be unsuitable.
Q: My product "oils out" instead of crystallizing. How can I prevent this?
Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of a solvate).
Solutions:
-
Lower the Crystallization Temperature: Start with a more dilute solution so that saturation occurs at a lower temperature.
-
Change the Solvent: Use a solvent with a lower boiling point.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling encourages oil formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[13]
Caption: Troubleshooting workflow for common recrystallization problems.
Chromatography Issues
Q: My hydrochloride salt is streaking badly on a silica gel column. What is happening?
This is a classic problem. The highly polar, ionic nature of the hydrochloride salt interacts very strongly and non-specifically with the acidic silanol groups on the silica surface. This leads to poor separation, broad peaks, and often, irreversible adsorption.
Solutions:
-
Purify the Free Base: This is the most reliable solution. Before running the column, neutralize your salt with a mild base (e.g., aqueous NaHCO₃), extract the free amine into an organic solvent (like DCM or EtOAc), dry, and concentrate. The resulting free base will be significantly less polar and behave much better on silica.[10]
-
Modify the Mobile Phase: If you must chromatograph the salt, you can try to suppress the ionic interactions by adding a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia in methanol) to your mobile phase. This deprotonates the silica surface, reducing streaking.
-
Use a Different Stationary Phase: Consider alternative chromatographies for polar compounds, such as:
-
Reversed-Phase (C18): Elute with polar solvents like water/acetonitrile or water/methanol, often with an additive like formic acid or TFA.[21]
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a partially aqueous mobile phase, and is excellent for retaining and separating very polar analytes.[22]
-
Salt Formation & Handling
Q: During salt formation with HCl, my product precipitates as a sticky oil, not a solid.
This is analogous to "oiling out" during recrystallization and is often caused by the rapid precipitation of a low-melting or amorphous salt.
Solutions:
-
Slow Down the Addition: Add the HCl solution (e.g., HCl in ether or 2-propanol) very slowly to a vigorously stirred solution of the free base.
-
Cool the Solution: Perform the salt formation at a lower temperature (e.g., 0 °C or below) to promote the formation of a crystalline solid.
-
Change the Solvent: The choice of solvent is critical. A large number of hydrochloride salts are too soluble in ethanol for it to be a good crystallization solvent.[10] Solvents like 2-propanol, ethyl acetate, or diethyl ether are often preferred as they have lower polarity and can better facilitate precipitation of the salt as a solid.[10][23]
-
Trituration: If an oil forms, try removing the supernatant and adding a non-polar solvent like hexane or ether. Vigorously scratch and stir the oil. This process, called trituration, can often induce solidification.
Detailed Experimental Protocols
Protocol 1: General Recrystallization of a Spirocyclic Hydrochloride Salt
Objective: To purify a solid, crude spirocyclic hydrochloride salt by removing soluble impurities.
Principle: The compound should be highly soluble in the chosen solvent at its boiling point but sparingly soluble at low temperatures (0-5 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12][13]
| Solvent | Properties & Common Use |
| Isopropanol (IPA) | Excellent general-purpose solvent for HCl salts. Good balance of polarity.[10] |
| Ethanol (EtOH) | Can be too good a solvent, leading to low recovery. Often used in mixed systems.[10] |
| Methanol (MeOH) | Highly polar, often dissolves salts too well, but useful for dissolving crude material before adding an anti-solvent. |
| Acetonitrile | Can be effective, especially for co-crystallization techniques.[24] |
| Water | Only for very polar compounds; can be difficult to remove. |
| IPA/Ether or EtOH/Ether | A common mixed-solvent system. The ether acts as an anti-solvent to reduce solubility and induce precipitation. |
Table 2: Common Solvents for Recrystallization of Hydrochloride Salts.
Procedure:
-
Solvent Selection: On a small scale (10-20 mg), test the solubility of your crude salt in various solvents from Table 2 to find a suitable one.
-
Dissolution: Place the crude salt (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.[13] It is critical not to add excess solvent, as this will reduce your final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[20]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[13]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purity Assessment by RP-HPLC
Objective: To determine the purity of the final spirocyclic hydrochloride salt.
Methodology:
-
Sample Preparation: Prepare a stock solution of your salt at ~1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
References
- 1. mdpi.com [mdpi.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. ijnrd.org [ijnrd.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 18. reddit.com [reddit.com]
- 19. fsis.usda.gov [fsis.usda.gov]
- 20. Home Page [chem.ualberta.ca]
- 21. The Analytical Scientist | Purification of polar compounds [theanalyticalscientist.com]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
- 24. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
Technical Support Center: Visible-Light-Induced Nitrogen-Atom Deletion Troubleshooting
Welcome to the technical support center for visible-light-induced nitrogen-atom deletion. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during these novel C–C bond-forming reactions. By understanding the underlying principles and potential pitfalls, you can optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding visible-light-induced nitrogen-atom deletion.
Q1: What is the fundamental principle behind visible-light-induced nitrogen-atom deletion?
A: Visible-light-induced nitrogen-atom deletion is a powerful synthetic strategy that enables the formation of a carbon-carbon (C–C) bond by excising a nitrogen atom from a secondary amine.[1][2][3] The process typically involves the in-situ generation of a reactive isodiazene intermediate from the amine substrate.[1][3][4] Under visible light irradiation, this isodiazene intermediate becomes electronically excited and fragments, releasing molecular nitrogen (N₂) and generating two carbon-centered radicals.[1] These radicals then rapidly combine to form a new C–C bond.[1][5] This method provides a unique retrosynthetic disconnection, allowing for the conversion of readily available C–N bonds into valuable C(sp³)–C(sp³) linkages.[1][2]
Q2: My reaction is not working or shows very low yield. What are the most common initial checks?
A: When a reaction fails or provides a low yield, a systematic check of the fundamental parameters is crucial.
-
Light Source: Ensure your light source emits at a wavelength appropriate for the reaction. While many reactions use a broad-spectrum white light LED, some systems might be optimized for specific wavelengths (e.g., blue light).[6][7] Verify the lamp's power output and its distance from the reaction vessel, as inconsistent irradiation can lead to variable results.[6]
-
Inert Atmosphere: Many of these reactions are sensitive to oxygen, which can quench the excited states of intermediates or react with radical species.[8] Ensure the reaction mixture is thoroughly degassed (e.g., via sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintained under an inert atmosphere throughout the experiment.
-
Reagent Purity: Impurities in solvents, starting materials, or reagents can interfere with the reaction. Solvents should be anhydrous and free of peroxides. Reagents, especially the amine substrate and the activating agent (e.g., anomeric amide or DPPH/base system), should be of high purity.[1]
-
Base Strength: In protocols requiring a base (like the DPPH/K₃PO₄ system), the choice and strength of the base are critical for the initial formation of the key intermediate.[1] Ensure the correct base is used and that it is sufficiently dry.
Q3: What is the role of the "activating agent" (e.g., anomeric amides, DPPH/base)?
A: The "activating agent" is essential for converting the secondary amine into the key isodiazene intermediate.
-
Anomeric Amides: These reagents are highly electrophilic at the nitrogen atom due to the presence of two oxygen substituents.[3][4] They react with the secondary amine via nucleophilic substitution, forming an ONN-system that rearranges to the isodiazene with the extrusion of a carbonyl compound.[3]
-
DPPH/Base System: In this system, the base deprotonates the amine, which then reacts with 2,2-diphenyl-1-picrylhydrazyl (DPPH) to form a 1,1-dialkyltriazanium intermediate. This intermediate subsequently rearranges to the isodiazene.[1]
The choice of activating agent dictates the reaction conditions and can influence the substrate scope.
II. Troubleshooting Common Experimental Issues
This section provides a detailed, question-and-answer guide to specific problems you might encounter during your experiments.
Issue 1: Inconsistent Results or Poor Reproducibility
Q: I'm getting different yields every time I run the same reaction. What could be the cause?
A: Inconsistent results in photochemical reactions often stem from variability in the experimental setup.[6]
Causality & Solution:
-
Inconsistent Light Penetration: The intensity of light reaching the reactants can vary significantly depending on the reaction vessel's position relative to the light source.[6] Using a dedicated photoreactor with fixed vial positions can ensure uniform and reproducible irradiation.[6][7] If using a simple lamp setup, ensure the distance and angle are identical for every experiment. For larger scale reactions, consider a flow chemistry setup to ensure uniform light exposure.[9][10][11]
-
Temperature Fluctuations: Although these are "visible-light" and not thermal reactions, the light source can generate heat. Significant temperature changes can affect reaction rates and side product formation. Use a fan or a cooling block to maintain a consistent reaction temperature.
-
Stirring Efficiency: In heterogeneous mixtures (e.g., with a solid base), inefficient stirring can lead to poor mass transfer and inconsistent reaction rates. Ensure the stir bar is adequately sized for the vial and that stirring is vigorous enough to keep all components suspended.
Issue 2: Formation of Side Products
Q: I'm observing significant amounts of hydrazone or tetrazene byproducts instead of my desired N-deleted product. Why is this happening?
A: The formation of hydrazone and tetrazene byproducts indicates that the isodiazene intermediate is reacting through non-productive thermal pathways instead of the desired photochemical fragmentation.[1]
Causality & Solution:
-
Insufficient Light: The key mechanistic insight is that visible light directly excites the isodiazene intermediate, redirecting its reactivity from thermal rearrangement (forming hydrazone) or dimerization (forming tetrazene) to the desired N-atom deletion pathway.[1][2] If the light intensity is too low, the thermal pathways will dominate.
-
Troubleshooting Step: Increase the light intensity by moving the reaction closer to the source or using a more powerful lamp. Ensure the reaction vessel is made of a material (like borosilicate glass) that is transparent to the required wavelengths.
-
Q: My reaction is producing olefin byproducts. What is the cause?
A: Olefin formation can be a competing side reaction in some nitrogen-atom deletion methods, particularly those aiming for cyclobutane synthesis.[12] This suggests an alternative fragmentation or rearrangement pathway of the radical intermediates.
Causality & Solution:
-
Substrate-Dependent Pathway: The stability of the radical intermediates formed after nitrogen extrusion plays a crucial role. For certain substrates, elimination pathways may become competitive with the desired radical-radical coupling.
-
Troubleshooting Step: This issue is often substrate-specific. Modifying the substrate structure, if possible, can disfavor the elimination pathway. Additionally, optimizing solvent and temperature may alter the selectivity.
-
Issue 3: Reaction Stalls or Incomplete Conversion
Q: My reaction starts but then stalls, leaving a significant amount of starting material. What could be the problem?
A: A stalling reaction can be due to several factors, including catalyst degradation (if applicable), reagent decomposition, or the formation of inhibitory byproducts.
Causality & Solution:
-
Decomposition of the Isodiazene Intermediate: The isodiazene intermediate can be unstable. If its formation is slow, it may decompose before it can be excited by light.
-
Troubleshooting Step: Ensure the activating agent is added to the reaction mixture just before irradiation begins.
-
-
Oxygen Leakage: A slow leak of air into the reaction vessel can gradually introduce oxygen, which quenches the reactive excited states and leads to reaction cessation.[8]
-
Troubleshooting Step: Re-check all seals and septa on your reaction vessel. For longer reactions, consider using a glovebox or maintaining a positive pressure of inert gas.
-
-
Inhibitory Byproduct Formation: A byproduct from a minor side reaction could potentially interfere with the primary catalytic cycle.
-
Troubleshooting Step: Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential byproducts. Understanding their structure may provide clues to their formation and how to suppress it.
-
III. Advanced Mechanistic Troubleshooting
For researchers looking to delve deeper into the reaction mechanism to solve more complex issues.
Q: How can I determine if my substrate is effectively participating in the key photochemical step?
A: Mechanistic studies like fluorescence quenching experiments can provide valuable insight into the interaction between excited states and reaction components.[13][14][15] While the N-deletion mechanism often involves direct excitation of an intermediate rather than a photocatalyst, understanding quenching principles is vital for troubleshooting related photoredox systems.
Experimental Protocol: Stern-Volmer Analysis
Stern-Volmer analysis is used to study the quenching of a photocatalyst's excited state by a substrate (the "quencher").[8][13] A decrease in the photocatalyst's fluorescence intensity with increasing quencher concentration indicates an interaction.[13][15]
Step-by-Step Methodology:
-
Prepare a Stock Solution: Make a stock solution of the photocatalyst in a degassed solvent at a known concentration.
-
Prepare Quencher Solutions: Prepare a series of solutions with a constant concentration of the photocatalyst and varying concentrations of the potential quencher (e.g., your amine substrate or another reaction component).
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity (I) of each sample at the photocatalyst's emission maximum. Also, measure the intensity of the photocatalyst solution without any quencher (I₀).
-
Plot the Data: Plot I₀/I versus the concentration of the quencher, [Q].
-
Analyze the Plot: A linear plot is indicative of a single quenching mechanism.[8] The slope of this line is the Stern-Volmer constant (Ksv), which quantifies the quenching efficiency.
A non-linear plot might suggest complex quenching mechanisms or the formation of a ground-state complex between the catalyst and quencher (static quenching).[13]
Visualization of the Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues in visible-light-induced nitrogen-atom deletion.
Caption: A logical workflow for diagnosing and resolving common experimental problems.
IV. Optimizing Reaction Parameters
Once the reaction is working, further optimization can significantly improve yields and purity.
Table 1: Key Parameters for Optimization
| Parameter | Typical Range/Options | Rationale & Key Considerations |
| Solvent | 2-MeTHF, THF, Dioxane, Acetonitrile | Solvent polarity and hydrogen-bonding ability can influence the stability of intermediates and the efficiency of photochemical processes.[16][17][18][19][20] Non-polar aprotic solvents like 2-MeTHF are often a good starting point.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for the initial amine activation step in certain protocols.[1] Its strength and solubility can impact the rate of isodiazene formation. K₃PO₄ is often effective.[1] |
| Concentration | 0.05 - 0.2 M | Higher concentrations can sometimes favor bimolecular side reactions. Optimization may be required, especially during scale-up. |
| Light Source | 50W White LED, Blue LED (e.g., 450 nm) | The choice depends on the absorption profile of the key light-absorbing species (the isodiazene). A broad-spectrum white LED is often a robust choice to begin with.[1] |
| Temperature | Room Temperature (20-25 °C) | While not thermally driven, controlling temperature is important for reproducibility and minimizing thermal side reactions of the isodiazene intermediate. |
General Optimization Protocol
-
Establish a Baseline: Run the reaction using the standard literature conditions to get a baseline yield.[1]
-
One-Variable-at-a-Time: Vary one parameter at a time (e.g., screen different solvents while keeping base, concentration, etc., constant). This helps to isolate the effect of each variable.
-
High-Throughput Experimentation (HTE): For extensive optimization, microscale HTE platforms can be used to rapidly screen multiple conditions in parallel, saving time and resources.[10][21]
-
Analysis: Use GC or HPLC with an internal standard for accurate determination of yield to compare different conditions effectively.
By systematically addressing these common issues and understanding the mechanistic principles, researchers can effectively troubleshoot and optimize visible-light-induced nitrogen-atom deletion reactions for their specific applications in synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Skeletal Editing—Nitrogen Deletion of Secondary Amines by Anomeric Amide Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen deletion reaction offers ‘new way to think about molecular editing’ | Research | Chemistry World [chemistryworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Visible-light Photoredox Catalysis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03996F [pubs.rsc.org]
- 15. A Great Tool for Fluorescence Quenching Studies and Stern-Volmer Analysis – the Story Behind our Automated Continuous-flow Platform – Noël Research Group – UvA [noelresearchgroup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Purity Analysis of 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride for Pharmaceutical Research and Development
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a drug candidate's safety and efficacy. For researchers and drug development professionals, selecting a high-purity building block like 1-Oxa-7-azaspiro[4.4]nonane hydrochloride is a foundational step in ensuring the integrity of their synthetic pathways and the reliability of their final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the purity of this compound, offering a robust framework for its evaluation against relevant alternatives. We will delve into the causality behind experimental choices for purity assessment and present detailed, field-proven methodologies.
1-Oxa-7-azaspiro[4.4]nonane is a valuable spirocyclic scaffold in medicinal chemistry, recognized for its utility in crafting complex molecular architectures with diverse biological activities.[1][2] Its hydrochloride salt form enhances stability and solubility, making it a practical choice for various synthetic applications. This guide will explore the multifaceted approach required for a comprehensive purity assessment, employing a suite of orthogonal analytical techniques to ensure a thorough characterization of the compound.
Comparative Landscape: Structural Analogs and Their Purity
To provide a pragmatic comparison, we will evaluate this compound against two structurally related spirocyclic intermediates that are also utilized in drug discovery programs: 2-Oxa-6-azaspiro[3.3]heptane oxalate and 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. The choice of these alternatives is predicated on their shared spirocyclic core, a feature of increasing interest in the design of novel therapeutics.
| Compound | Structure | Typical Purity (%) | Common Impurities |
| This compound | [Image of this compound structure] | ≥ 97% | Starting materials, residual solvents, by-products from ring formation |
| 2-Oxa-6-azaspiro[3.3]heptane oxalate | [Image of 2-Oxa-6-azaspiro[3.3]heptane oxalate structure] | ≥ 95% | Related spirocycles, residual solvents, oxalic acid |
| 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione | [Image of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione structure] | ≥ 98% | Incompletely cyclized precursors, hydrolysis products |
Note: The data in this table is illustrative and based on typical specifications from commercial suppliers and known synthetic pathways. Actual impurity profiles can vary between batches and manufacturers.
Orthogonal Analytical Approaches for Robust Purity Determination
A self-validating purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. For this compound, a comprehensive analysis should include High-Performance Liquid Chromatography (HPLC) for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities with and without chromophores.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for the purity assessment of pharmaceutical intermediates.[3] For a polar, secondary amine salt like this compound, a reverse-phase HPLC method with UV detection is the standard approach.
Causality in HPLC Method Development
The choice of a C18 column is based on its versatility and ability to retain a broad range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, allows for the elution of both polar and non-polar compounds. The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase serves a dual purpose: it protonates residual silanols on the silica-based stationary phase, reducing peak tailing for the basic amine analyte, and it ensures the analyte remains in its protonated, more water-soluble form. A gradient elution is often preferred over an isocratic one to ensure the timely elution of a wider range of potential impurities with varying polarities. UV detection at a low wavelength (e.g., 210 nm) is chosen to maximize the detection of compounds that may lack a strong chromophore.
Experimental Protocol: HPLC-UV Purity Determination
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation: The purity is determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This protocol is designed to be a stability-indicating method, capable of separating the main compound from its potential degradation products.[4][5]
Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis or volatile by-products.[6][7] Direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. Therefore, a derivatization step or analysis of the free base is necessary.
Rationale for Derivatization in GC-MS
To make the non-volatile 1-Oxa-7-azaspiro[4.4]nonane amenable to GC analysis, a derivatization step is employed to convert the polar amine into a more volatile derivative. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogen on the secondary amine with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.
Experimental Protocol: GC-MS Impurity Profiling
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
Derivatization:
-
Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 1 mL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and quantified based on their peak area relative to the main component.
Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic compounds.[8][9] Unlike chromatographic techniques, NMR can provide quantitative information without the need for a reference standard for every impurity (qNMR), and it can detect impurities that lack a UV chromophore.
The Importance of Solvent Selection in NMR
For the hydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable NMR solvents.[8] The choice of solvent can influence the chemical shifts of labile protons, such as the N-H proton. In D₂O, the N-H proton will exchange with deuterium and may not be observed. In DMSO-d₆, the N-H proton is typically observable.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR spectrometer operating at a frequency of 400 MHz or higher.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve in approximately 0.7 mL of D₂O or DMSO-d₆ in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts, multiplicities, coupling constants, and integration of the signals. The presence of unexpected signals may indicate impurities.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of additional signals suggests the presence of impurities.
Purity Estimation: The purity can be estimated by comparing the integration of the analyte signals to the integration of impurity signals, assuming the number of protons for each signal is known. For a more accurate quantitative analysis (qNMR), a certified internal standard would be required.
Logical workflow for NMR-based purity assessment.
Conclusion: A Multi-faceted Approach to Ensuring Quality
The purity of this compound is a critical parameter that directly impacts its performance in subsequent synthetic steps and the quality of the final drug substance. This guide has outlined a comprehensive and orthogonal approach to purity analysis, combining HPLC, GC-MS, and NMR spectroscopy. Each technique provides unique and complementary information, and together they form a self-validating system for robust quality assessment.
By understanding the rationale behind the chosen analytical methods and adhering to detailed, well-designed protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound and its alternatives. This diligence at the intermediate stage is paramount to the successful development of safe and effective pharmaceuticals. The principles and methodologies described herein are grounded in established pharmacopeial standards and best practices in the pharmaceutical industry, providing a reliable framework for making informed decisions in the procurement and utilization of this important chemical building block.[8][10]
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. biomedres.us [biomedres.us]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Guide to 1-Oxa-7-azaspiro[4.4]nonane
In the contemporary landscape of drug discovery, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic systems in a strategy famously termed the "escape from flatland."[1] This paradigm shift towards three-dimensional (3D) molecular architectures is driven by the pursuit of compounds with enhanced target specificity, improved physicochemical properties, and novel intellectual property. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement, offering a rigid and structurally diverse framework to build upon.[2][3]
This guide provides a detailed comparison of the 1-Oxa-7-azaspiro[4.4]nonane scaffold against other prominent spirocyclic systems. As a Senior Application Scientist, the goal is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of the subtle yet critical differences between these scaffolds, supported by established principles and actionable experimental protocols for direct evaluation.
Introducing the 1-Oxa-7-azaspiro[4.4]nonane Scaffold
1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) is a heterocyclic compound featuring a fused tetrahydrofuran and pyrrolidine ring system.[4][5] This unique arrangement provides a rigid 3D conformation, presenting substituent vectors in well-defined spatial orientations. Its utility as a versatile building block in organic synthesis and pharmaceutical research is well-recognized, allowing for the construction of complex molecules with potential biological activity.[4][6] The presence of both an oxygen and a nitrogen atom offers opportunities for hydrogen bonding and serves as convenient points for chemical modification.
Comparator Spirocyclic Scaffolds
To contextualize the properties of 1-Oxa-7-azaspiro[4.4]nonane, we will compare it against three other strategic azaspirocycles. These have been selected based on their prevalence in medicinal chemistry and their roles as bioisosteres for common pharmacophoric motifs.
-
2-Oxa-6-azaspiro[3.3]heptane: A smaller, more compact scaffold often employed as a bioisostere for morpholine. Its strained four-membered rings can impart unique conformational constraints.[7]
-
7-Azaspiro[3.5]nonane: A larger scaffold that can be considered a bioisostere of piperidine, featuring a cyclobutane ring fused to a piperidine ring.
-
1-Azaspiro[4.4]nonane: An isomer of the azaspiro[4.4]octane class, this scaffold is a key structural motif in various natural products and has been explored for applications in neuroscience.[8]
Comparative Analysis of Physicochemical Properties
The selection of a scaffold is often dictated by its inherent physicochemical properties, which profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While direct experimental head-to-head data for these parent scaffolds is scarce, we can draw valuable insights from calculated properties and established trends.
| Property | 1-Oxa-7-azaspiro[4.4]nonane | 2-Oxa-6-azaspiro[3.3]heptane | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane |
| Structure | ||||
| Molecular Formula | C₇H₁₃NO | C₅H₉NO | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 127.18 g/mol [5] | 99.13 g/mol | 125.21 g/mol | 125.21 g/mol [8] |
| Calculated XLogP3 | 0.2[5] | -0.6 (Calculated) | 1.8 | 1.9[8] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[5] | 21.3 Ų (Calculated) | 12.0 Ų | 12.0 Ų[8] |
| Predicted pKa (Strongest Basic) | 8.8 (Predicted) | 8.5 (Predicted) | 10.5[8] | 11.2[8] |
Key Insights from Physicochemical Data:
-
Lipophilicity (XLogP3): 1-Oxa-7-azaspiro[4.4]nonane exhibits a low calculated XLogP3 of 0.2, suggesting a favorable hydrophilic character. This is significantly lower than its purely carbocyclic counterparts, 7-Azaspiro[3.5]nonane and 1-Azaspiro[4.4]nonane. This trend is consistent with studies showing that the incorporation of an oxygen atom into a spirocyclic system can dramatically lower lipophilicity.[9][10]
-
Polarity (TPSA): The presence of both oxygen and nitrogen gives 1-Oxa-7-azaspiro[4.4]nonane a higher TPSA compared to the purely nitrogen-containing scaffolds, which may enhance interactions with biological targets and improve aqueous solubility.
-
Basicity (pKa): The predicted basicity of 1-Oxa-7-azaspiro[4.4]nonane is lower than that of the azaspiroalkanes without the influence of the ether oxygen. This modulation of pKa can be a critical tool for medicinal chemists to fine-tune compound properties, such as avoiding off-target effects related to high basicity (e.g., hERG inhibition).[7]
The "Oxa" Advantage: Impact on Aqueous Solubility
A critical challenge in drug discovery is maintaining adequate aqueous solubility. Poor solubility can hinder formulation, lead to unreliable in vitro assay results, and result in poor bioavailability.[11] Research has demonstrated that the introduction of an oxygen atom into a spirocyclic scaffold can lead to a remarkable improvement in aqueous solubility. In one study, the replacement of a carbon-based spirocycle with its "oxa-" counterpart increased aqueous solubility by up to 40-fold.[9] This is attributed to the ability of the ether oxygen to act as a hydrogen bond acceptor, improving salvation. Therefore, the 1-oxa-7-azaspiro[4.4]nonane scaffold is rationally expected to offer a significant solubility advantage over purely carbocyclic azaspirocycles.
Synthetic Accessibility
The widespread adoption of any scaffold is contingent on its synthetic tractability. While detailed synthesis protocols for the parent 1-Oxa-7-azaspiro[4.4]nonane are often proprietary, derivatives have been synthesized through various methods, including Mn(III)-based oxidation reactions.[4][12] For comparison, scalable, multi-kilogram syntheses of scaffolds like 2-oxa-6-azaspiro[3.3]heptane have been developed, often starting from commercially available flame retardants, highlighting the industrial feasibility of producing these 3D building blocks.
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and objective comparison of these scaffolds, the following validated protocols for determining key ADME-related properties are provided. These assays are fundamental for any drug discovery campaign and will allow researchers to generate their own comparative data.
Experimental Workflow: Scaffold Property Evaluation
Caption: Workflow for comparative evaluation of spirocyclic scaffolds.
Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This protocol determines the kinetic solubility of a compound, which is highly relevant for early-stage drug discovery.[1][13]
Objective: To measure the concentration of a test compound in a saturated aqueous buffer solution after introduction from a DMSO stock.
Materials:
-
Test compounds (e.g., 1-Oxa-7-azaspiro[4.4]nonane and comparators)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.4 mL Matrix Storage tubes or 96-well plates
-
Thermomixer or orbital shaker
-
Centrifuge or solubility filter plates (e.g., Millipore Multiscreen)
-
HPLC-UV/MS or UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare 20 mM stock solutions of each test compound in DMSO.
-
Incubation Mixture Preparation: In duplicate for each compound, add 10 µL of the 20 mM DMSO stock solution to a tube/well containing 490 µL of PBS (pH 7.4). This results in a final nominal concentration of 400 µM with 2% DMSO.
-
Equilibration: Seal the tubes/plate and place in a thermomixer set to 850 rpm at 25°C. Incubate for 2 hours to allow the solution to reach equilibrium.[1]
-
Separation of Undissolved Compound:
-
Centrifugation Method: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Filtration Method: Transfer the suspension to a solubility filter plate and apply vacuum to collect the filtrate.
-
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate mobile phase or buffer. Analyze the concentration of the dissolved compound using a validated HPLC-UV/MS or UV-Vis method against a standard curve prepared in the same buffer/DMSO mixture.[13]
-
Data Analysis: The measured concentration is reported as the kinetic aqueous solubility in µM or µg/mL.
Protocol 2: Metabolic Stability Assay (Liver Microsomal Assay)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14][15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human or other species' liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate, pre-warm a mixture of liver microsomes (final concentration ~0.5 mg/mL protein) and phosphate buffer at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the test compound to the wells (final concentration typically 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically quenched immediately after adding the test compound, before the addition of NADPH.
-
Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate. Analyze the samples using an LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Conclusion and Strategic Outlook
The 1-Oxa-7-azaspiro[4.4]nonane scaffold represents a compelling building block for modern medicinal chemistry. Its inherent 3D structure, combined with the presence of an ether oxygen, provides a rational basis for expecting favorable physicochemical properties, particularly enhanced aqueous solubility and modulated basicity, when compared to its purely carbocyclic azaspiro counterparts.[7][9] While direct head-to-head experimental data remains an opportunity for investigation, the provided protocols offer a clear path for researchers to perform these critical evaluations.
The strategic decision to employ 1-Oxa-7-azaspiro[4.4]nonane or a related scaffold will ultimately depend on the specific goals of the drug discovery program. Factors such as the desired lipophilicity, the need for a specific pKa, and the required exit vectors for substituents will all play a role. By understanding the nuanced differences between these scaffolds and by generating empirical data through standardized assays, drug development professionals can make more informed decisions, accelerating the journey from a promising scaffold to a successful clinical candidate.
References
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- 6. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
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Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
An In-Depth Comparative Guide to 1-Oxa-7-azaspiro[4.4]nonane and 2-Azaspiro[4.4]nonane for Medicinal Chemistry
In the landscape of modern drug development, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic scaffolds—bicyclic ring systems joined by a single, shared quaternary carbon atom—have emerged as "privileged structures" for their ability to confer valuable properties upon drug candidates. Their inherent three-dimensionality and conformational rigidity allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][2][3]
This guide provides a detailed comparative analysis of two key azaspirocycles: 1-Oxa-7-azaspiro[4.4]nonane and 2-Azaspiro[4.4]nonane . While structurally similar, the substitution of a methylene group with an oxygen atom introduces subtle yet significant changes in their physicochemical properties, reactivity, and potential as foundational scaffolds for therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a technical comparison supported by available data to inform scaffold selection and library design.
Part 1: Molecular Structure and Isomeric Distinction
The core difference between the two molecules lies in the placement of heteroatoms within the spirocyclic framework, which consists of two fused five-membered rings.
-
1-Oxa-7-azaspiro[4.4]nonane (CAS: 176-12-5) incorporates a tetrahydrofuran ring and a pyrrolidine ring. The oxygen atom is designated at position 1, and the nitrogen atom at position 7.[4][5]
-
2-Azaspiro[4.4]nonane (CAS: 175-94-0) is composed of a cyclopentane ring and a pyrrolidine ring, with the nitrogen atom located at position 2.[6][7][8]
This fundamental architectural difference, illustrated below, impacts steric and electronic properties, influencing everything from synthetic accessibility to biological interactions.
Caption: Comparative 2D structures of the spirocyclic scaffolds.
Part 2: Comparative Physicochemical Properties
The introduction of an oxygen atom in 1-Oxa-7-azaspiro[4.4]nonane significantly alters its physicochemical profile compared to the carbocyclic analogue, 2-Azaspiro[4.4]nonane. These properties are critical predictors of a molecule's behavior in biological systems.
| Property | 1-Oxa-7-azaspiro[4.4]nonane | 2-Azaspiro[4.4]nonane | Significance in Drug Development |
| CAS Number | 176-12-5[4][5] | 175-94-0[6][8] | Unique identifier for substance registration. |
| Molecular Formula | C₇H₁₃NO[4][5] | C₈H₁₅N[6][8] | Defines elemental composition. |
| Molecular Weight | 127.18 g/mol [4][5] | 125.21 g/mol [6][8] | Influences diffusion rates and transport across membranes. |
| Calculated LogP | 0.2[5][9] | 1.6 - 1.87[7][8] | A measure of lipophilicity; impacts solubility, permeability, and plasma protein binding. The lower LogP of the oxa- derivative suggests higher hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[5] | 12.03 Ų[7] | Predicts drug transport properties, particularly blood-brain barrier penetration. The oxygen atom increases the TPSA. |
| Hydrogen Bond Acceptor Count | 2[9] | 1 | The ether oxygen provides an additional hydrogen bond acceptor site, potentially enhancing target binding and solubility. |
| Hydrogen Bond Donor Count | 1[9] | 1 | The secondary amine in both scaffolds acts as a hydrogen bond donor. |
| Boiling Point | Not available | ~182.5 °C at 760 mmHg[6][7] | Relates to intermolecular forces and volatility. |
| Density | Not available | ~0.95 g/cm³[6][7] | A fundamental physical property. |
Expert Insights: The most striking difference is the calculated LogP. The lower value for 1-Oxa-7-azaspiro[4.4]nonane (0.2) compared to 2-Azaspiro[4.4]nonane (~1.6) indicates significantly greater hydrophilicity. This is a direct consequence of the polar ether oxygen. In drug design, this modulation of lipophilicity is a powerful tool. A lower LogP can improve aqueous solubility and reduce off-target toxicity associated with high lipophilicity, though it may also decrease cell membrane permeability. The increased TPSA and additional hydrogen bond acceptor in the 1-Oxa-7-aza scaffold offer further opportunities for specific interactions with biological targets.
Part 3: Synthesis, Derivatization, and Application in Medicinal Chemistry
Both scaffolds serve as versatile building blocks, with the secondary amine providing a convenient point for derivatization to explore structure-activity relationships (SAR).[2]
Synthetic Accessibility
-
2-Azaspiro[4.4]nonane: Multiple synthetic routes have been explored.[10] A common strategy involves the construction of the pyrrolidine ring onto a cyclopentane precursor or vice versa.[3][10][11] A scalable, multi-step synthesis often starts from cyclopentanone.[12]
-
1-Oxa-7-azaspiro[4.4]nonane: Detailed synthesis protocols are often proprietary.[4] General pathways involve constructing the characteristic spirocyclic structure through specific reaction pathways, but publicly available, detailed experimental procedures are scarce.[4]
Application in Drug Discovery
The rigid three-dimensional nature of these scaffolds is a major advantage in drug design, increasing the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[2]
-
2-Azaspiro[4.4]nonane: This scaffold is a privileged motif in neuroscience research.[1] Derivatives, particularly N-substituted 2-azaspiro[4.4]nonane-1,3-diones, have demonstrated promising anticonvulsant activity in preclinical models.[1] The core structure is also explored for modulating sigma (σ) and muscarinic acetylcholine (mAChR) receptors, which are implicated in pain, neurodegeneration, and psychiatric disorders.[1]
-
1-Oxa-7-azaspiro[4.4]nonane: This compound is recognized as a valuable building block for creating complex organic molecules and new drug candidates.[4] Its structure allows for modifications that can impart specific biological activities.[4] While specific therapeutic applications are less documented in the public domain than its all-carbon counterpart, related oxa-aza spirocyclic systems are of great interest in medicinal chemistry for their potential antimicrobial and antiviral properties.[13] The broader class of oxadiazoles, for instance, exhibits a wide range of biological activities including anticancer, anti-inflammatory, and antiviral effects.[14][15][16]
Caption: General workflow for scaffold-based drug discovery.
Part 4: Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. Below are representative methodologies for the synthesis of the 2-azaspiro[4.4]nonane scaffold and a general procedure for its characterization.
Protocol 1: Plausible Synthesis of 2-Azaspiro[4.4]nonane Free Base
Causality: This multi-step synthesis is based on established organic chemistry principles for constructing spirocyclic amines from simple starting materials.[12] The sequence builds complexity through condensation, hydrolysis, decarboxylation, and finally, reductive cyclization.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask fitted with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product, cyclopentylidene-bis(2-cyanoacetamide), to precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[12]
Step 2: Hydrolysis and Decarboxylation
-
Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 8-12 hours, until gas evolution ceases.
-
Cool the reaction in an ice bath to precipitate the resulting 2,2-cyclopentanediacetic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.[12]
Step 3: Reductive Cyclization Note: This step involves high-pressure hydrogenation and should be performed with appropriate safety equipment.
-
Convert the diacid from Step 2 to its corresponding diamide or perform a reductive amination sequence. A plausible route involves converting the diacid to a diester, followed by reaction with ammonia and subsequent reduction.
-
Alternatively, a related literature procedure involves the debenzylation of an N-benzyl protected precursor. The N-benzyl-2-azaspiro[4.4]nonane is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated (e.g., 50 psi H₂) until the reaction is complete.[3]
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield crude 2-Azaspiro[4.4]nonane.[3]
Protocol 2: Spectroscopic Characterization (General)
Self-Validation: Each spectroscopic technique provides a unique and complementary piece of structural information. A correct structure will be consistent across all analyses (NMR, IR, and MS), providing a self-validating system.[17]
1. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates. For solid samples, prepare a KBr pellet by mixing a small amount of sample with dry KBr and pressing it into a translucent disk.[17]
-
Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Signals for 2-Azaspiro[4.4]nonane: A key absorption is the N-H stretch between 3300-3500 cm⁻¹. C-H stretching vibrations are expected around 2850-2960 cm⁻¹.[12] A vapor-phase spectrum shows C-H stretch at 2950 cm⁻¹ and C-H bend at 1450 cm⁻¹.[17]
2. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer (e.g., using Electrospray Ionization, ESI).
-
Expected Data for 2-Azaspiro[4.4]nonane: The calculated exact mass is 125.1204 g/mol .[8] Expect to see a prominent protonated molecular ion [M+H]⁺ at m/z 126.1277 in the positive ion mode.[17]
Caption: A self-validating workflow for spectroscopic analysis.
Conclusion
Both 1-Oxa-7-azaspiro[4.4]nonane and 2-Azaspiro[4.4]nonane are valuable scaffolds for medicinal chemistry, offering a rigid, three-dimensional framework for drug design. The choice between them is a strategic one, dictated by the specific goals of the drug discovery program.
-
2-Azaspiro[4.4]nonane is a more lipophilic and well-documented scaffold, particularly in neuroscience, with established synthetic routes. It is an excellent choice when aiming for CNS penetration or when building upon existing research in anticonvulsant or receptor modulator design.
-
1-Oxa-7-azaspiro[4.4]nonane represents a more hydrophilic alternative. The introduction of the ether oxygen atom lowers its LogP and increases its polar surface area, which can be leveraged to improve aqueous solubility and fine-tune ADME properties. The additional hydrogen bond acceptor provides a new point of interaction for molecular recognition. It is an ideal candidate for programs where reducing lipophilicity is a key objective and exploring novel intellectual property space is desired.
Ultimately, the decision rests on a careful analysis of the target product profile. By understanding the distinct properties endowed by each scaffold, researchers can make more informed decisions, accelerating the journey from a simple building block to a novel therapeutic agent.
References
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Azaspiro[4.4]nonane | CAS 175-94-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 175-94-0(2-Azaspiro[4.4]nonane) | Kuujia.com [kuujia.com]
- 8. 2-Azaspiro(4.4)nonane | C8H15N | CID 418904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. Buy 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)- (EVT-14178399) [evitachem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Azaspiro Isomer Bioactivity: A Case Study in M4 Muscarinic Receptor Antagonism
In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is paramount. The strategic incorporation of spirocyclic scaffolds, particularly azaspiro compounds, has emerged as a powerful approach to "escape from flatland" and access novel chemical space with improved physicochemical properties.[1] However, the true potential of these complex structures is often unlocked only through a meticulous understanding of their stereochemistry. The spatial arrangement of atoms, defining distinct isomers, can dramatically influence a compound's interaction with its biological target, leading to profound differences in potency, selectivity, and overall pharmacological profile.
This guide provides an in-depth comparison of the biological activity of azaspiro isomers, focusing on a compelling case study: the enantiomers of 6-azaspiro[2.5]octane derivatives as antagonists of the M4 muscarinic acetylcholine receptor. Through supporting experimental data and detailed protocols, we will illustrate the critical importance of stereoisomerism in drug development and provide a framework for the evaluation of chiral azaspiro compounds.
The Significance of Chirality in Azaspiro Compounds
Azaspiro compounds, characterized by a nitrogen-containing ring system sharing a single carbon atom with another ring, offer a rigid and defined three-dimensional structure. When this spirocyclic core or its substituents create a chiral center, the molecule can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). These stereoisomers, while possessing the same molecular formula and connectivity, can exhibit vastly different biological activities. This phenomenon, known as stereoselectivity, arises from the chiral nature of biological targets such as enzymes and receptors, which preferentially bind to one stereoisomer over another.
The consequences of this stereoselectivity are profound. One enantiomer may be a potent therapeutic agent, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are critical steps in the development of safe and effective drugs.
Case Study: Chiral 6-Azaspiro[2.5]octanes as M4 Muscarinic Receptor Antagonists
A compelling example of stereoselectivity in azaspiro compounds is found in a series of chiral 6-azaspiro[2.5]octanes developed as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. The M4 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders.
In a key study, researchers synthesized and evaluated the enantiomers of a 6-azaspiro[2.5]octane derivative. Chiral separation and subsequent analysis revealed that the biological activity was predominantly associated with the (R)-enantiomer.
Comparative Biological Activity Data
The following table summarizes the binding affinities of the (R)- and (S)-enantiomers of a representative 6-azaspiro[2.5]octane-dicarboxamide derivative for the human M4 muscarinic receptor.
| Enantiomer | Target Receptor | Binding Affinity (Ki, nM) |
| (R)-enantiomer | Human M4 | 43.3 |
| (S)-enantiomer | Human M4 | >10,000 |
Data synthesized for illustrative purposes based on findings reported in the literature.[2]
As the data clearly indicates, the (R)-enantiomer exhibits a significantly higher affinity for the M4 receptor, with a Ki value in the nanomolar range. In contrast, the (S)-enantiomer is essentially inactive, demonstrating the profound impact of stereochemistry on the biological activity of this azaspiro scaffold. The development of VU6015241, a potent and selective M4 antagonist, was a result of further structure-activity relationship (SAR) studies on this chiral scaffold.[3][4]
Mechanistic Insights: Stereoselective Interaction with the M4 Receptor
The differential activity of the 6-azaspiro[2.5]octane enantiomers can be attributed to their distinct three-dimensional shapes, which dictate how they fit into the chiral binding pocket of the M4 receptor. The (R)-enantiomer is thought to adopt a conformation that allows for optimal interactions with key amino acid residues within the receptor's binding site, leading to high-affinity binding and potent antagonism. Conversely, the (S)-enantiomer, being a mirror image, is unable to achieve the same favorable interactions, resulting in weak or no binding.
The M4 muscarinic receptor is primarily coupled to Gi/o proteins.[5][6] Upon activation by its endogenous ligand, acetylcholine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] As an antagonist, the active (R)-enantiomer of the 6-azaspiro[2.5]octane derivative blocks the binding of acetylcholine, thereby preventing this downstream signaling.
M4 Muscarinic Receptor Signaling Pathway
Caption: M4 muscarinic receptor signaling and antagonism.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments in the evaluation of azaspiro isomers as M4 receptor antagonists.
Chiral Separation of 6-Azaspiro[2.5]octane Enantiomers
Objective: To separate the (R)- and (S)-enantiomers of a racemic 6-azaspiro[2.5]octane derivative for individual biological evaluation.
Methodology:
-
Column Selection: Utilize a chiral stationary phase (CSP) high-performance liquid chromatography (HPLC) column suitable for the separation of amine-containing chiral compounds. Polysaccharide-based CSPs are often effective.
-
Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the racemic azaspiro compound in the mobile phase at a suitable concentration.
-
Chromatographic Separation: Inject the sample onto the chiral HPLC system. Elute the enantiomers isocratically, monitoring the separation at an appropriate UV wavelength.
-
Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.
-
Purity and Identity Confirmation: Analyze the collected fractions to confirm enantiomeric purity (e.g., >99% enantiomeric excess) and chemical identity using analytical chiral HPLC and mass spectrometry.
M4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the individual azaspiro enantiomers for the M4 muscarinic receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Use a suitable radiolabeled antagonist with high affinity for the M4 receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), as the reporter ligand.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (each azaspiro enantiomer).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Define non-specific binding using a high concentration of a known muscarinic antagonist (e.g., atropine).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Azaspiro Isomer Bioactivity Comparison
Caption: Workflow for comparing azaspiro isomer bioactivity.
Conclusion
The case of the 6-azaspiro[2.5]octane M4 muscarinic receptor antagonists provides a clear and compelling demonstration of the profound impact of stereoisomerism on the biological activity of azaspiro compounds. The dramatic difference in binding affinity between the (R)- and (S)-enantiomers underscores the necessity of chiral synthesis and separation in drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding and investigation of stereochemistry are not merely academic exercises but essential components of designing potent, selective, and safe therapeutic agents. This guide serves as a foundational resource for approaching the comparative analysis of azaspiro isomers, emphasizing the integration of synthetic chemistry, pharmacology, and robust experimental design.
References
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Escaping the Flatland: A Senior Application Scientist's Guide to Spirocycles in Modern Drug Design
In the intricate dance of drug discovery, the geometry of a molecule is paramount. For decades, medicinal chemistry has been heavily reliant on flat, aromatic ring systems. While foundational, this "flatland" approach presents inherent limitations in achieving the high specificity and favorable physicochemical properties required for next-generation therapeutics. This guide provides an in-depth comparison of spirocyclic scaffolds against their traditional aromatic counterparts, grounded in experimental data and field-proven insights, to illuminate the advantages of embracing three-dimensionality in drug design.
The Limitations of Flat Aromatic Systems
Aromatic rings, ubiquitous in medicinal chemistry, are often associated with challenges such as:
-
Poor Solubility: The flat, rigid, and often lipophilic nature of aromatic systems can lead to low aqueous solubility, complicating formulation and oral bioavailability.
-
Metabolic Instability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites.
-
Off-Target Effects: The planar shape of these molecules can result in promiscuous binding to various receptors and enzymes, leading to undesirable side effects.
-
Limited Exploration of 3D Space: The two-dimensional nature of aromatic rings restricts their ability to effectively probe the complex, three-dimensional binding pockets of protein targets.
Spirocycles: A Gateway to Three-Dimensionality
Spirocycles are unique bicyclic systems where two rings are connected by a single common atom, the spiro-carbon. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional scaffold. This inherent 3D geometry is the cornerstone of their advantages in drug design.[1][2]
dot graph TD { subgraph Flat Aromatic Molecule A[Planar Structure]; B[Limited 3D Interaction]; C[Potential for π-π stacking]; end subgraph Spirocyclic Molecule D[3D Scaffold]; E[Defined Exit Vectors]; F[Improved Target Complementarity]; end A --> B; D --> E; E --> F; } caption: Comparison of molecular shape.
Comparative Analysis: Spirocycles vs. Flat Aromatic Molecules
The true measure of a scaffold's utility lies in its performance. The following sections provide a comparative analysis of key drug-like properties, supported by experimental data.
Physicochemical Properties: Solubility and Lipophilicity
A critical aspect of drug design is optimizing a molecule's solubility and lipophilicity to ensure it can be absorbed, distributed, and reach its target in the body. Spirocycles often offer a distinct advantage in this regard. The introduction of sp³-hybridized carbon atoms in spirocyclic scaffolds generally leads to an increase in aqueous solubility and a decrease in lipophilicity (LogD) compared to their flat aromatic isosteres.[3]
Case Study: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists
In the development of MCHr1 antagonists for the treatment of obesity, researchers found that replacing a morpholine ring with various azaspirocycles led to a significant improvement in physicochemical properties.[2]
| Compound | Structure | clogP | logD at pH 7.4 |
| Aromatic Analogue | Planar (representative) | 3.5 | 3.2 |
| Spirocyclic Analogue | 3D (representative) | 2.8 | 2.5 |
| This table presents representative data based on findings in the development of MCHr1 antagonists, illustrating the trend of reduced lipophilicity with spirocyclic scaffolds.[2][4] |
This reduction in lipophilicity can be attributed to the disruption of the planar, hydrophobic surfaces present in aromatic systems, which reduces the entropic penalty of solvating the molecule in water.
Metabolic Stability
The metabolic stability of a drug candidate is a key determinant of its half-life and dosing regimen. Aromatic rings are prone to hydroxylation by cytochrome P450 enzymes, a major metabolic pathway. The introduction of spirocyclic moieties can block these metabolic "hot spots" and enhance metabolic stability.
Case Study: PARP Inhibitors
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, has demonstrated the value of spirocyclic scaffolds. While Olaparib itself contains a flat phthalazinone core, subsequent research into analogues has explored the replacement of other parts of the molecule with spirocycles to enhance properties like selectivity.[3] Replacing a piperazine ring in Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other PARP family members.[2] This improved selectivity can be attributed to the more defined three-dimensional shape of the spirocyclic analogue, allowing for more precise interactions with the target's binding site.
| Compound | Structure | Metabolic Half-life (t½) in Human Liver Microsomes (min) |
| Aromatic Analogue | Planar (representative) | 25 |
| Spirocyclic Analogue | 3D (representative) | > 60 |
| This table illustrates the general trend of increased metabolic stability observed when replacing metabolically labile aromatic groups with spirocyclic scaffolds, as seen in various drug discovery programs.[5] |
Target Binding and Selectivity
The rigid, three-dimensional nature of spirocycles allows for a more precise presentation of functional groups for interaction with a protein's binding pocket. This can lead to enhanced binding affinity and, crucially, improved selectivity.
dot graph TD { A[Flat Aromatic Molecule] --> B{Binding Pocket}; C[Spirocyclic Molecule] --> B; subgraph Legend direction LR D(Sub-optimal Fit) E(Precise Fit) end A -- "Limited contact points" --> D; C -- "Multiple, specific contacts" --> E; } caption: Target binding comparison.
Case Study: PARP Inhibitor Analogue
As mentioned, replacing the piperazine in Olaparib with a diazaspiro[3.3]heptane resulted in a 2-fold reduction in potency but a significant increase in selectivity for PARP-1.[2]
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2/PARP-1) |
| Olaparib (aromatic-containing) | 1.5 | 5 | 3.3 |
| Spirocyclic Analogue | 3.0 | 50 | 16.7 |
| Data is representative of the findings reported in the literature, demonstrating enhanced selectivity with the spirocyclic analogue.[2] |
This enhanced selectivity is critical for reducing off-target effects and improving the overall safety profile of a drug candidate.
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of a spirocyclic scaffold over a flat aromatic analogue, a series of standardized in vitro assays are essential.
Aqueous Solubility Determination (Nephelometry)
This high-throughput method assesses the kinetic solubility of a compound by measuring light scattering caused by undissolved particles.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare 10 mM stock in DMSO"]; B [label="Serial dilution in 96-well plate"]; C [label="Add PBS (pH 7.4)"]; D [label="Incubate for 2 hours"]; E [label="Measure light scattering (Nephelometer)"]; F [label="Determine solubility breakpoint"]; A -> B -> C -> D -> E -> F; } caption: Nephelometry workflow.
Lipophilicity Determination (Shake-Flask logD)
This "gold standard" method measures the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a physiological pH.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa.
-
Compound Addition: Add the test compound to a vial containing a known ratio of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the vial vigorously for 1 hour to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to separate the n-octanol and aqueous layers.
-
Quantification: Carefully sample both phases and determine the concentration of the compound in each using LC-MS/MS.
-
Calculation: Calculate the logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).
Metabolic Stability Assessment (Human Liver Microsome Assay)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
dot graph G { rankdir=TB; node [shape=box, style=rounded]; subgraph Preparation A [label="Compound + Liver Microsomes in buffer"]; B [label="NADPH regenerating system"]; end subgraph Reaction C [label="Pre-incubate at 37°C"]; D [label="Initiate with NADPH"]; E [label="Quench at time points"]; end subgraph Analysis F [label="Protein precipitation"]; G [label="LC-MS/MS analysis"]; H [label="Calculate half-life (t½)"]; end A --> C; B --> D; C -> D -> E -> F -> G -> H; } caption: Metabolic stability assay workflow.
Target Binding Affinity (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that provides real-time data on the kinetics and affinity of a drug-target interaction.
Step-by-Step Methodology:
-
Ligand Immobilization: Covalently immobilize the target protein (ligand) onto the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time.
-
Dissociation: After the association phase, flow the running buffer over the chip to measure the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a powerful approach to overcome many of the limitations associated with traditional flat aromatic systems in drug discovery. Their inherent three-dimensionality provides a pathway to molecules with improved physicochemical properties, enhanced metabolic stability, and superior target selectivity. While the synthesis of spirocycles can be more challenging, the potential rewards in terms of creating safer and more effective medicines are substantial. As our understanding of the complex interplay between molecular geometry and biological function deepens, the "escape from flatland" will undoubtedly continue to be a driving force in the innovation of novel therapeutics.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Evolution of physicochemical properties of melanin concentrating hormone receptor 1 (MCHr1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Escaping Flatland: A Comparative Guide to Spirocyclic Scaffolds in Modern Medicinal Chemistry
In the intricate landscape of drug discovery, the architectural design of a molecule is paramount. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp2-hybridized ring systems. While foundational, this approach often leads to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic shift towards three-dimensional (3D) molecular architectures has brought spirocyclic scaffolds to the forefront. This guide provides a comparative analysis of spirocyclic systems against their traditional counterparts, grounded in experimental data and proven methodologies, to equip researchers with the insights needed to leverage these powerful scaffolds.
The Spirocyclic Advantage: A Structural Imperative
Spirocycles are bicyclic structures defined by two rings connected through a single, shared quaternary carbon atom. This unique junction imparts a rigid, well-defined three-dimensional geometry that is fundamentally different from planar aromatic systems or flexible aliphatic rings.
The primary advantage stems from an increased fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is a well-established correlate with increased clinical success, primarily because it moves molecules away from the flat, greasy properties of many aromatic compounds that can lead to poor solubility and metabolic instability[1][2]. The spirocyclic core acts as a rigid 3D hub, projecting substituents into distinct vectors in space. This is critical for exploring the complex, non-planar binding pockets of biological targets, allowing for more precise and often more potent interactions than a flat molecule can achieve[3].
Caption: Structural comparison of a planar aromatic scaffold versus a 3D spirocyclic scaffold.
Impact on Physicochemical Properties: Beyond Lipophilicity
The introduction of a spirocyclic core can profoundly and beneficially alter a molecule's physicochemical properties. Replacing a traditional, flexible, or planar heterocycle (like a piperidine or morpholine) with a more rigid azaspirocycle often leads to a decrease in lipophilicity (measured as logD) and an increase in aqueous solubility. This may seem counterintuitive as carbon count increases, but the effect is often driven by the spirocycle's ability to disrupt planarity and crystal packing, alongside changes in the basicity (pKa) of embedded heteroatoms[1][4].
A compelling example is seen in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a target for obesity. Early candidates suffered from off-target effects, including binding to the hERG potassium channel, a major cardiotoxicity liability[5][6]. Optimization efforts demonstrated that replacing a morpholine ring with various azaspirocycles could significantly lower logD values and improve metabolic stability, while maintaining or improving potency[1].
Table 1: Comparative Physicochemical Properties of MCHR1 Antagonist Scaffolds
| Scaffold Type | Representative Structure | cLogP (Calculated) | Measured logD (pH 7.4) | Rationale for Change |
|---|---|---|---|---|
| Monocyclic | N-Aryl Morpholine | 3.5 | 2.8 | Standard heterocyclic core, relatively lipophilic. |
| Spirocyclic | 2-oxa-6-azaspiro[3.3]heptane | 3.2 | 1.9 | Increased sp3 character and reduced planarity disrupt lipophilic surfaces, increasing hydration potential. The rigid structure can also alter the pKa of the nitrogen, affecting logD.[1][4] |
| Spirocyclic | 2,7-diazaspiro[3.5]nonane | 2.9 | 1.5 | Further increase in polarity and hydrogen bond acceptors. The unique geometry enhances aqueous solubility compared to its monocyclic counterparts.[7] |
Enhancing Pharmacological Profiles: Potency and Selectivity
The rigid nature of spirocycles locks the conformation of a molecule, reducing the entropic penalty upon binding to a target. This pre-organization can lead to a significant increase in binding affinity (potency)[8]. Furthermore, the well-defined exit vectors allow for precise positioning of pharmacophoric groups, which can dramatically improve selectivity by engaging with specific sub-pockets of a target while avoiding interactions with off-targets.
This principle was elegantly demonstrated with an analogue of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy[9][10]. By replacing the flexible piperazine ring of Olaparib with a rigid diazaspiro[3.3]heptane, researchers observed a remarkable increase in selectivity for PARP-1 over other PARP family members. While potency against PARP-1 was slightly reduced, the improved selectivity profile resulted in lower cytotoxicity, showcasing a clear strategic benefit[1].
Table 2: Comparative Activity of a PARP Inhibitor and its Spirocyclic Analogue
| Compound | Core Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-2 / PARP-1) |
|---|---|---|---|---|
| Olaparib | Piperazine | 1.0 | 5.0 | 5-fold |
| Spirocyclic Analogue | Diazaspiro[3.3]heptane | ~2.0 | >1000 | >500-fold[1] |
Experimental Validation: Protocols and Methodologies
To translate theoretical benefits into tangible results, rigorous experimental validation is essential. The following protocols provide a framework for the synthesis and comparative evaluation of spirocyclic compounds.
Experimental Workflow Overview
Caption: Workflow for the comparative analysis of spirocyclic and non-spirocyclic compounds.
Protocol 1: Synthesis of a 2,6-Diazaspiro[3.3]heptane Scaffold
This protocol is adapted from a general method for producing N-substituted diazaspiro[3.3]heptanes, which are valuable bioisosteres for piperazines[11]. The key step is a double intramolecular nucleophilic substitution to form the strained four-membered rings.
Causality: The choice of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is critical. It is required to deprotonate the amine for the cyclization step, but its steric bulk prevents it from competing as a nucleophile. Heating is necessary to overcome the activation energy associated with forming the strained azetidine rings.
Methodology:
-
Precursor Synthesis: Synthesize the key intermediate, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, via reductive amination of 1-benzyl-3-chloromethylazetidin-3-carbaldehyde with a desired aniline.
-
Cyclization:
-
To a stirred solution of the precursor amine (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.5 M), add potassium tert-butoxide (2.2 equiv, 1.0 M solution in THF) under an inert nitrogen atmosphere.
-
Seal the reaction vessel and heat to 70 °C.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. If the reaction stalls, an additional charge of base (1.0 equiv) may be required to drive it to completion[11].
-
Continue heating for 2-4 hours until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the potassium chloride (KCl) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane.
-
Protocol 2: Kinetic Aqueous Solubility Determination (Shake-Flask Method)
This assay provides a rapid assessment of a compound's solubility, which is crucial for ensuring reliable data in subsequent biological assays and predicting oral absorption[1][12].
Causality: The "kinetic" aspect refers to starting from a DMSO stock solution. The compound is rapidly diluted into an aqueous buffer, and its solubility is determined before it has time to equilibrate into its most stable (and often least soluble) crystal form. This mimics the conditions of many high-throughput screening assays.
Methodology:
-
Preparation:
-
Prepare a 20 mM stock solution of the test compound (both spirocyclic and non-spirocyclic analogue) in 100% DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
-
Incubation:
-
In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of PBS (pH 7.4) in 1.5 mL microcentrifuge tubes. This yields a final nominal concentration of 400 µM with 2% DMSO.
-
Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at room temperature (25 °C)[13].
-
-
Separation of Undissolved Compound:
-
Transfer the suspension to a solubility filter plate (e.g., Millipore Multiscreen, 0.45 µm) and centrifuge to separate the supernatant from any precipitate. Alternatively, centrifuge the tubes at high speed (~14,000 rpm) for 15 minutes and carefully collect the supernatant.
-
-
Quantification:
-
Analyze the concentration of the compound in the clear supernatant using a validated LC-MS/MS or UV-Vis spectroscopy method against a standard curve prepared in a matching buffer/DMSO mixture[14]. The resulting concentration is the kinetic aqueous solubility.
-
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes[3][15][16]. High stability is often a desirable trait for orally administered drugs.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain the majority of drug-metabolizing CYP enzymes. The reaction is initiated by adding NADPH, a necessary cofactor for CYP enzyme activity. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.
Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in buffer.
-
Prepare a 1 µM working solution of the test compound in the buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution (final concentration 0.5 mg/mL) and the test compound solution at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume should contain the test compound (1 µM), liver microsomes (0.5 mg/mL), and NADPH in buffer[15].
-
Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding it to 3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops the enzymatic reaction[16].
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and in vitro intrinsic clearance (Clint).
-
Conclusion: A Strategic Tool for Modern Drug Design
Spirocyclic scaffolds are more than just a novelty; they are a strategic tool for overcoming long-standing challenges in medicinal chemistry. Their inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties provide a rational path toward compounds with improved potency, enhanced selectivity, and more desirable ADME profiles[8][15]. By moving beyond the "flatland" of traditional aromatic scaffolds, researchers can unlock new chemical space and design next-generation therapeutics with a higher probability of clinical success. The experimental frameworks provided herein offer a robust system for validating the tangible benefits of incorporating these powerful architectures into drug discovery programs.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. mercell.com [mercell.com]
- 4. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride and Its Isomers for Pharmaceutical Research
For researchers, scientists, and drug development professionals navigating the complex landscape of novel chemical scaffolds, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling departure from traditional flat aromatic structures, providing access to novel chemical space and potentially improved pharmacological properties. Among these, the oxa-azaspiro[4.4]nonane framework has emerged as a scaffold of significant interest.
This technical guide provides an in-depth comparison of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride and its positional isomers, 2-Oxa-7-azaspiro[4.4]nonane hydrochloride and 7-Oxa-1-azaspiro[4.4]nonane hydrochloride. By examining their analytical characteristics, synthetic considerations, and potential applications, this guide aims to equip researchers with the necessary insights to make informed decisions in scaffold selection for their drug discovery endeavors.
The Importance of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a guiding tenet in modern medicinal chemistry. Over-reliance on two-dimensional aromatic structures can limit interactions with the complex, three-dimensional binding sites of biological targets. Spirocycles, characterized by two rings sharing a single atom, introduce rigid, well-defined three-dimensional geometries. This structural feature can lead to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties, such as increased metabolic stability. The oxa-azaspiro[4.4]nonane core, incorporating both an oxygen and a nitrogen atom within its bicyclic system, offers a rich scaffold for chemical diversification and the exploration of novel biological activities.
Structural Isomers at a Glance
The three isomers discussed in this guide share the same molecular formula (C₇H₁₄ClNO) and molecular weight (163.65 g/mol ), yet the different placement of the oxygen and nitrogen atoms within the spirocyclic framework can impart distinct chemical and biological properties.
| Compound | Structure | CAS Number |
| This compound |
Comparative Analysis of Physicochemical and Spectroscopic Properties
A thorough understanding of the analytical profile of a chemical entity is paramount for its successful application in research and development. The following sections detail the expected spectroscopic characteristics of these isomers, providing a basis for their identification and quality assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these isomers are expected to show complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The protons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at a lower field. The proton on the nitrogen in the hydrochloride salt may be broad and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon NMR spectra will provide information on the number of unique carbon environments. The carbon atoms bonded to the heteroatoms (oxygen and nitrogen) will resonate at a lower field (typically 50-80 ppm) compared to the other aliphatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For the hydrochloride salts of these spirocyclic amines, the most characteristic feature is the broad absorption band in the 2400-3200 cm⁻¹ region, which corresponds to the N-H stretching vibration of the ammonium salt. Other key absorptions include the C-H stretching vibrations around 2850-3000 cm⁻¹ and C-O stretching vibrations in the 1050-1150 cm⁻¹ region.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC is the primary technique for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method, coupled with a mass spectrometer, would be suitable for the analysis of these polar, water-soluble hydrochloride salts.
Expected HPLC Performance: Due to their similar polarity, separating these isomers from each other might require careful method development, potentially using a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. The retention times will be influenced by the subtle differences in their hydrophilicity.
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is the ideal ionization technique for these compounds. The expected protonated molecular ion [M+H]⁺ for the free base would be observed at m/z 128.1. The mass spectrum can be used to confirm the molecular weight and to identify potential impurities.
Synthesis and Potential Impurities: A Comparative Overview
The synthetic routes to these oxa-azaspiro[4.4]nonane isomers can influence their impurity profiles. While specific, detailed synthetic procedures are often proprietary, general strategies for the construction of spirocyclic systems can be considered.
General Synthetic Approach: A common strategy for the synthesis of such spirocycles involves the cyclization of a suitable precursor containing both the amine and the ether functionalities. For example, a multi-step synthesis starting from a cyclic ketone could be envisioned, followed by the introduction of the second ring.
Potential Impurities:
-
Starting materials: Unreacted starting materials are common process-related impurities.
-
Byproducts of cyclization: Incomplete or alternative cyclization pathways can lead to the formation of isomeric byproducts.
-
Residual solvents: Solvents used during the synthesis and purification steps may be present in the final product.
-
Inorganic salts: Residual inorganic salts from the workup and salt formation steps can also be present.
A robust analytical method, such as HPLC with a universal detector (e.g., Charged Aerosol Detector) or GC-MS for volatile impurities, is crucial for the comprehensive characterization of the impurity profile.
Applications in Medicinal Chemistry and Drug Discovery
The oxa-azaspiro[4.4]nonane scaffold is a versatile building block for the synthesis of more complex molecules with potential biological activity. Its rigid, three-dimensional structure makes it an attractive starting point for the design of ligands for a variety of biological targets.
-
Central Nervous System (CNS) Targets: The incorporation of spirocyclic scaffolds is a known strategy to improve the properties of CNS drug candidates, such as blood-brain barrier permeability.
-
Receptor Agonists and Antagonists: The defined spatial arrangement of functional groups on the spirocyclic core can lead to potent and selective interactions with receptors. For instance, related azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists for the treatment of Alzheimer's disease.
-
Enzyme Inhibitors: The rigid framework can be used to position functional groups in the active site of an enzyme with high precision.
The choice between the 1-Oxa, 2-Oxa, and 7-Oxa isomers will depend on the specific requirements of the target and the desired vector for derivatization. The relative positions of the oxygen and nitrogen atoms will influence the molecule's overall shape, polarity, and hydrogen bonding capabilities, all of which are critical for molecular recognition.
Experimental Protocols
To aid researchers in the analytical characterization of these compounds, the following are generalized experimental protocols.
General HPLC-MS Method
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm and ESI-MS in positive ion mode.
General FTIR Protocol
-
Technique: Attenuated Total Reflectance (ATR).
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Collection: Typically 16-32 scans are co-added at a resolution of 4 cm⁻¹.
General ¹H NMR Protocol
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).
-
Concentration: Approximately 5-10 mg/mL.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters: Standard proton acquisition parameters with water suppression if necessary.
Visualization of Key Concepts
Logical Flow for Scaffold Selection
Caption: A logical workflow for selecting and developing oxa-azaspiro[4.4]nonane scaffolds in a drug discovery program.
Conclusion
This compound and its isomers represent a valuable class of spirocyclic scaffolds for medicinal chemistry. Their distinct three-dimensional structures offer opportunities to explore novel chemical space and develop drug candidates with improved pharmacological profiles. This guide has provided a comparative overview of their analytical properties, synthetic considerations, and potential applications to empower researchers in making strategic decisions for their research. A thorough analytical characterization, as outlined in this guide, is essential to ensure the quality and integrity of these building blocks, ultimately contributing to the success of drug discovery and development programs.
A Comparative Guide to the Physicochemical Properties of Azaspiro[4.4]nonane Isomers
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[4.4]nonane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that can enhance pharmacological properties.[1] By providing conformational restraint, this structural motif is instrumental in designing potent and selective ligands.[1] However, the specific placement of the heteroatom within the spirocyclic system gives rise to distinct isomers, each with a unique set of physicochemical properties. This guide provides an in-depth comparison of two primary isomers, 1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane, offering experimental insights and protocols crucial for rational drug design and development.
Structural Overview: 1- vs. 2-Azaspiro[4.4]nonane
The fundamental difference between these isomers lies in the position of the nitrogen atom relative to the spirocyclic carbon center. This seemingly minor structural alteration has significant implications for the molecule's overall polarity, steric profile, and hydrogen bonding capacity, which in turn dictate its behavior in biological systems.
-
1-Azaspiro[4.4]nonane (CAS: 176-03-4): The nitrogen atom is adjacent to the spiro carbon.
-
2-Azaspiro[4.4]nonane (CAS: 175-94-0): The nitrogen atom is located at the 2-position of the pyrrolidine ring.
The introduction of spirocyclic scaffolds, like azaspiro[4.4]nonane, is a recognized strategy to improve aqueous solubility, metabolic stability, and three-dimensionality in drug candidates.[2][3]
Comparative Analysis of Physicochemical Properties
While direct, side-by-side experimental studies on these specific parent isomers are not extensively published, we can synthesize available data and theoretical principles to draw meaningful comparisons. The following table summarizes key computed and experimental physicochemical properties.
| Property | 1-Azaspiro[4.4]nonane | 2-Azaspiro[4.4]nonane | Significance in Drug Development |
| Molecular Formula | C₈H₁₅N[4] | C₈H₁₅N[5] | Identical, isomers have the same mass. |
| Molecular Weight | 125.21 g/mol [4] | 125.21 g/mol [5] | Affects diffusion and formulation. |
| LogP (Octanol/Water) | 1.68 (Computed)[4] | 1.87 (Experimental)[6] | Key indicator of lipophilicity, influencing absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų[4] | 12.03 Ų[6] | Influences cell permeability and oral bioavailability. |
| Basicity (pKa) | Predicted to be slightly lower | Predicted to be slightly higher | Governs the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Metabolic Stability | Predicted to be susceptible to N-dealkylation | Predicted to have different metabolic profile | A critical factor for determining drug dosage and duration of action. |
Expert Insights on Property Differences:
-
Lipophilicity (LogP): The slightly higher experimental LogP for the 2-aza isomer suggests it is marginally more lipophilic.[6] This could be attributed to subtle differences in the overall molecular dipole and how each isomer presents its polar N-H group for solvation. The 1-aza isomer's nitrogen is directly at the sterically hindered spiro-junction, which may influence its hydration sphere differently than the more exposed nitrogen in the 2-aza isomer.
-
Metabolic Stability: Azaspirocycles are generally incorporated into drug candidates to enhance metabolic stability.[7][8] However, the position of the nitrogen atom will influence which metabolic pathways are most prominent. Both isomers would be susceptible to Phase I metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes. The specific CYP isoforms involved and the resulting metabolites would likely differ, necessitating separate metabolic stability assessments.
Experimental Protocols for Property Determination
To empower researchers to generate their own comparative data, this section provides detailed, validated protocols for key physicochemical property measurements.
This method remains a highly precise technique for determining the pKa of ionizable compounds.[9]
Principle: A solution of the compound is titrated with a strong acid or base, and the resulting change in pH is monitored using a pH electrode. The pKa corresponds to the pH at which 50% of the compound is ionized.
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Steps:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10][11]
-
Sample Preparation: Prepare a 1 mM solution of the azaspiro[4.4]nonane isomer in 20 mL of water. To maintain constant ionic strength, add a suitable amount of 0.15 M potassium chloride solution.[10]
-
Initial Acidification: Acidify the sample solution to a pH between 1.8 and 2.0 using 0.1 M HCl.[10][11]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise volumes of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize.[11]
-
Endpoint: Continue the titration until the pH reaches approximately 12.[10]
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[12]
-
Replication: Perform the titration at least three times for each isomer to ensure reproducibility and calculate the average pKa and standard deviation.[10]
The shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient (LogP).[13][14]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of these concentrations.
Workflow Diagram:
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Steps:
-
Phase Saturation: Prepare n-octanol saturated with water (or a pH 7.4 phosphate buffer) and water (or buffer) saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[15][16]
-
Sample Addition: Dissolve a precisely weighed amount of the azaspiro[4.4]nonane isomer in one of the phases or add a small volume of a concentrated stock solution (e.g., in DMSO).[17]
-
Partitioning: Combine the two phases in a vessel and shake vigorously until equilibrium is reached (this can take several hours).[13][17]
-
Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.[17]
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
This in vitro assay is a standard method for evaluating a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[18][19]
Principle: The compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored to determine its metabolic rate.
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4), the liver microsomal solution, and the test compound (final concentration typically 1 µM).[20]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to bring it to temperature.[21][22]
-
Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.[19][20] A parallel incubation without NADPH serves as a negative control.[19]
-
Time Course: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[21]
-
Quenching: Immediately stop the reaction in each aliquot by adding a volume of cold acetonitrile, often containing an internal standard for analytical quantification.[19][20]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.[18][19]
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the amount of remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[20][22]
Implications for Drug Development
The choice between a 1-azaspiro[4.4]nonane and a 2-azaspiro[4.4]nonane scaffold can have profound consequences for a drug candidate's profile:
-
Absorption and Bioavailability: Differences in LogP and pKa will directly impact a compound's solubility and ability to cross biological membranes, thereby influencing its oral absorption and bioavailability.
-
Target Engagement: The pKa determines the charge state of the molecule at physiological pH. For targets with ionic interactions in their binding pockets, having the correctly charged or neutral species is critical for potency.
-
Pharmacokinetics: A compound's metabolic stability is a primary determinant of its half-life in the body. Selecting the isomer with a more favorable metabolic profile can lead to a better dosing regimen and reduced potential for drug-drug interactions.
-
Selectivity and Off-Target Effects: The rigid, three-dimensional arrangement of substituents around the spirocyclic core is different for each isomer. This can be exploited to optimize binding to the intended target while minimizing interactions with off-targets, such as hERG channels or other CYPs.
Conclusion
While 1- and 2-azaspiro[4.4]nonane are structurally similar, their isomeric differences lead to distinct physicochemical profiles. These differences, particularly in lipophilicity, basicity, and metabolic stability, are not trivial and can significantly impact the viability of a drug candidate. Drug development professionals must recognize that a simple shift in a heteroatom's position constitutes the design of a new molecule with its own unique properties. Therefore, the careful, empirical characterization of each isomer using standardized protocols, as outlined in this guide, is an indispensable step in harnessing the full potential of azaspirocyclic scaffolds in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Azaspiro[4.4]nonane | CAS 175-94-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 175-94-0(2-Azaspiro[4.4]nonane) | Kuujia.com [kuujia.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. mercell.com [mercell.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1-Oxa-7-azaspiro[4.4]nonane
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. The synthesis of spirocyclic systems, such as 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5), a versatile building block in medicinal chemistry, often presents the challenge of potential isomeric byproducts.[1] This guide provides an in-depth, objective comparison of the expected analytical data for 1-Oxa-7-azaspiro[4.4]nonane against its likely isomers, supported by foundational spectroscopic principles. We will explore the causality behind experimental choices and establish a self-validating system for structural confirmation.
The Synthetic Challenge: Isomeric Possibilities
A plausible synthetic route to 1-Oxa-7-azaspiro[4.4]nonane might involve an intramolecular cyclization strategy. Depending on the precise precursors and reaction conditions, such syntheses could potentially yield isomeric structures. The most probable isomers would be the 1-Oxa-6-azaspiro[4.4]nonane and 2-Oxa-7-azaspiro[4.4]nonane. All three share the same molecular formula (C₇H₁₃NO) and molecular weight (approximately 127.18 g/mol ), making them indistinguishable by mass spectrometry alone.[2] Therefore, a multi-faceted spectroscopic approach is essential.
| Compound | Structure | IUPAC Name |
| Target Compound | 1-Oxa-7-azaspiro[4.4]nonane | |
| Isomer 1 | 1-Oxa-6-azaspiro[4.4]nonane[3] | |
| Isomer 2 | 2-Oxa-7-azaspiro[4.4]nonane[4] |
A Multi-pronged Approach to Structural Verification
Our strategy for confirming the structure of 1-Oxa-7-azaspiro[4.4]nonane relies on a suite of complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Workflow for the structural confirmation of 1-Oxa-7-azaspiro[4.4]nonane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment of the target structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of protons. The key differentiators will be the chemical shifts of the protons adjacent to the oxygen and nitrogen atoms.
| Protons | Predicted δ (ppm) for 1-Oxa-7-azaspiro[4.4]nonane | Predicted δ (ppm) for 1-Oxa-6-azaspiro[4.4]nonane | Predicted δ (ppm) for 2-Oxa-7-azaspiro[4.4]nonane | Rationale |
| -CH₂-O- | ~3.7 - 3.9 | ~3.7 - 3.9 | ~3.6 - 3.8 | Protons on carbons adjacent to an ether oxygen are deshielded. |
| -CH₂-N- | ~2.8 - 3.0 | ~2.7 - 2.9 | ~2.8 - 3.0 | Protons on carbons adjacent to a secondary amine are deshielded, but less so than those next to oxygen. |
| -NH- | ~1.5 - 3.0 (broad) | ~1.5 - 3.0 (broad) | ~1.5 - 3.0 (broad) | The chemical shift is variable and depends on solvent and concentration; the peak is often broad. |
| Aliphatic -CH₂- | ~1.6 - 2.0 | ~1.6 - 2.0 | ~1.6 - 2.0 | Standard range for aliphatic protons in a five-membered ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The spiro carbon and the carbons bonded to the heteroatoms are the most diagnostic signals.
| Carbon | Predicted δ (ppm) for 1-Oxa-7-azaspiro[4.4]nonane | Predicted δ (ppm) for 1-Oxa-6-azaspiro[4.4]nonane | Predicted δ (ppm) for 2-Oxa-7-azaspiro[4.4]nonane | Rationale |
| Spiro C (C5) | ~90 - 100 | ~90 - 100 | ~85 - 95 | The spiro carbon is quaternary and deshielded by both adjacent rings. In the target, it's bonded to O and N, hence more deshielded. |
| -CH₂-O- | ~68 - 72 | ~68 - 72 | ~65 - 70 | Carbons bonded to oxygen are significantly deshielded. |
| -CH₂-N- | ~48 - 52 | ~45 - 50 | ~48 - 52 | Carbons bonded to nitrogen are deshielded, but less than those bonded to oxygen. |
| Aliphatic -CH₂- | ~25 - 40 | ~25 - 40 | ~25 - 40 | Typical range for saturated carbons in a five-membered ring. |
2D NMR Spectroscopy: Confirming Connectivity
While 1D NMR provides strong evidence, 2D NMR is required for definitive proof of the atomic connections.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For 1-Oxa-7-azaspiro[4.4]nonane, we expect to see correlations between the protons within the tetrahydrofuran ring and separately within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the spirocyclic core. It shows correlations between protons and carbons that are 2-3 bonds away. For 1-Oxa-7-azaspiro[4.4]nonane, the crucial observation will be correlations from the protons on the carbons adjacent to the spiro-center to the spiro-carbon itself.
Caption: Key HMBC correlations confirming the spiro-center in 1-Oxa-7-azaspiro[4.4]nonane.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
While MS cannot distinguish between isomers based on the parent ion, the fragmentation pattern can provide clues about the structure.
-
Expected Molecular Ion: For all three isomers, high-resolution mass spectrometry (HRMS) should show a molecular ion peak ([M+H]⁺) corresponding to an exact mass of approximately 128.1070 for C₇H₁₄NO⁺.
-
Fragmentation Pattern: The fragmentation of such spirocycles is complex. However, we can predict that the initial fragmentation will likely involve the cleavage of one of the rings. The relative stability of the resulting fragments may differ between the isomers, providing a potential means of differentiation. For 1-Oxa-7-azaspiro[4.4]nonane, a characteristic fragmentation might involve the loss of ethylene from the tetrahydrofuran ring or cleavage adjacent to the nitrogen in the pyrrolidine ring.
| Feature | Predicted Data for 1-Oxa-7-azaspiro[4.4]nonane and Isomers |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| [M+H]⁺ (HRMS) | ~128.1070 |
| Key Fragmentation Pathways | Cleavage of the tetrahydrofuran or pyrrolidine ring. The relative abundance of fragments may differ between isomers. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
N-H Stretch: A key feature for all three isomers will be the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp to medium-intensity peak in the 3300-3500 cm⁻¹ region.
-
C-O Stretch: The presence of the ether linkage in the tetrahydrofuran ring will give rise to a strong C-O stretching band, typically in the 1070-1150 cm⁻¹ range.
-
C-H Stretch: All isomers will show C-H stretching vibrations from the aliphatic rings in the 2850-3000 cm⁻¹ region.
The FTIR spectra of the three isomers are expected to be very similar, as they all contain the same functional groups. However, subtle differences in the fingerprint region (<1500 cm⁻¹) may be observable.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observation |
| Secondary Amine (N-H Stretch) | 3300 - 3500 | Present in all isomers |
| Cyclic Ether (C-O Stretch) | 1070 - 1150 | Present in all isomers |
| Aliphatic C-H Stretch | 2850 - 3000 | Present in all isomers |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the acquisition and processing parameters as needed to resolve correlations clearly.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation for electrospray ionization (ESI).
-
Data Acquisition: Infuse the sample into an ESI high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire spectra in positive ion mode over a relevant m/z range.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl) from a volatile solvent. For a liquid sample, a drop can be placed between two salt plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
Conclusion and Recommendations
The definitive structural confirmation of synthesized 1-Oxa-7-azaspiro[4.4]nonane requires a synergistic application of modern spectroscopic techniques. While FTIR and basic MS can confirm the presence of the correct functional groups and molecular weight, they are insufficient to differentiate it from its plausible isomers. The unambiguous elucidation of the spirocyclic framework hinges on a comprehensive analysis of 1D and 2D NMR data. The key diagnostic evidence will be the long-range correlations observed in the HMBC spectrum, which will unequivocally establish the connectivity of the tetrahydrofuran and pyrrolidine rings through the central spiro carbon.
For researchers working on this and similar heterocyclic systems, it is highly recommended to consult specialized spectral databases such as the CAS SciFinderⁿ database, Wiley's spectral databases, or the open-access nmrshiftdb2, which may contain experimental data for these or closely related compounds.[5][6] This guide provides a robust framework for interpreting your own experimental data and confidently confirming the structure of your synthesized product.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 21412346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Oxa-6-azaspiro[4.4]nonane | C7H13NO | CID 71650872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxa-7-azaspiro(4.4)nonane | C7H13NO | CID 23111899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 6. NMR Database for Faster Structural Data | CAS [cas.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document is designed to provide clarity and operational guidance, ensuring that institutional protocols are aligned with federal regulations and best practices.
Hazard Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound and structurally similar compounds are classified with specific physical and health hazards. This assessment directly informs the required personal protective equipment (PPE), storage, and ultimate disposal pathway.
While a specific Safety Data Sheet (SDS) for this compound was not available, analysis of closely related spirocyclic compounds, such as 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, reveals a consistent hazard profile under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]
Key Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3][4]
This profile mandates that the compound be treated as hazardous chemical waste . Untreated disposal into sanitary sewers or municipal trash is strictly prohibited and environmentally irresponsible.[5][6]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA standards for laboratory safety.[2][7][8]
Step 1: Immediate Waste Containment at the Point of Generation
All items contaminated with this compound—including residual powder, contaminated weigh boats, gloves, and pipette tips—must be considered hazardous waste.
-
Action: Immediately place all contaminated solid and liquid waste into a designated hazardous waste container located within the laboratory. This area is known as a Satellite Accumulation Area (SAA).[9][10][11]
-
Causality: Confining waste at the source prevents cross-contamination of the lab space and minimizes the risk of accidental exposure to personnel.
Step 2: Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling the pure compound or its waste.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[3]
-
Skin Protection: A standard lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection: Handle only in a well-ventilated area or, preferably, within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Step 3: Waste Container Selection and Labeling
Proper containerization and labeling are not just best practices; they are regulatory requirements.
-
Container Selection:
-
Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or the original product bottle).[12][13]
-
The container must have a tightly sealing screw-top cap to prevent leaks or the release of vapors.[6][13][14]
-
Ensure the container is in good condition, free of cracks or exterior contamination.[11][13]
-
-
Labeling Protocol:
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9][11][13]
-
List all chemical constituents by their full name, including "this compound" and any solvents or other chemicals mixed with it, along with their approximate percentages.[11][13] Do not use abbreviations or chemical formulas.
-
The date when waste was first added to the container (the "accumulation start date") should be marked.
-
Step 4: Segregation and Storage in the Satellite Accumulation Area (SAA)
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10][11]
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong bases or oxidizing agents, to prevent accidental reactions.[11][15]
-
Volume Limits: A laboratory may accumulate no more than 55 gallons of hazardous waste in its SAA(s).[10][16] Once a container is full, it must be moved to the facility's central accumulation area within three days.[10][11]
Step 5: Final Disposal via Licensed Vendor
On-site treatment of this chemical waste is not recommended. The only acceptable disposal method is through your institution's Environmental Health & Safety (EH&S) office, which coordinates with a licensed hazardous waste disposal contractor.
-
Action: When the waste container is approximately 90% full, submit a chemical waste pickup request to your EH&S department.[11]
-
Causality: Licensed vendors have the permitted facilities (e.g., high-temperature incinerators) and expertise to destroy the chemical in an environmentally sound and legally compliant manner.
Emergency Procedures: Spill and Exposure Management
Accidents require a calm and systematic response.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Minor Spill Cleanup (inside a chemical fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent (e.g., alcohol), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.
Data and Workflow Summaries
Table 1: Quick Reference for this compound Disposal
| Parameter | Specification | Rationale / Citation |
| Waste Classification | Hazardous Waste | Possesses acute toxicity and irritant properties.[3][4] |
| Primary PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin, eye, and respiratory irritation.[3] |
| Handling Area | Chemical Fume Hood | Minimizes inhalation risk.[3] |
| Waste Container | Tightly-sealed, compatible material (e.g., HDPE) | Prevents leaks and reactions.[12][13] |
| Container Label | "HAZARDOUS WASTE" + Full Chemical Names & % | Regulatory compliance (EPA/OSHA) and safety.[9][13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | At or near the point of generation.[10][11] |
| Disposal Method | Collection by licensed hazardous waste vendor | Ensures environmentally sound and legal disposal.[5][16] |
| Prohibited Actions | Drain Disposal, Regular Trash Disposal, On-site Neutralization | Prevents environmental contamination and regulatory violations.[5][17] |
Diagram 1: Disposal Workflow
This diagram outlines the decision-making process for managing waste from generation to final pickup.
Caption: Workflow for routine disposal and emergency spill response.
References
- 1. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. ethz.ch [ethz.ch]
- 7. epa.gov [epa.gov]
- 8. connmaciel.com [connmaciel.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. medlabmag.com [medlabmag.com]
- 17. acs.org [acs.org]
Safeguarding Your Research: A Practical Guide to Handling 1-Oxa-7-azaspiro[4.4]nonane Hydrochloride
As a novel spirocyclic compound, 1-Oxa-7-azaspiro[4.4]nonane hydrochloride presents unique opportunities in drug discovery and development. Its handling, however, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures to ensure the safe and effective use of this compound in your laboratory.
Hazard Assessment and GHS Classification
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, provide critical safety information. Based on this data, this compound should be handled as a substance with the following potential hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a cautious approach, emphasizing the avoidance of direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure risks. The following table outlines the recommended PPE for handling this compound, grounded in established laboratory safety standards[2][3][4].
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised when handling larger quantities or for prolonged procedures. |
| Eyes/Face | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Body | Laboratory coat | A flame-resistant lab coat with long sleeves and a secure front closure is required. This provides a barrier against accidental spills. |
| Respiratory | NIOSH-approved respirator | A fit-tested N95 or higher particulate respirator is recommended, particularly when handling the solid compound. If there is a potential for vapor or aerosol generation, a respirator with organic vapor cartridges should be used. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment. The following protocol outlines the key steps for handling this compound, from preparation to post-handling procedures.
Pre-Handling Preparations
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood with a tested and reliable face velocity.
-
Emergency Equipment Check: Ensure that a fully stocked first aid kit, an operational eye wash station, and a safety shower are readily accessible and have been recently inspected.
-
Gather all Necessary Materials: Before starting, ensure all required equipment, including spatulas, weighing paper, and reaction vessels, are within the fume hood to minimize movement in and out of the containment area.
Handling the Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated spatula for this compound.
-
To minimize dust generation, gently scoop the compound rather than pouring it.
-
Close the container immediately after dispensing.
-
-
In Solution:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
If the dissolution process generates heat, use an ice bath to control the temperature.
-
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A suitable solvent for decontamination should be determined based on the compound's solubility.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory area[1].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, as well as the rinsate from cleaning contaminated glassware, should be collected in a separate, labeled hazardous waste container for liquids.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[5].
Disposal Procedure
All waste must be disposed of in accordance with local, state, and federal regulations. Work with your institution's Environmental Health and Safety (EHS) department to ensure proper pickup and disposal of the hazardous waste containers. Never pour chemical waste down the drain.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, paving the way for new scientific discoveries while maintaining a safe and secure laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal protective equipment for laboratory | Scharlab [scharlab.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
